Roginolisib hemifumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H31FN4O9S |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[3,4-d]pyrazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ORQYIFOBUOKQGH-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Roginolisib Hemifumarate: A Deep Dive into its Allosteric Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roginolisib (also known as IOA-244 or MSC2360844) is a first-in-class, orally active, and highly selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Roginolisib hemifumarate, detailing its molecular interactions, impact on signaling pathways, and its effects on both tumor cells and the tumor microenvironment. Quantitative data from preclinical and clinical studies are summarized, and key experimental methodologies are described. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.
Introduction: A Novel Approach to PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells.[2]
First-generation PI3Kδ inhibitors, while demonstrating clinical efficacy in hematological malignancies, have been associated with significant toxicities, limiting their broader application.[1] Roginolisib represents a paradigm shift in PI3Kδ inhibition. It is a non-ATP-competitive, allosteric modulator that binds to a distinct site on the PI3Kδ enzyme, leading to a unique inhibitory profile with a potentially improved safety and tolerability profile.[1][3]
Core Mechanism of Action: Allosteric Inhibition of PI3Kδ
Roginolisib's primary mechanism of action is the highly selective, allosteric inhibition of the PI3Kδ isoform. Unlike ATP-competitive inhibitors that bind to the active site of the kinase, Roginolisib binds to a different location on the enzyme, inducing a conformational change that locks the enzyme in an inactive state. This non-competitive inhibition is a key differentiator, contributing to its high selectivity and distinct biological effects.[1][4]
The direct consequence of PI3Kδ inhibition by Roginolisib is the blockade of the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably AKT and phosphoinositide-dependent kinase-1 (PDK1). The subsequent activation of the AKT/mTOR pathway is therefore effectively suppressed.[5]
Signaling Pathway Diagram
Caption: Roginolisib allosterically inhibits PI3Kδ, blocking the PI3K/AKT/mTOR signaling pathway.
Multi-Modal Anti-Cancer Effects
The inhibition of the PI3Kδ pathway by Roginolisib results in a multi-pronged attack on cancer, encompassing direct effects on tumor cells and a significant modulation of the tumor immune microenvironment.[1][3]
Direct Anti-Tumor Activity
In tumor cells where the PI3Kδ pathway is aberrantly activated, Roginolisib directly inhibits proliferation and induces apoptosis.[5] This is particularly relevant in certain hematological malignancies and solid tumors with high PI3Kδ expression.
Immunomodulatory Effects
A key aspect of Roginolisib's mechanism is its ability to reshape the tumor immune microenvironment from an immunosuppressive to an anti-tumor state.[4] This is achieved through several mechanisms:
-
Inhibition of Regulatory T-cells (Tregs): Roginolisib has been shown to inhibit the proliferation and suppressive function of Tregs, which are key drivers of immune tolerance to tumors.[4]
-
Enhancement of Cytotoxic T-cell and NK Cell Activity: By relieving the immunosuppressive effects of Tregs, Roginolisib promotes the activity of anti-cancer immune cells such as CD8+ cytotoxic T-lymphocytes and Natural Killer (NK) cells.[6]
-
Preservation of CD8+ T-cell Function: Unlike some other PI3K inhibitors, Roginolisib has been shown to preserve the proliferation and function of CD8+ T-cells.[4]
Experimental Workflow for Immune Cell Profiling
Caption: Workflow for analyzing changes in circulating immune cells in patients treated with Roginolisib.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| PI3Kδ IC50 | 145 nM | Enzyme Assay | [7] |
| B Cell Proliferation IC50 | 48 nM | Lymphocyte Assay | [7] |
| BCR-induced pAkt IC50 | 280 nM | Ramos B cells | [7] |
Table 2: Clinical Efficacy from DIONE-01 Study (Part A & B)
| Indication | Number of Patients | Dosing | Objective Response Rate (ORR) | Stable Disease (SD) | Reference |
| Follicular Lymphoma | 8 | 20 mg & 80 mg | 50% (at 80 mg) | - | [8] |
| Uveal Melanoma | 29 | 80 mg (RP2D) | 3% (Partial Response) | 72% | [8] |
Detailed Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies used in key experiments for the characterization of Roginolisib.
PI3Kδ Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib against the PI3Kδ enzyme.
-
Methodology: A biochemical assay is performed using purified recombinant PI3Kδ enzyme. The kinase reaction is initiated by the addition of ATP and the lipid substrate PIP2. The production of PIP3 is measured, typically using a luminescence-based or fluorescence-based detection method. A range of Roginolisib concentrations are tested to generate a dose-response curve from which the IC50 value is calculated. The high selectivity of Roginolisib was confirmed against a panel of 278 other kinases.[7]
B-Cell Proliferation Assay
-
Objective: To assess the effect of Roginolisib on the proliferation of B-cells.
-
Methodology: Primary B-cells or B-cell lines (e.g., Ramos) are cultured in the presence of a stimulating agent (e.g., anti-IgM antibody to activate the B-cell receptor) and varying concentrations of Roginolisib. Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT assay or a fluorescence-based assay. The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
Phospho-AKT (pAkt) Western Blotting and Flow Cytometry
-
Objective: To confirm the on-target effect of Roginolisib by measuring the phosphorylation of AKT, a key downstream effector of PI3Kδ.
-
Methodology:
-
Western Blotting: Cells are treated with Roginolisib for a specific duration, followed by stimulation to activate the PI3K pathway. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated AKT (at Ser473 and/or Thr308) and total AKT are detected using specific antibodies.
-
Flow Cytometry (Phospho-flow): This method allows for the quantification of pAkt levels in individual cells within a heterogeneous population. Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pAkt. The fluorescence intensity is then measured by flow cytometry.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of Roginolisib in a living organism.
-
Methodology: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Roginolisib (typically administered orally) or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess biomarkers).
Conclusion
This compound is a promising, first-in-class allosteric inhibitor of PI3Kδ with a distinct mechanism of action that translates into a multi-modal anti-cancer effect. Its ability to directly target tumor cells and favorably modulate the tumor immune microenvironment, combined with a potentially improved safety profile, positions it as a significant therapeutic candidate in both hematological and solid malignancies. The ongoing clinical development of Roginolisib will further elucidate its full therapeutic potential and its role in the evolving landscape of cancer therapy.
References
- 1. iOnctura announces publication of pioneering research describing the unique biological features of roginolisib [prnewswire.com]
- 2. ionctura.com [ionctura.com]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 6. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 7. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ-Targeted Pathway and Therapeutic Potential
For Immediate Release
GENEVA & AMSTERDAM – Roginolisib (also known as IOA-244) is an investigational, orally administered small molecule that functions as a highly selective, allosteric, and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This novel mechanism of action allows for a precise modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This technical guide provides an in-depth overview of Roginolisib's target pathway, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Core Mechanism: Selective Inhibition of the PI3Kδ Signaling Pathway
Roginolisib's primary target is the p110δ catalytic subunit of the Class I PI3K enzyme. The PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.
In many malignancies, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3Kδ aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly expressed, such as in certain tumor cells and immune cells.
dot
Caption: Roginolisib's core mechanism of action.
Dual Action: Direct Anti-Tumor Effects and Immune Microenvironment Modulation
Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the surrounding immune microenvironment.
1. Direct Anti-Tumor Activity: In tumor cells where PI3Kδ is expressed, Roginolisib directly inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]
2. Remodeling the Tumor Immune Microenvironment: PI3Kδ is also highly expressed in various immune cells. By inhibiting PI3Kδ in the tumor microenvironment, Roginolisib can:
-
Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the anti-tumor immune response. Roginolisib has been shown to decrease the number and function of Tregs.[2]
-
Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the accumulation of MDSCs in the tumor microenvironment.[2]
-
Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells, Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T cells), which are responsible for killing cancer cells.
dot
Caption: Modulation of the tumor immune microenvironment by Roginolisib.
Quantitative Data Summary
The following tables summarize the key quantitative data for Roginolisib hemifumarate from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of Roginolisib (IOA-244) [3]
| Parameter | Roginolisib (IOA-244) | Idelalisib | GS563117 (Idelalisib Metabolite) | Umbralisib |
| PI3K Isoform Selectivity (IC50) | ||||
| PI3Kα | 10.1 µmol/L | 1.5 µmol/L | >15 µmol/L | >15 µmol/L |
| PI3Kβ | 0.43 µmol/L | 51 nmol/L | 3.7 µmol/L | >15 µmol/L |
| PI3Kγ | >15 µmol/L | 10.3 µmol/L | >15 µmol/L | >15 µmol/L |
| PI3Kδ | 2.7 nmol/L | 2.7 nmol/L | 2.5 nmol/L | 100 nmol/L |
| Cellular Activity (GI50) | ||||
| SU-DHL-6 (PI3Kδ-dependent) | 0.24 µmol/L | 10 nmol/L | N/A | 1.5 µmol/L |
| T-47D (PI3Kα-dependent) | >30 µmol/L | 14 µmol/L | N/A | 26 µmol/L |
| LNCAP (PI3Kβ-dependent) | 15 µmol/L | 1.4 µmol/L | N/A | 11 µmol/L |
| THP-1 (PI3Kγ-dependent) | >30 µmol/L | 1.0 µmol/L | N/A | 11 µmol/L |
Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1) [4]
| Indication | Number of Patients | Median Prior Therapies | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Uveal Melanoma | 29 | 2 | 16 months | 5 months | 3% (Partial Response) | 75% (PR + Stable Disease) |
| Follicular Lymphoma (80 mg dose) | 4 | >4 (in 3/8 total FL patients) | Not Reported | Not Reported | 50% (Partial Response) | Not Reported |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of Roginolisib.
In Vitro Apoptosis Assay in Mesothelioma Cell Lines
This protocol is based on the methodology used to assess the pro-apoptotic effects of Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]
dot
Caption: Workflow for the in vitro apoptosis assay.
Materials:
-
Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)
-
Complete cell culture medium
-
96-well white-walled plates
-
This compound
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed MPM cells in 96-well white-walled plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of Roginolisib in complete culture medium. Remove the old medium from the cell plates and add 100 µL of the Roginolisib dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.
-
Caspase Activity Measurement:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a hallmark of apoptosis.
In Vivo Murine Syngeneic Tumor Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in combination with immunotherapy in murine tumor models, such as the CT26 colorectal carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
CT26 or LLC tumor cells
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection
-
This compound (formulated for oral gavage)
-
Anti-PD-1 or anti-PD-L1 antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib + anti-PD-1).
-
-
Treatment Administration:
-
Administer Roginolisib via oral gavage daily or as per the optimized schedule.
-
Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule (e.g., twice a week).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (see below).
-
Flow Cytometry Analysis of Immune Cells
This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs from murine tumor tissue.
dot
Caption: Workflow for flow cytometry analysis of immune cells.
Antibody Panel for Murine Tregs and MDSCs:
-
Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)
-
MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)
-
Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low
-
Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high
-
Procedure:
-
Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described in the in vivo protocol.
-
Surface Staining:
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Intracellular Staining (for Tregs):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of interest and quantify the percentage of Tregs and MDSCs within the tumor.
-
Conclusion
This compound represents a promising therapeutic agent with a well-defined target pathway and a dual mechanism of action that combines direct anti-tumor effects with a favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3Kδ offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid and hematological malignancies, potentially offering a new treatment paradigm for patients with difficult-to-treat cancers.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. ulab360.com [ulab360.com]
- 3. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 5. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of Roginolisib (IOA-244), a First-in-Class PI3Kδ Inhibitor
Introduction
Roginolisib (also known as IOA-244 or MSC2360844) is a pioneering, orally active, first-in-class phosphoinositide 3-kinase delta (PI3Kδ) inhibitor being developed for the treatment of solid and hematological malignancies.[1][2][3] What sets Roginolisib apart is its unique mechanism of action; it is a non-ATP-competitive, allosteric modulator of PI3Kδ.[4][5] This distinct binding mode contributes to its high selectivity and favorable safety profile, potentially overcoming the toxicity issues that have limited the clinical utility of earlier generations of ATP-competitive PI3K inhibitors.[4][6] Initially explored for autoimmune diseases, its potent immunomodulatory properties have established a strong rationale for its development in oncology.[6]
Core Discovery & Rationale: Targeting the PI3Kδ Pathway in Cancer
The PI3K signaling pathway is among the most frequently dysregulated pathways in various cancers, making it a prime target for therapeutic intervention.[5] The PI3Kδ isoform is predominantly expressed in immune cells and plays a critical role in the proliferation and function of regulatory T cells (Tregs), which suppress anti-tumor immunity.[6][7] By selectively inhibiting PI3Kδ, Roginolisib aims to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state.
The core therapeutic hypothesis is that inhibiting PI3Kδ will:
-
Directly impede the proliferation of PI3Kδ-dependent cancer cells, such as certain lymphomas.[1][2]
-
Reduce the population of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs) within the tumor.[8][9]
-
Enhance the activity of anti-tumor effector cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][3]
-
Sensitize tumors to other immunotherapies, like anti-PD-1 checkpoint inhibitors.[2][3]
Mechanism of Action
Roginolisib functions as an allosteric modulator, binding to the C-terminal region of the PI3Kδ enzyme rather than the highly conserved ATP-binding pocket.[4] This non-competitive inhibition leads to high specificity for the δ isoform over the α, β, and γ isoforms, minimizing off-target effects.[6] The downstream effect is a potent and selective suppression of the PI3Kδ signaling cascade, which is crucial for the survival and proliferation of Tregs and certain cancer cells.[2][10] This selective pressure shifts the balance of the tumor microenvironment, favoring an anti-tumor immune response.[1][11]
Quantitative Data
Table 1: In Vitro Potency and Selectivity
The selectivity of Roginolisib for PI3Kδ is a key differentiating feature. The following table summarizes its inhibitory concentrations against PI3K isoforms and its effect on B-cell proliferation.
| Parameter | Target/Cell Line | IC50 / GI50 | Reference |
| Potency | PI3Kδ | 145 nM | [12] |
| BCR-induced pAkt (Ramos Cells) | 280 nM | [12] | |
| B-Cell Proliferation | 48 nM | [12] | |
| Selectivity | PI3Kα | 10.1 µM | [6] |
| PI3Kβ | >10 µM | [6] | |
| PI3Kγ | 1.1 µM | [6] |
Data derived from Kinativ assay in Jurkat cell lysate unless otherwise specified.[6]
Table 2: Preclinical Efficacy in Syngeneic Mouse Models
Roginolisib demonstrated significant anti-tumor activity in various mouse models, particularly when combined with checkpoint inhibitors.
| Cancer Model | Treatment | Outcome | Reference |
| CT26 Colorectal | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment, reduced tumor growth. | [1][2] |
| Lewis Lung Carcinoma | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | [1][2] |
| Pan-02 Pancreatic | Roginolisib + anti-PD-1 | Similar activity to other models, inhibited tumor growth. | [2][3] |
| A20 Lymphoma | Roginolisib + anti-PD-1 | Similar activity to other models, inhibited tumor growth. | [2][3] |
Table 3: Phase I Clinical Trial (DIONE-01) Data
The first-in-human DIONE-01 trial (NCT04328844) established the safety and preliminary efficacy of Roginolisib.[7][13]
| Parameter | Details | Reference |
| Recommended Phase 2 Dose (RP2D) | 80 mg, continuous daily dosing | [9][11] |
| Safety Profile (at RP2D) | Well-tolerated; <5% Grade 3/4 treatment-related toxicities. No dose-limiting toxicities. | [11][13] |
| Clinical Activity (Uveal Melanoma) | 5% Partial Response (PR); 80% Stable Disease (SD). 62% of patients alive at 12 months. | [9][14] |
| Clinical Activity (Follicular Lymphoma) | 50% Partial Response (PR) | [9] |
| Pharmacodynamics | Reduction in circulating Tregs; Increase in CD8+ and NK cells. | [7] |
Experimental Protocols
Kinase Selectivity Profiling
-
Objective: To determine the IC50 of Roginolisib against PI3K isoforms and a broader panel of kinases.
-
Methodology: A Kinativ assay was performed using Jurkat cell lysate. The lysate was treated with increasing concentrations of Roginolisib and other reference inhibitors (e.g., Idelalisib). The activity of each PI3K isoform was measured to determine the concentration of the inhibitor required to reduce its activity by 50% (IC50).[6] A broader screening against hundreds of other kinases was also conducted to confirm high selectivity.[1][3]
Immune Cell Proliferation Assays
-
Objective: To assess the differential effect of Roginolisib on the proliferation of various T cell subsets.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) were isolated. CD4+ conventional T cells, Tregs, and CD8+ T cells were stimulated with αCD3/αCD28 antibodies and IL-2. The cells were treated with a range of Roginolisib concentrations for 5 days. Proliferation was measured by flow cytometry using a proliferation dye (e.g., eFluor 450), where dye dilution indicates cell division.[10]
Syngeneic Mouse Model Efficacy Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of Roginolisib, alone and in combination with checkpoint inhibitors.
-
Methodology: Syngeneic mouse models (e.g., BALB/c mice with CT26 tumor cells) were used. Once tumors were established, mice were randomized into treatment groups: vehicle, Roginolisib, anti-PD-1 antibody, or Roginolisib + anti-PD-1. Tumor volumes were measured regularly. At the end of the study, tumors were harvested and analyzed by flow cytometry to quantify the composition of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, Tregs, and NK cells.[2][10]
First-in-Human (FIH) Clinical Trial (DIONE-01)
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of Roginolisib in patients with advanced cancers.
-
Methodology: The trial was designed in two parts. Part A was a dose-escalation phase where cohorts of patients received increasing daily doses (10, 20, 40, and 80 mg) to determine the maximum tolerated dose and RP2D. Part B is a dose-expansion phase where specific cohorts of patients (e.g., uveal melanoma, follicular lymphoma) are treated at the RP2D to further evaluate safety and anti-tumor activity.[7][13] Blood samples were collected for PK analysis and to monitor changes in circulating immune cells by Cytometry by Time of Flight (CyTOF).[7]
Conclusion
The discovery and development of Roginolisib (IOA-244) represent a significant advancement in the field of PI3K inhibition. Its unique, non-ATP-competitive mechanism confers high selectivity for the PI3Kδ isoform, translating into a promising safety profile that distinguishes it from previous inhibitors.[4][13] Preclinical data robustly demonstrate its ability to modulate the tumor immune microenvironment, transforming it into a less hospitable setting for cancer growth and enhancing the efficacy of checkpoint inhibitors.[1][2] Early clinical results in challenging indications like uveal melanoma are encouraging, supporting its continued development in multiple solid and hematological cancers.[7][11] Roginolisib stands as a testament to the power of precision targeting and rational drug design in modern oncology.
References
- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iOnctura provides development update on first-in-class semi-allosteric PI3Kδ inhibitor program [prnewswire.com]
- 14. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
An In-depth Technical Guide to MSC2360844 Hemifumarate: A Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC2360844 hemifumarate, also known as Roginolisib, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available biological activity data. Detailed methodologies for key experiments are described, and the relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential, particularly in the context of immunology and oncology.
Chemical Structure and Properties
MSC2360844 hemifumarate is a complex organic molecule with the chemical formula C26H27FN4O5S.1/2C4H4O4.[1][2] Its structure is characterized by a fluoro-thiochromeno[3,4-d]pyrazol core derivatized with morpholinomethylphenyl and morpholinylmethanone moieties. The hemifumarate salt form enhances its pharmaceutical properties.
Chemical Structure:
Caption: Workflow for PI3Kδ IC50 Determination.
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of MSC2360844 hemifumarate in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing purified recombinant PI3Kδ enzyme, the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and a source of phosphate, typically radiolabeled [γ-³²P]ATP or a fluorescent ATP analog.
-
-
Reaction Incubation:
-
In a microplate, combine the PI3Kδ enzyme, PIP2 substrate, and the various concentrations of MSC2360844.
-
Initiate the kinase reaction by adding the ATP-containing solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or a chelating agent).
-
Separate the product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), from the unreacted substrate and ATP. This can be achieved through various methods, such as thin-layer chromatography (TLC) or affinity capture.
-
Quantify the amount of product formed. For radiolabeled assays, this is typically done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.
-
-
Data Analysis:
-
Calculate the percentage of PI3Kδ inhibition for each concentration of MSC2360844 relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
B-cell Proliferation Assay
This assay measures the effect of MSC2360844 on the proliferation of B-cells, which is a key indicator of its immunomodulatory activity.
Methodology:
-
B-cell Isolation:
-
Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or from the spleens of laboratory animals (e.g., mice) using negative selection with magnetic beads to ensure high purity.
-
-
Cell Culture and Stimulation:
-
Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Seed the B-cells into a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of MSC2360844 hemifumarate.
-
Stimulate B-cell proliferation using a mitogen, such as anti-IgM antibody, lipopolysaccharide (LPS), or a combination of CD40 ligand and interleukin-4 (IL-4).
-
-
Proliferation Measurement:
-
After a suitable incubation period (e.g., 72 hours), assess cell proliferation. Common methods include:
-
[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the culture for the final 18 hours of incubation. Proliferating cells will incorporate the thymidine into their newly synthesized DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the B-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As the cells divide, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. Analyze the fluorescence by flow cytometry.
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable, proliferating cells.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration of MSC2360844 relative to a vehicle-treated, stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value as described for the enzymatic assay.
-
Clinical Development
A search for clinical trials involving MSC2360844 or its synonym Roginolisib indicates that this compound has entered clinical development. As of the latest information, Roginolisib (IOA-244) is being investigated in a Phase 1/2 clinical trial for patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NCT03765436). The primary objectives of this study are to evaluate the safety, tolerability, and preliminary efficacy of Roginolisib.
Conclusion
MSC2360844 hemifumarate is a promising, potent, and selective PI3Kδ inhibitor with a clear mechanism of action. Its ability to effectively inhibit the proliferation and function of leukocytes, particularly B-cells, underscores its therapeutic potential in the treatment of B-cell malignancies and various autoimmune and inflammatory disorders. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
Preclinical Profile of Roginolisib Hemifumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244 and MSC2360844) is an orally bioavailable, first-in-class, non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its unique binding mechanism and high selectivity for the PI3Kδ isoform translate into a promising preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data on Roginolisib hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
Roginolisib is a potent and highly selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.[1][3] Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3Kδ enzyme, leading to a conformational change that locks the enzyme in an inactive state.[2] This non-competitive inhibition is thought to contribute to its high selectivity and improved safety profile.
The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer cells and modulation of the immune system.[1][2] By inhibiting the PI3K/AKT signaling pathway, Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+ T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the tumor, thereby enhancing the anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the PI3K/AKT/mTOR signaling pathway and the point of intervention by Roginolisib.
Quantitative Data
In Vitro Activity
Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ramos | Burkitt's Lymphoma | 48 | [7] |
| MSTO-211H | Mesothelioma | ~5,000 | [4] |
| NCI-H2052 | Mesothelioma | ~10,000 | [4] |
| NCI-H2452 | Mesothelioma | >10,000 | [4] |
Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a concentration-dependent manner.
| Cell Line | Assay | IC50 (nM) | Reference |
| Ramos | pAkt (BCR-induced) | 280 | [7] |
In Vivo Efficacy
Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.
| Tumor Model | Mouse Strain | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |
| CT26 | BALB/c | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |
| Pan-02 | C57BL/6 | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |
| A20 | BALB/c | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral bioavailability.
| Species | Dose (mg/kg) | Cmax | Tmax (h) | AUC (0-24h) | Reference |
| Rat | 15 | Not Specified | ~1 | Not Specified | [8][9] |
| Dog | 5 | Not Specified | ~1 | Not Specified | [8][9] |
Note: Specific quantitative values for Cmax and AUC were not available in the public search results.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on cancer cell proliferation.
Methodology:
-
Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Roginolisib is serially diluted in culture medium to achieve a range of concentrations.
-
The culture medium is replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][7]
Western Blot Analysis for pAkt Inhibition
Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.
Methodology:
-
Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified time.
-
For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-IgM for B-cell receptor activation) for a short period before lysis.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAkt) and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to determine the extent of inhibition.[7]
In Vivo Syngeneic Mouse Model Studies
Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with other therapies in an immunocompetent setting.
Methodology:
-
Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).
-
When tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-PD-1 combination).
-
Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor is typically administered intraperitoneally.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Tumors and spleens may be harvested for immunological analysis, such as flow cytometry, to assess changes in immune cell populations.[1]
Conclusion
The preclinical data for this compound demonstrate its potential as a novel anti-cancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth and to modulate the tumor immune microenvironment, coupled with a favorable safety profile, provides a strong rationale for its ongoing clinical development in various solid and hematological malignancies. Further research will continue to elucidate the full therapeutic potential of this first-in-class PI3Kδ inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 9. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers
This document provides a comprehensive technical overview of Roginolisib (IOA-244) hemifumarate, a first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ), for its application in uveal melanoma (UM) research. It consolidates key preclinical concepts and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Concept: Targeting a "Cold" Tumor Microenvironment
Uveal melanoma is the most common primary intraocular malignancy in adults. Over 90% of cases are driven by mutually exclusive activating mutations in the G protein-coupled receptor (GPCR) alpha subunits, GNAQ or GNA11.[1][2] These mutations constitutively activate downstream signaling pathways, including the PI3K/AKT pathway, promoting tumor cell survival and proliferation.[3][4] Unlike cutaneous melanoma, uveal melanoma has a low tumor mutational burden and a highly immunosuppressive tumor microenvironment, rendering it largely unresponsive to conventional checkpoint inhibitor therapies.[5][6]
Roginolisib is a novel, orally dosed, non-ATP competitive allosteric modulator of PI3Kδ.[7][8] Its mechanism is twofold: it is designed to directly inhibit tumor cell growth and, crucially, to reverse the immunosuppressive microenvironment. It achieves this by selectively inhibiting PI3Kδ, an isoform highly expressed in immune cells, leading to a reduction in regulatory T cells (Tregs) and an increase in the activity of cytotoxic T cells, thus making the tumor more susceptible to an immune attack.[9][10]
Mechanism of Action and Signaling Pathway
Mutations in GNAQ/GNA11 lead to the constitutive activation of Gαq signaling. This activates Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. Concurrently, this cascade stimulates the PI3K/AKT/mTOR pathway, a critical driver of cell survival and proliferation. Roginolisib selectively inhibits the delta isoform of PI3K, which not only impacts tumor cell signaling but also plays a key role in modulating the immune landscape. By inhibiting PI3Kδ in immune cells, Roginolisib decreases the function and prevalence of immunosuppressive Tregs and enhances the anti-tumor activity of CD8+ cytotoxic T cells.[4][5][9]
Preclinical Research Data
While specific preclinical data for Roginolisib in uveal melanoma cell lines and xenograft models are not extensively published, research in other cancer types provides insight into its activity and the methodologies used for its evaluation.[11]
In Vitro Activity
Studies in B- and T-cell lymphoma cell lines demonstrate that Roginolisib's anti-proliferative effect correlates with PIK3CD (the gene encoding PI3Kδ) expression levels.[11]
| Cell Line Type | Assay Type | Endpoint | Result | Reference |
| B- and T-cell Lymphoma | Proliferation Assay (MTT) | Growth Inhibition (AUC) | Heterogeneous response correlated with PIK3CD expression | [11] |
| Mouse Whole Blood | pAkt Inhibition Assay | IC50 | 463 nmol/L | [11] |
In Vivo Activity
In syngeneic mouse models, Roginolisib has been shown to sensitize tumors to anti-PD-1 therapy by remodeling the tumor microenvironment.[11]
| Model | Treatment | Key Finding | Reference |
| CT26 Colorectal | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |
| Lewis Lung Carcinoma | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |
| A20 Lymphoma | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |
Clinical Research Data
Roginolisib has been evaluated in the Phase 1 DIONE-01 study and is currently under investigation in the randomized Phase 2 OCULE-01 study for metastatic uveal melanoma.[3][8][10]
Clinical Trial Designs
| Study ID | Phase | Design | Patient Population | Treatment Arms | Primary Endpoint | Reference |
| DIONE-01 (NCT04328844) | 1 | Dose-escalation and cohort expansion | Pretreated solid tumors, including a 29-patient uveal melanoma cohort | Roginolisib monotherapy (10, 20, 40, 80 mg daily) | Safety, Recommended Phase 2 Dose (RP2D) | [3][10] |
| OCULE-01 (NCT06717126) | 2 | Randomized, open-label, parallel-arm | ~85 adults with metastatic UM with progression after ≥1 prior therapy | 1. Roginolisib 80 mg daily2. Roginolisib 40 mg daily3. Investigator's Choice | Overall Survival (OS) | [3][12][13] |
Clinical Efficacy in Uveal Melanoma (DIONE-01 Study)
Data from 29 uveal melanoma patients treated across DIONE-01 cohorts show promising clinical activity.[3][10][14]
| Metric | Roginolisib Treatment | Historical Control | Reference |
| Median Overall Survival (OS) | 16.0 months | 7.0 months | [3][15] |
| Median Progression-Free Survival (PFS) | 5.0 months | < 3.0 months | [3][15] |
| Objective Response Rate (ORR) | 3% (1/29 Partial Response) | - | [14] |
| Disease Control Rate (DCR) | 75% (21/29 Stable Disease + 1/29 PR) | - | [14] |
| 1-Year OS Rate | 62% | 34% | [16] |
| Median OS (SD at 16 wks) | 28.5 months | - | [5][6] |
| Median OS (PD at 16 wks) | 10.9 months | - | [5][6] |
Safety and Tolerability (DIONE-01 Study, 80 mg RP2D)
Roginolisib has demonstrated a favorable safety profile with long-term tolerability.[3][10][16]
| Adverse Event Metric | Finding | Reference |
| Grade 3/4 Treatment-Emergent AEs | < 7% deemed related to Roginolisib | [3][10] |
| Dose-Limiting Toxicities | None reported | [16] |
| Immune-Mediated Toxicities | None reported | [3] |
| Dose Modifications/Interruptions | Not required, unlike prior PI3Kδ inhibitors | [3][16] |
| Long-term Treatment | Durations extending up to 4.5 years | [3] |
Pharmacodynamic and Biomarker Data (DIONE-01 Study)
Translational analyses confirm Roginolisib's immune-modulating mechanism of action.[3][5][6]
| Biomarker Category | Change with Roginolisib Treatment | Reference |
| Immune Cell Populations | ↓ Regulatory T cells (Tregs)↑ CD8+ T cells / Treg ratio↑ CD8+ and NK cells | [3][5] |
| Circulating Factors | ↓ Soluble PD-1↓ Chemokine CCL22↑ IL-15 and IFNGR2 | [5][6] |
| Signaling Pathways | ↓ Suppression of PI3K-related signaling↓ Downregulation of PI3K/mTOR proteins in patients with SD | [3][5] |
| Tumor Clones | ↓ Decrease in circulating tumor DNA (ctDNA) | [3] |
Experimental Protocols
The clinical evaluation of Roginolisib involves several advanced laboratory techniques to assess its pharmacodynamic effects. Below are detailed, representative protocols for these key experiments.
Immunophenotyping of Peripheral Blood by Mass Cytometry (CyTOF)
Mass cytometry is used to perform high-dimensional single-cell analysis of immune cell subsets in patient blood samples, providing deep insight into the effects of Roginolisib on the immune system.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Barcoding: To minimize variability, samples from different time points (e.g., baseline, on-treatment) are barcoded using palladium-based mass-tag cell barcoding or live-cell barcoding with metal-conjugated anti-CD45 antibodies. This allows multiple samples to be pooled, stained, and acquired simultaneously.[9]
-
Staining: Pooled cells are incubated with a cocktail of metal-conjugated antibodies targeting surface markers. Following surface staining, cells are fixed and permeabilized to allow for subsequent staining of intracellular targets like transcription factors (e.g., FoxP3 for Tregs) and cytokines. An iridium intercalator is added to distinguish nucleated cells from debris and dead cells.[17]
-
Data Acquisition: Samples are acquired on a mass cytometer (e.g., Helios, a CyTOF system). The instrument nebulizes single cells into a plasma torch, and the abundance of each metal tag is measured by time-of-flight mass spectrometry.[18]
-
Analysis: Data is normalized and de-barcoded. High-dimensional analysis algorithms (e.g., t-SNE, UMAP, FlowSOM) are used to identify and quantify different immune cell populations and assess changes in protein expression.[17]
Circulating Tumor DNA (ctDNA) Analysis
Analysis of ctDNA allows for non-invasive monitoring of tumor-specific mutations (e.g., GNAQ/GNA11) in plasma, serving as a biomarker for tumor burden and response to therapy.[3]
Methodology:
-
Sample Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells, which would contaminate the sample with germline DNA.
-
Plasma Isolation: Plasma is separated by double centrifugation within a few hours of collection.
-
ctDNA Extraction: Cell-free DNA is extracted from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Detection and Quantification:
-
dPCR/ddPCR: For known hotspot mutations like GNAQ/GNA11 Q209L, droplet digital PCR is a highly sensitive method for absolute quantification of mutant DNA fragments.[19]
-
NGS-Based Methods: For broader genomic analysis, Next-Generation Sequencing approaches like shallow whole-genome sequencing (sWGS) can be used to detect somatic copy number alterations (SCNAs), while targeted panel sequencing can identify a wider range of mutations.[20][21]
-
-
Data Analysis: The variant allele frequency (VAF) or the number of mutant copies/mL of plasma is calculated and tracked over time to assess treatment response. A decrease in ctDNA levels suggests a positive therapeutic effect.[3]
Plasma Proteomics (Olink)
Multiplex proteomics platforms like Olink are used to measure hundreds of proteins simultaneously in plasma, identifying signatures associated with immune response and potential resistance mechanisms.[14]
Methodology:
-
Assay Principle (Proximity Extension Assay - PEA): The Olink technology utilizes pairs of antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to its target protein, the oligonucleotides are brought into close proximity, allowing them to hybridize.[5][6]
-
Barcode Generation: A DNA polymerase then extends the hybridized strands, creating a unique DNA "barcode" that is specific to that protein. The amount of DNA barcode generated is directly proportional to the amount of target protein in the sample.[6]
-
Amplification and Readout: The DNA barcodes are amplified using quantitative real-time PCR (qPCR) or prepared for readout via Next-Generation Sequencing (NGS).[22]
-
Data Analysis: The output is typically in Normalized Protein eXpression (NPX) units, an arbitrary unit on a log2 scale, which allows for relative quantification and comparison of protein levels across samples and time points.[5]
Conclusion and Future Directions
Roginolisib hemifumarate represents a promising therapeutic strategy for metastatic uveal melanoma, a disease with a significant unmet need. Its novel allosteric mechanism of inhibiting PI3Kδ provides a favorable safety profile and a dual anti-tumor effect by directly targeting cancer cell pathways and robustly modulating the immune microenvironment. Early clinical data have shown a significant improvement in overall survival compared to historical controls.[3][8][15]
The ongoing randomized Phase 2 OCULE-01 trial will be critical in confirming these initial findings and establishing the clinical benefit of Roginolisib against standard-of-care options. For researchers, future work should focus on identifying predictive biomarkers of response and exploring rational combination strategies. The detailed pharmacodynamic changes observed in clinical trials—such as the reversal of the Treg/CD8+ T cell ratio and modulation of circulating cytokines—provide a strong rationale for combining Roginolisib with other immunotherapies to further enhance anti-tumor immunity.[3][5] A deeper understanding of potential resistance mechanisms, which may involve the upregulation of parallel signaling pathways, will also be crucial for the long-term success of this therapeutic approach.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. illumina.com [illumina.com]
- 6. umassmed.edu [umassmed.edu]
- 7. Combination Small Molecule MEK and PI3K Inhibition Enhances Uveal Melanoma Cell Death in a Mutant GNAQ and GNA11 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. High-Throughput Mass Cytometry Staining for Immunophenotyping Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ISRCTN [isrctn.com]
- 14. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. manuals.plus [manuals.plus]
- 17. A novel mass cytometry protocol optimized for immunophenotyping of low-frequency antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ascopubs.org [ascopubs.org]
- 20. mdpi.com [mdpi.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. How to Set Up Olink Proteomics: Lab Requirements & Workflow - Creative Proteomics [olinkpanel.creative-proteomics.com]
In-Depth Technical Guide to Roginolisib in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roginolisib (IOA-244) is an investigational, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Its unique non-ATP-competitive binding mechanism confers high selectivity and a potentially favorable safety profile compared to other PI3K inhibitors. This document provides a comprehensive technical overview of Roginolisib's mechanism of action, preclinical data, and clinical development in hematologic malignancies, with a focus on Follicular Lymphoma (FL), Chronic Lymphocytic Leukemia (CLL), and Myelofibrosis (MF). All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed to support further research and development efforts.
Mechanism of Action
Roginolisib selectively inhibits the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By binding to a site distinct from the ATP-binding pocket, Roginolisib locks the enzyme in an inactive conformation. This allosteric inhibition leads to a dual anti-tumor effect:
-
Direct Anti-proliferative and Pro-apoptotic Effects: Inhibition of the PI3K/AKT/mTOR signaling cascade in malignant B-cells directly impedes their proliferation and survival.[1] Preclinical studies have shown that the in vitro activity of Roginolisib in lymphoma cell lines correlates with the expression levels of PIK3CD, the gene encoding the PI3Kδ catalytic subunit, indicating a direct on-target effect.[2]
-
Modulation of the Tumor Microenvironment: Roginolisib has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[3] This leads to an enhanced anti-tumor immune response mediated by cytotoxic T lymphocytes and Natural Killer (NK) cells.[4]
Signaling Pathway
The following diagram illustrates the central role of PI3Kδ in the BCR signaling pathway and the mechanism of action of Roginolisib.
References
- 1. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
Roginolisib's Reprogramming of the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roginolisib (IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated a multi-faceted effect on the tumor microenvironment (TME). By selectively targeting PI3Kδ, roginolisib not only exerts direct anti-proliferative and pro-apoptotic effects on cancer cells but also robustly remodels the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of roginolisib's mechanism of action, its impact on key immune cell populations and signaling pathways, and detailed experimental protocols relevant to its study.
Mechanism of Action: Dual Impact on Tumor and Immune Cells
Roginolisib's primary mechanism of action is the selective inhibition of the delta isoform of PI3K. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. PI3Kδ is preferentially expressed in hematopoietic cells, particularly lymphocytes, but can also be upregulated in tumor cells.
Roginolisib's allosteric and non-ATP-competitive binding to PI3Kδ confers high selectivity, potentially leading to a more favorable safety profile compared to other PI3K inhibitors. Its effects can be categorized as:
-
Tumor Cell-Intrinsic Effects: By inhibiting the PI3K/AKT/mTOR pathway within cancer cells, roginolisib can induce apoptosis and suppress proliferation. Some studies also suggest an impact on the ERK1/2 signaling pathway, a key regulator of cell survival and proliferation that is interconnected with PI3K/AKT signaling.
-
Tumor Microenvironment-Extrinsic Effects: Roginolisib significantly modulates the composition and function of immune cells within the TME, shifting the balance from an immunosuppressive to an anti-tumor immune response.
Remodeling the Immune Landscape of the Tumor Microenvironment
Clinical and preclinical studies have demonstrated that roginolisib induces significant changes in the immune cell infiltrate of the TME. These changes are summarized below.
Impact on Immune Cell Populations
While specific quantitative data from clinical trials are not fully available in the public domain, qualitative changes in key immune cell populations have been consistently reported.
| Immune Cell Population | Effect of Roginolisib | Key Findings |
| Regulatory T cells (Tregs) | Decrease | Roginolisib treatment leads to a reduction in the number of immunosuppressive Tregs in the TME and peripheral blood. Mass cytometry has been shown to be more sensitive than standard flow cytometry in detecting this reduction. |
| CD8+ Cytotoxic T cells | Increase (activated) | An increase in activated, anti-cancer CD8+ T cells has been observed. In patients with stable disease, an enhanced CD8+ T cell/Treg ratio has been noted. |
| Natural Killer (NK) cells | Increase | Treatment with roginolisib has been associated with an increase in NK cells. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | Reductions in these immunosuppressive myeloid cells have been reported. |
Modulation of Cytokine Signaling
Roginolisib treatment has been shown to alter the cytokine profile within the TME, further promoting an anti-tumor immune response.
| Cytokine/Chemokine | Effect of Roginolisib | Implication |
| Interferon-gamma (IFN-γ) | Increase | Upregulation of IFN-γ and associated proteins is observed in patients with stable disease, indicating an enhanced anti-tumor immune response. |
| Interleukin-15 (IL-15) | Increase | An increase in plasma IL-15 levels coincides with the increase in CD8+ T cells and NK cells, as IL-15 is crucial for their proliferation and activation. |
| CCL22 | Decrease | A decrease in this chemokine, which is involved in Treg recruitment, has been observed. |
Signaling Pathways Modulated by Roginolisib
Roginolisib's effects are mediated through its impact on key intracellular signaling pathways.
PI3K/AKT/mTOR Pathway
Roginolisib directly inhibits PI3Kδ, a critical upstream activator of the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream effects that countermand cancer cell survival and proliferation.
ERK Signaling Pathway
Studies have indicated that roginolisib treatment can also lead to the inhibition of ERK1/2 phosphorylation. The crosstalk between the PI3K/AKT and ERK/MAPK pathways is complex, and inhibition of one can sometimes lead to compensatory activation of the other. However, in some contexts, roginolisib appears to suppress both pathways.
Experimental Protocols
Detailed experimental protocols for the studies on roginolisib are not publicly available. The following are representative, detailed protocols for the key methodologies used to assess the effect of roginolisib on the tumor microenvironment.
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for the analysis of Tregs, CD8+ T cells, and NK cells in a solid tumor sample.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fixable Viability Dye
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see table below)
-
Intracellular fixation and permeabilization buffer set
-
Flow cytometer
Antibody Panel Example:
| Target | Fluorochrome | Cellular Location | Purpose |
| CD45 | AF700 | Surface | Pan-leukocyte marker |
| CD3 | APC-Cy7 | Surface | T cell marker |
| CD4 | BV786 | Surface | Helper T cell marker |
| CD8 | BV605 | Surface | Cytotoxic T cell marker |
| CD25 | PE-Cy7 | Surface | Treg and activated T cell marker |
| CD127 | BV421 | Surface | Treg identification (low expression) |
| FoxP3 | AF647 | Intracellular | Treg lineage-defining transcription factor |
| Granzyme B | PE | Intracellular | Marker of cytotoxic activity |
| CD56 | FITC | Surface | NK cell marker |
Procedure:
-
Tumor Dissociation: Mechanically and enzymatically dissociate fresh tumor tissue into a single-cell suspension according to the manufacturer's protocol.
-
Cell Staining: a. Resuspend up to 1x10^6 cells in FACS buffer. b. Stain with a fixable viability dye to exclude dead cells. c. Block Fc receptors to prevent non-specific antibody binding. d. Incubate with a cocktail of surface antibodies for 30 minutes at 4°C. e. Wash cells with FACS buffer. f. Fix and permeabilize cells using an intracellular fixation/permeabilization buffer kit. g. Incubate with intracellular antibodies (e.g., FoxP3, Granzyme B) for 30 minutes at 4°C. h. Wash cells and resuspend in FACS buffer for acquisition.
-
Flow Cytometry Acquisition: Acquire events on a calibrated flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). A representative gating strategy would involve first gating on live, single cells, then on CD45+ leukocytes. From there, T cell subsets (CD3+CD4+, CD3+CD8+), Tregs (CD4+CD25+FoxP3+CD127low), and NK cells (CD3-CD56+) can be identified and quantified.
Mass Cytometry (CyTOF)
Mass cytometry allows for higher parameter analysis of single cells. While the specific antibody panel used in roginolisib studies is not public, a representative protocol is provided.
Procedure Outline:
-
Single-Cell Suspension Preparation: Similar to flow cytometry.
-
Barcoding: Individual samples can be barcoded with metal-chelating polymers to allow for multiplexing.
-
Staining: a. Stain with a viability reagent (e.g., cisplatin). b. Block Fc receptors. c. Incubate with a cocktail of metal-tagged surface antibodies. d. Fix and permeabilize cells. e. Incubate with metal-tagged intracellular antibodies.
-
Intercalation: Incubate cells with a DNA intercalator (e.g., iridium) for cell identification.
-
Acquisition: Acquire data on a CyTOF instrument.
-
Data Analysis: Use high-dimensional analysis tools (e.g., viSNE, SPADE) to identify and characterize cell populations.
In Vitro Co-culture Model
This protocol describes a general method for co-culturing tumor cells with immune cells to assess the effects of roginolisib.
Materials:
-
Tumor cell line or patient-derived tumor cells
-
Peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets
-
Appropriate cell culture medium
-
Roginolisib
-
Cytokine analysis kit (e.g., ELISA, Luminex)
-
Flow cytometry reagents for immune cell phenotyping and cytotoxicity assays
Procedure:
-
Cell Culture: Culture tumor cells to a desired confluency.
-
Co-culture Setup: a. Seed tumor cells in a multi-well plate. b. Isolate PBMCs from healthy donors or patients. c. Add PBMCs to the tumor cell culture at a specific effector-to-target ratio (e.g., 10:1). d. Treat the co-culture with varying concentrations of roginolisib or a vehicle control.
-
Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).
-
Analysis: a. Supernatant Analysis: Collect the culture supernatant to measure cytokine levels using ELISA or a multiplex assay. b. Immune Cell Phenotyping: Harvest the non-adherent cells and analyze the phenotype of the immune cells by flow cytometry to assess changes in activation markers and cell populations. c. Cytotoxicity Assay: Assess tumor cell viability using methods such as a chromium-51 release assay or flow cytometry-based killing assay.
Clinical Implications and Future Directions
The ability of roginolisib to remodel the tumor microenvironment holds significant promise for its use in oncology, both as a monotherapy and in combination with other treatments, particularly immune checkpoint inhibitors. By reducing immunosuppressive cell populations and enhancing the activity of cytotoxic lymphocytes, roginolisib may sensitize tumors to immunotherapy and overcome resistance.
Ongoing clinical trials, such as the DIONE-01 (NCT04328844) and OCULE-01 (NCT06717126) studies, are further evaluating the safety and efficacy of roginolisib in various cancers, including uveal melanoma and non-small cell lung cancer. Translational research from these trials, including detailed analysis of tumor biopsies and peripheral blood, will provide a more comprehensive, quantitative understanding of roginolisib's impact on the TME and help identify predictive biomarkers of response.
Conclusion
Roginolisib is a promising PI3Kδ inhibitor that demonstrates a dual mechanism of action, targeting both tumor cells directly and potently modulating the tumor microenvironment. Its ability to shift the TME from an immunosuppressive to an immune-active state by reducing Tregs and increasing activated CD8+ T cells and NK cells provides a strong rationale for its continued development in oncology. Further research is needed to fully elucidate the quantitative changes in the TME and to optimize its clinical application for the benefit of cancer patients.
An In-Depth Technical Guide to the Pharmacodynamics of Roginolisib Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roginolisib (IOA-244) is a novel, orally bioavailable, small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It distinguishes itself as a first-in-class, non-ATP competitive, allosteric modulator with high selectivity for the PI3Kδ isoform. This unique mechanism of action confers a favorable safety profile compared to previous generations of PI3K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the growth of cancer cells and by modulating the tumor immune microenvironment to favor an anti-tumor response. This technical guide provides a comprehensive overview of the pharmacodynamics of Roginolisib hemifumarate, detailing its mechanism of action, preclinical evidence, and clinical findings, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Unlike many other PI3K inhibitors that compete with ATP for the kinase domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode is believed to contribute to its high selectivity and improved tolerability profile.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells and T cells.
By selectively inhibiting PI3Kδ, Roginolisib disrupts downstream signaling cascades, including the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:
-
Direct Anti-Tumor Activity: In cancer cells where the PI3Kδ pathway is active, Roginolisib can directly inhibit their growth and proliferation and induce apoptosis.
-
Immunomodulation of the Tumor Microenvironment: Roginolisib alters the balance of immune cells within the tumor microenvironment. It has been shown to decrease the number and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key drivers of immune evasion in cancer. Concurrently, it promotes the activity of anti-tumor effector cells such as CD8+ T cells and natural killer (NK) cells. This shift from an immunosuppressive to an immune-active microenvironment enhances the body's ability to recognize and eliminate cancer cells.
Caption: Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.
Preclinical Pharmacodynamics
A robust body of preclinical data underscores the potent and selective anti-tumor activity of Roginolisib. These studies have been conducted across a range of in vitro and in vivo models, demonstrating its effects on cancer cell viability and immune cell modulation.
In Vitro Potency and Selectivity
Roginolisib has demonstrated potent and highly selective inhibition of PI3Kδ in enzymatic and cellular assays.
| Parameter | Value | Assay System |
| PI3Kδ IC50 | 145 nM | Enzymatic Assay |
| BCR-induced pAkt IC50 | 280 nM | Ramos B cells |
| B-cell Proliferation IC50 | 48 nM | Cellular Assay |
| BCR: B-cell receptor; IC50: half maximal inhibitory concentration; pAkt: phosphorylated Akt |
Roginolisib exhibits high selectivity for PI3Kδ over a large panel of other kinases, which is consistent with its favorable safety profile.
In Vitro Anti-Tumor and Immunomodulatory Effects
-
Direct Cytotoxicity: Roginolisib induces apoptosis in various cancer cell lines, including malignant pleural mesothelioma (MPM) cells. It also shows anti-proliferative activity in hepatocellular tumor lines and breast cancer cells (MDA-MB-231).
-
Immune Cell Modulation:
-
T-regulatory Cells (Tregs): Roginolisib selectively and concentration-dependently suppresses the proliferation of Tregs while having minimal impact on the proliferation of conventional CD4+ and CD8+ T cells.
-
CD8+ T cells: Treatment with Roginolisib during the activation of CD8+ T cells promotes their differentiation into memory-like, long-lived cells with enhanced anti-tumor capacity.
-
Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown a marked decrease in MDSC populations within the tumor microenvironment following Roginolisib treatment.
-
Natural Killer (NK) Cells: An increase in NK cells has been observed in the tumor microenvironment of Roginolisib-treated animal models.
-
In Vivo Anti-Tumor Efficacy
In syngeneic mouse models of various cancers, including colorectal (CT26), lung (Lewis Lung Carcinoma), pancreatic (Pan-02), and lymphoma (A20), Roginolisib has demonstrated significant anti-tumor activity, particularly when used in combination with anti-PD-1 or anti-PD-L1 checkpoint inhibitors. This anti-tumor effect is associated with a remodeling of the tumor immune microenvironment, characterized by a decrease in immunosuppressive cells (Tregs, MDSCs, tumor-associated macrophages) and an increase in cytotoxic CD8+ T cells and NK cells.
Clinical Pharmacodynamics
Roginolisib is being evaluated in multiple clinical trials for both solid and hematological malignancies. The primary studies to date are the Phase 1 DIONE-01 trial and the ongoing Phase 2 OCULE-01 trial.
The DIONE-01 Study
The DIONE-01 study (NCT04328844) is a two-part, first-in-human trial that evaluated the safety, tolerability, and recommended Phase 2 dose (RP2D) of Roginolisib in patients with advanced solid tumors and follicular lymphoma.
-
Dosing: The study explored continuous daily dosing at 10, 20, 40, and 80 mg. The RP2D was determined to be 80 mg once daily.
-
Safety and Tolerability: Roginolisib was well-tolerated, with less than 7% of Grade 3/4 treatment-emergent adverse events considered related to the drug at the RP2D. Importantly, no immune-mediated or dose-limiting toxicities were observed, and unlike earlier PI3Kδ inhibitors, no dose modifications were required.
-
Efficacy in Uveal Melanoma: In a cohort of 29 patients with metastatic uveal melanoma, Roginolisib demonstrated promising clinical activity. The median overall survival (OS) was 16 months, which compares favorably to the historical median OS of 7 months with second-line immunotherapy. The median progression-free survival (PFS) was 5 months, compared to less than 3 months in historical controls.
-
Translational Analyses: Translational studies from the DIONE-01 trial provided key insights into the pharmacodynamic effects of Roginolisib in patients:
-
A reduction in immune-suppressive cell populations and chemokines was observed.
-
There was a decrease in circulating tumor DNA (ctDNA) from uveal melanoma-associated clones.
-
Suppression of PI3K-related signaling was confirmed, consistent with a shift toward a more activated tumor immune microenvironment.
-
An association with a reversal of the Treg-to-CD8 ratio was also noted.
-
The OCULE-01 Study
The OCULE-01 study (NCT06717126) is a randomized, open-label, multi-center Phase 2 trial currently evaluating the efficacy of Roginolisib in patients with metastatic uveal melanoma who have progressed on prior therapy.
-
Study Design: Approximately 85 patients will be randomized to receive either Roginolisib (at 80 mg or 40 mg daily) or the investigator's choice of standard therapy.
-
Primary Endpoint: The primary endpoint is overall survival.
-
Secondary and Correlative Endpoints: Secondary endpoints include PFS, objective response rate, duration of response, and safety. Correlative studies will involve mandatory tumor biopsies at baseline and on-treatment to further evaluate the effects of Roginolisib on the tumor microenvironment, including assessments of Tregs, ctDNA, gene expression, and proteomics.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of Roginolisib.
In Vitro Assays
-
PI3Kδ Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of Roginolisib against PI3Kδ was determined using a standard enzymatic assay. While the specific protocol is proprietary, these assays typically involve incubating the purified enzyme with its substrate (ATP and a lipid substrate like PIP2) in the presence of varying concentrations of the inhibitor. The production of the phosphorylated product (PIP3) is then quantified, often using a luminescence- or fluorescence-based detection method.
-
Cell Viability and Apoptosis Assays:
-
Cell Lines: A variety of cancer cell lines have been used, including Ramos B cells (a human Burkitt's lymphoma cell line), MDA-MB-231 (human breast cancer), and various malignant pleural mesothelioma cell lines.
-
Methodology: Cell viability can be assessed using various methods, such as MTT or MTS assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®). Apoptosis is often quantified using assays that measure caspase activity, such as the Caspase-Glo® 3/7 assay, or by flow cytometry using Annexin V and propidium iodide staining.
-
-
Western Blotting for pAkt Inhibition:
-
Cell Line: Ramos B cells are commonly used to assess the inhibition of B-cell receptor (BCR) signaling.
-
Protocol: Cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or absence of Roginolisib. Following stimulation, cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated AKT (pAkt) and total AKT levels are detected using specific antibodies, and the signal is visualized using chemiluminescence. The IC50 for pAkt inhibition is calculated from the dose-response curve.
-
-
B-Cell Proliferation Assay:
-
Methodology: Primary B cells or B-cell lines are stimulated to proliferate using mitogens (e.g., anti-IgM, LPS, or CD40L) in the presence of varying concentrations of Roginolisib. Proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) or by using a dye dilution assay (e.g., CFSE) and flow cytometry.
-
In Vivo and Ex Vivo Assays
-
Syngeneic Mouse Models:
-
Models: Commonly used models include CT26 (colorectal), Lewis Lung Carcinoma (lung), Pan-02 (pancreatic), and A20 (lymphoma) tumor models in immunocompetent mice.
-
Treatment: Roginolisib is typically administered orally. Combination therapies often involve the intraperitoneal injection of anti-PD-1 or anti-PD-L1 antibodies.
-
Readouts: Tumor growth is monitored by caliper measurements. At the end of the study, tumors are often excised for analysis of the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
-
-
Flow Cytometry for Immune Cell Analysis:
-
Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood mononuclear cells (PBMCs) can also be isolated from blood samples.
-
Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel for analyzing T cells in the tumor microenvironment might include antibodies against CD45 (a pan-leukocyte marker), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (a marker for Tregs). Additional markers for activation (e.g., CD69, ICOS) and exhaustion (e.g., PD-1, TIM-3) can also be included.
-
Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell subsets.
-
Clinical Trial Methodologies
-
DIONE-01 and OCULE-01 Trial Design:
-
Patient Population: Patients with advanced solid tumors (DIONE-01) or metastatic uveal melanoma (DIONE-01 expansion and OCULE-01).
-
Treatment: Oral Roginolisib administered daily.
-
Assessments: Tumor responses are assessed using RECIST 1.1 criteria. Safety is monitored according to CTCAE v5.0.
-
-
Translational Biomarker Analyses:
-
Sample Collection: Serial blood samples and tumor biopsies are collected from patients.
-
ctDNA Analysis: Circulating tumor DNA is extracted from plasma and can be analyzed by next-generation sequencing (NGS) to identify and quantify tumor-specific mutations.
-
Proteomics: Plasma or serum samples can be analyzed using platforms like Olink to measure the levels of a wide range of proteins, including cytokines and chemokines.
-
Mass Cytometry (CyTOF): This technology allows for the high-dimensional analysis of single cells, enabling a deep characterization of immune cell populations in peripheral blood and tumor tissue using a large panel of antibodies.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Roginolisib's immunomodulatory effects in the tumor microenvironment.
Caption: A simplified workflow for the clinical evaluation of Roginolisib.
Conclusion
This compound is a promising new anti-cancer agent with a unique pharmacodynamic profile. Its dual mechanism of action, combining direct anti-tumor effects with a profound immunomodulatory activity, positions it as a valuable therapeutic option for a range of malignancies, particularly those with an immunosuppressed tumor microenvironment. The preclinical and clinical data gathered to date demonstrate a favorable safety profile and encouraging efficacy, especially in difficult-to-treat cancers like metastatic uveal melanoma. Ongoing clinical trials will further elucidate the full potential of Roginolisib, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive resource for researchers and drug development professionals seeking to understand the core pharmacodynamic principles of this novel PI3Kδ inhibitor.
Roginolisib Hemifumarate (CAS: 1621688-31-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric and selective small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] Its unique non-ATP competitive binding mechanism confers a favorable safety profile compared to other PI3Kδ inhibitors, allowing for long-term administration.[1][2] Roginolisib has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, particularly in solid tumors and hematological malignancies such as uveal melanoma and follicular lymphoma.[3][4] Its mechanism of action involves direct inhibition of cancer cell proliferation and modulation of the tumor microenvironment by reducing immunosuppressive regulatory T cells (Tregs) and enhancing the activity of cytotoxic T cells.[5][6] This technical guide provides a comprehensive overview of Roginolisib hemifumarate, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
Roginolisib is a highly selective, non-ATP competitive allosteric modulator of PI3Kδ.[3][7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][8] By binding to an allosteric site on the PI3Kδ enzyme, roginolisib induces a conformational change that locks the enzyme in an inactive state, thereby blocking the downstream signaling cascade.[7] This inhibition leads to the suppression of PI3K/AKT signaling, which in turn induces apoptosis in cancer cells.[6][8]
Furthermore, roginolisib exerts a significant immunomodulatory effect on the tumor microenvironment.[4][5] It has been shown to reduce the population of immunosuppressive regulatory T cells (Tregs) while increasing the presence and activity of anti-tumor effector T cells.[5][6] This shift in the immune cell balance helps to overcome tumor-induced immune suppression and enhances the body's natural anti-cancer immune response.[5][6]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kδ", fillcolor="#FBBC05", fontcolor="#202124"]; Roginolisib [label="Roginolisib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treg [label="Regulatory T-cell\n(Treg) Proliferation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" Converts", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; PI3K -> Treg [color="#5F6368"]; Roginolisib -> PI3K [arrowhead=tee, color="#EA4335", label=" Allosteric\nInhibition", fontsize=8, fontcolor="#202124"];
// Invisible edges for layout {rank=same; RTK; Roginolisib} {rank=same; PI3K; PIP2; PIP3} }
Roginolisib allosterically inhibits PI3Kδ, blocking downstream signaling.
Quantitative Data
Table 1: In Vitro Activity of Roginolisib
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| PI3Kδ | 145 nM | Enzyme Assay | [5] |
| BCR-induced pAkt | 280 nM | Ramos B cells | [5] |
| B cell proliferation | 48 nM | B cells | [5] |
Table 2: Clinical Efficacy of Roginolisib in Uveal Melanoma (DIONE-01 and OCULE-01 Trials)
| Endpoint | Roginolisib (80 mg) | Historical Control | Reference |
| Median Overall Survival (OS) | 16 months | 7 months | [4] |
| Median Progression-Free Survival (PFS) | 5 months | < 3 months | [4] |
Table 3: Safety Profile of Roginolisib (DIONE-01 Trial)
| Adverse Event | Percentage | Patient Population | Reference |
| Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) | < 7% | Solid tumors and follicular lymphoma | [4] |
Table 4: Non-Clinical Pharmacokinetics of Roginolisib
| Species | Dose | Tmax | Key Observation | Reference |
| Rat | Oral | ~1 hour | Rapid absorption | [5] |
| Dog | Oral | ~1 hour | Rapid absorption | [5] |
Note: Detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) from the clinical trials are being collected but have not been published in a consolidated format at the time of this guide's creation.
Experimental Protocols
Immunoblotting for PI3K/AKT/mTOR and ERK1/2 Signaling
This protocol is based on methodologies described for analyzing the effects of roginolisib on mesothelioma cells.[6]
Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and ERK1/2 signaling pathways following treatment with roginolisib.
Materials:
-
MPM cell lines (e.g., PXF1118, PXF1752)
-
Roginolisib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MPM cells to ~80% confluency.
-
Treat cells with the desired concentration of roginolisib (e.g., 100 µM) for various time points (e.g., 0, 4, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify protein band intensities. Normalize phospho-protein levels to total protein levels.
-
// Nodes start [label="Start: Cell Culture\n& Treatment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Protein Extraction\n(Cell Lysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; quant [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Western Blot\n(Protein Transfer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; primary [label="Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; secondary [label="Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="Signal Detection\n(Chemiluminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Densitometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> block; block -> primary; primary -> secondary; secondary -> detect; detect -> analysis; analysis -> end; }
Workflow for analyzing protein expression via immunoblotting.
Flow Cytometry for Regulatory T Cell Analysis
This protocol provides a general framework for Treg analysis based on established methods.[9]
Objective: To quantify the percentage of regulatory T cells (CD4+CD25+FoxP3+) in peripheral blood mononuclear cells (PBMCs).
Materials:
-
PBMCs isolated from whole blood
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD25
-
Anti-human CD127
-
-
Live/Dead stain
-
FoxP3 staining buffer set
-
Anti-human FoxP3 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs or use fresh isolates.
-
Wash cells with FACS buffer.
-
-
Surface Staining:
-
Resuspend cells in FACS buffer and add Fc block. Incubate for 10-15 minutes.
-
Add the cocktail of surface antibodies (CD3, CD4, CD25, CD127) and the Live/Dead stain.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's instructions.
-
Add the anti-human FoxP3 antibody.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Gate on single cells (e.g., FSC-A vs FSC-H).
-
Gate on live cells (negative for the Live/Dead stain).
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ helper T cells.
-
From the CD4+ population, create a plot of CD25 vs FoxP3 to identify CD25+FoxP3+ Tregs. Alternatively, plot CD25 vs CD127 to identify the CD25+CD127low/- population, which is highly enriched for Tregs, and then confirm with FoxP3 expression.
-
-
// Nodes A [label="All Events\n(FSC vs SSC)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lymphocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Singlets", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Live Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="CD3+ T-cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="CD4+ T-cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="CD25+ FoxP3+\n(Tregs)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Gate", fontsize=8]; B -> C [label=" Gate", fontsize=8]; C -> D [label=" Gate", fontsize=8]; D -> E [label=" Gate", fontsize=8]; E -> F [label=" Gate", fontsize=8]; F -> G [label=" Gate", fontsize=8]; }
A logical gating strategy for identifying Treg populations.
Mesothelioma Co-culture Model
This protocol is adapted from methodologies used to study the interaction between mesothelioma cells, fibroblasts, and immune cells.[6]
Objective: To establish an in vitro co-culture system to investigate the effects of roginolisib on the interplay between mesothelioma cells, fibroblasts, and peripheral blood mononuclear cells (PBMCs).
Materials:
-
Patient-derived mesothelioma cells
-
MRC-5 lung fibroblasts
-
Patient-matched PBMCs
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Appropriate cell culture media and supplements
-
Roginolisib
-
Cell viability assay (e.g., CellTiter-Glo)
Procedure:
-
Fibroblast Seeding:
-
Seed MRC-5 fibroblasts in the lower chamber of a Transwell plate and allow them to adhere.
-
-
Mesothelioma Cell Seeding:
-
Seed patient-derived mesothelioma cells in the upper Transwell insert.
-
-
PBMC Addition:
-
Add patient-matched PBMCs to the co-culture system.
-
-
Treatment:
-
Treat the co-culture with roginolisib at various concentrations.
-
-
Incubation:
-
Incubate the co-culture for a specified period (e.g., 72 hours).
-
-
Analysis:
-
Cell Viability: At the end of the incubation, assess the viability of the mesothelioma cells in the upper chamber using a cell viability assay.
-
Immune Cell Profiling: Analyze the immune cell populations (e.g., Tregs, cytotoxic T cells) in the co-culture using flow cytometry as described in Protocol 3.2.
-
// Nodes start [label="Start: Seed Fibroblasts\n(Lower Chamber)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; meso [label="Seed Mesothelioma Cells\n(Upper Chamber)", fillcolor="#F1F3F4", fontcolor="#202124"]; pbmc [label="Add PBMCs", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with Roginolisib", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate (e.g., 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Assess Mesothelioma\nCell Viability", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; flow [label="Analyze Immune Cells\n(Flow Cytometry)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> meso; meso -> pbmc; pbmc -> treat; treat -> incubate; incubate -> viability; incubate -> flow; viability -> end [style=invis]; flow -> end [style=invis]; }
Workflow for establishing and analyzing a 3D co-culture model.
Conclusion
This compound is a promising new therapeutic agent with a unique mechanism of action that combines direct anti-tumor effects with immunomodulation. Its favorable safety profile and demonstrated clinical activity make it a strong candidate for further development in the treatment of various cancers, particularly those with an immunosuppressed tumor microenvironment. The data and protocols presented in this guide are intended to support ongoing research and development efforts for this novel PI3Kδ inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 8. targetedonc.com [targetedonc.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Roginolisib's Antitumor Immunity: A Technical Guide to its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a first-in-class, orally available, allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase delta (PI3K-δ).[1] This high selectivity for the delta isoform of PI3K results in a favorable safety profile compared to previous generations of PI3K inhibitors and allows for long-term administration.[1][2] Roginolisib has demonstrated a multi-modal mechanism of action that includes direct antitumor effects and a significant modulation of the tumor microenvironment, leading to enhanced antitumor immunity.[3] This technical guide provides an in-depth overview of the antitumor immunity effects of Roginolisib, presenting key preclinical and clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Mechanism of Action: Reshaping the Tumor Immune Microenvironment
Roginolisib's immunomodulatory effects primarily stem from its potent and selective inhibition of PI3K-δ, a key signaling molecule in immune cells. Overexpression of PI3K-δ is associated with immune-suppressive conditions in the tumor microenvironment.[4] By blocking PI3K-δ signaling, Roginolisib disrupts multiple tumor survival pathways and re-balances the immune response.[1][3]
The primary mechanism involves the reduction of immunosuppressive regulatory T cells (Tregs) and an increase in the prevalence and activity of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[4] This shift in the immune cell landscape from a suppressed to an activated state facilitates a more effective antitumor immune response. Clinical data from the DIONE-01 trial has shown that treatment with Roginolisib leads to a reduction in circulating Tregs, which is associated with an increase in activated effector CD8+ T cells.[5] Furthermore, preclinical studies have shown that Roginolisib can sensitize tumors to immune checkpoint inhibitors like anti-PD-1 therapy.
Signaling Pathway of Roginolisib's Immunomodulatory Effects
Caption: Roginolisib inhibits PI3K-δ in both tumor and immune cells.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antitumor immunity effects of Roginolisib.
Table 1: Preclinical Immunomodulatory Effects of Roginolisib in Mesothelioma Models
| Parameter | Treatment Group | Result | Reference |
|---|---|---|---|
| Tumor Cell Viability (MPM cell lines) | Roginolisib | Dose-dependent decrease in cell viability | [6] |
| Apoptosis (MPM cell lines) | Roginolisib (100 µM) | Induction of apoptotic cell death | [6][7] |
| Effector T-cells in co-culture | Roginolisib + Nivolumab + Cisplatin | Increased proportion of effector T-cells | [7] |
| Immune Suppressive Cells in co-culture | Roginolisib + Nivolumab + Cisplatin | Reduced proportion of immune suppressive cells |[7] |
Table 2: Clinical Immunomodulatory and Efficacy Data from the DIONE-01 Study (Phase I)
| Parameter | Patient Population | Result | Reference |
|---|---|---|---|
| Grade 3/4 Treatment-Related Adverse Events | Solid Tumors & Follicular Lymphoma | <7% | [2] |
| Median Overall Survival (OS) | Uveal Melanoma (n=29) | 16 months (vs. 7 months historical control) | [8] |
| Median Progression-Free Survival (PFS) | Uveal Melanoma (n=29) | 5 months (vs. <3 months historical control) | [2][8] |
| Circulating Regulatory T cells (Tregs) | Uveal Melanoma | Reduction observed | [5] |
| Activated Effector CD8+ T cells | Uveal Melanoma | Increase observed | [5] |
| Plasma Cytokines/Chemokines | Uveal Melanoma | Increased IL-15, IFN-γ, CXCL10; Decreased CCL22 |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Roginolisib's antitumor immunity effects.
In Vitro Tumor Cell Viability and Apoptosis Assays
-
Cell Lines: Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752).[7]
-
Treatment: Cells are exposed to varying concentrations of Roginolisib for 72 hours.[7]
-
Viability Assay (MTT):
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with Roginolisib or vehicle control (DMSO).
-
After 72 hours, add MTT solution and incubate.
-
Solubilize formazan crystals with a solubilization buffer.
-
Measure absorbance at a specific wavelength to determine cell viability.[7]
-
-
Apoptosis Assay (RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay):
-
Seed cells in 96-well plates.
-
Add Roginolisib (e.g., 100 µM) or control.
-
Add the assay reagent, which contains Annexin V-LumiT™, a pro-luciferin substrate, and a necrosis detection reagent.
-
Measure luminescence and fluorescence at various time points to detect apoptosis and necrosis, respectively.[6][7]
-
Tumor-Immune Cell Co-culture Model
-
Components: Patient-derived MPM cells, autologous peripheral blood mononuclear cells (PBMCs), and fibroblasts.[10]
-
Protocol:
-
Establish a culture of patient-derived MPM cells and fibroblasts.
-
Isolate PBMCs from the same patient.
-
Add the PBMCs to the tumor cell/fibroblast co-culture.
-
Treat the co-culture with Roginolisib in combination with other agents (e.g., nivolumab and cisplatin).[10]
-
After a defined incubation period, harvest the cells.
-
Analyze changes in tumor cell viability and the composition of immune cell populations (e.g., effector T-cells, Tregs) using flow cytometry.[7]
-
High-Dimensional Immune Cell Profiling (CyTOF)
-
Sample Type: Peripheral blood mononuclear cells (PBMCs) from patients in clinical trials.
-
Objective: To perform a detailed phenotypic analysis of circulating immune cell populations.
-
Workflow:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Stain the cells with a panel of metal-conjugated antibodies targeting various immune cell surface and intracellular markers.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a mass cytometer (CyTOF).
-
Analyze the high-dimensional data using specialized software to identify and quantify different immune cell subsets and their activation states.[5]
-
Caption: Workflow for high-dimensional immune profiling using CyTOF.
Immunohistochemistry (IHC) for PI3K-δ Expression
-
Sample Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[7]
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for PI3K-δ.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the slides for microscopic analysis.[7]
-
Conclusion
Roginolisib is a promising novel cancer therapy with a dual mechanism of action that combines direct antitumor effects with a robust immunomodulatory activity. By selectively inhibiting PI3K-δ, Roginolisib reshapes the tumor microenvironment to favor an effective antitumor immune response, characterized by a reduction in immunosuppressive Tregs and an increase in cytotoxic effector cells. The compelling preclinical and clinical data, particularly the encouraging overall survival observed in the DIONE-01 study, underscore the therapeutic potential of Roginolisib, both as a monotherapy and in combination with other anticancer agents. The detailed experimental protocols provided in this guide offer a framework for further research into the immunomodulatory properties of Roginolisib and other PI3K-δ inhibitors.
References
- 1. prnewswire.co.uk [prnewswire.co.uk]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 4. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 5. First-in-human (FIH) phase I dose escalation study (part A) of the first oral allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) roginolisib in patients with advanced cancer and dose confirmation in uveal melanoma (part B). - ASCO [asco.org]
- 6. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib's Impact on Regulatory T-cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is an investigational, orally administered, highly selective, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical regulator of immune cell function, and its aberrant activation is implicated in the pathogenesis of various malignancies. A key mechanism of roginolisib's anti-tumor activity is its modulatory effect on the tumor microenvironment, particularly its impact on regulatory T-cells (Tregs).[1][2] Tregs, characterized by the expression of the transcription factor FOXP3, are potent suppressors of anti-tumor immunity. By inhibiting PI3Kδ, roginolisib has been shown to reduce the number and suppressive function of Tregs, thereby enhancing the body's natural anti-cancer immune response.[3] This technical guide provides an in-depth overview of the current understanding of roginolisib's effects on Tregs, including its mechanism of action, available quantitative data, detailed experimental protocols for assessing its impact, and visualizations of relevant biological pathways and workflows.
Mechanism of Action: Targeting the PI3Kδ Pathway in Tregs
The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is preferentially expressed in hematopoietic cells, including T-lymphocytes.
In regulatory T-cells, the PI3Kδ pathway is integral to their development, stability, and suppressive function. Activation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.
Activated AKT, in turn, phosphorylates and regulates a multitude of downstream targets, including the mTOR complex (mTORC1 and mTORC2) and the FOXO family of transcription factors. This signaling cascade is essential for maintaining the transcriptional program of Tregs, including the stable expression of the master regulator FOXP3.
Roginolisib, as a selective inhibitor of PI3Kδ, disrupts this signaling cascade. By blocking the catalytic activity of p110δ, roginolisib prevents the production of PIP3 and the subsequent activation of AKT and its downstream effectors. This inhibition has been shown to have a multi-modal effect on Tregs, including reducing their proliferation and diminishing their suppressive capabilities.[3]
Data Presentation: Quantitative Effects of Roginolisib on Tregs
The following tables summarize the available quantitative data on the effects of roginolisib on regulatory T-cells from preclinical studies.
| Parameter | Roginolisib Concentration | Observation | Reference |
| Treg Phenotype (% of CD25highCD127low Tregs) | 5 µM | Significant reduction | [4] |
| FoxP3 Expression (Mean Fluorescence Intensity) | 5 µM | Significant reduction | [4] |
| Treg Activation and Suppressive Function | Low Treg:Teff ratio | Modest reduction | [4] |
| Parameter | IC50 Value | Cell Type/Assay | Reference |
| PI3Kδ Inhibition | 145 nM | Biochemical Assay | |
| B-cell Proliferation | 48 nM | In Vitro Assay | |
| pAkt Inhibition (BCR-induced) | 280 nM | Ramos B cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of roginolisib on Treg function, phenotype, and stability.
In Vitro Treg Suppression Assay
This assay assesses the ability of Tregs to suppress the proliferation of conventional T-cells (Tconv) in vitro.
1. Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T-cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Tconv cells by fluorescence-activated cell sorting (FACS). Purity of isolated populations should be >95%.
2. Labeling of Tconv Cells:
-
Resuspend Tconv cells at 1 x 106 cells/mL in PBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI medium.
3. Co-culture Setup:
-
Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5 x 104 cells/well) in a 96-well round-bottom plate.
-
Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).
-
Add roginolisib or vehicle control (DMSO) at desired concentrations.
-
Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
4. Proliferation Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies against CD4.
-
Acquire the samples on a flow cytometer.
-
Gate on live, CD4+ T-cells and analyze the CFSE dilution as a measure of proliferation. The percentage of suppression is calculated as: [1 - (% proliferated cells in presence of Tregs / % proliferated cells in absence of Tregs)] x 100.
Flow Cytometry for Treg Phenotyping
This protocol outlines the steps for identifying and characterizing Tregs based on the expression of key surface and intracellular markers.
1. Cell Preparation:
-
Obtain single-cell suspensions from peripheral blood (PBMCs) or tumor tissue.
-
For tumor tissue, mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase) are required.
2. Surface Staining:
-
Resuspend 1-2 x 106 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with human Fc block for 10 minutes at 4°C.
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers such as CD3, CD4, CD25, and CD127.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Intracellular Staining for FOXP3:
-
Fix and permeabilize the cells using a commercial FOXP3 staining buffer set according to the manufacturer's instructions.
-
Add a fluorescently-conjugated antibody against FOXP3.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells, and subsequently on CD3+CD4+ T-cells.
-
Identify Tregs as the CD25highCD127low/- population, and confirm by gating on FOXP3+ cells.
Mass Cytometry (CyTOF) for High-Dimensional Treg Analysis
Mass cytometry allows for a more comprehensive phenotyping of Tregs by analyzing a larger number of markers simultaneously.
1. Antibody Panel Design and Conjugation:
-
Design a panel of antibodies against Treg-related markers, each conjugated to a unique heavy metal isotope.
2. Cell Staining:
-
Follow a similar procedure as for flow cytometry, with specific buffers and reagents optimized for mass cytometry.
-
Include a cisplatin-based viability stain to distinguish live and dead cells.
-
After surface and intracellular staining, cells are incubated with an iridium-containing DNA intercalator for cell identification.
3. Data Acquisition:
-
Acquire the samples on a CyTOF mass cytometer.
4. Data Analysis:
-
Normalize the data using bead standards.
-
Use computational analysis tools such as viSNE or Citrus for dimensionality reduction and identification of distinct Treg subpopulations.
Treg Stability Assay
This assay assesses the stability of FOXP3 expression in Tregs, particularly under inflammatory conditions.
1. Treg Isolation and Culture:
-
Isolate Tregs as described in the Treg suppression assay protocol.
-
Culture the Tregs in the presence of roginolisib or vehicle control.
-
To mimic an inflammatory microenvironment, the culture medium can be supplemented with pro-inflammatory cytokines such as IL-1β, IL-6, and IL-23.
2. Longitudinal Analysis of FOXP3 Expression:
-
At different time points (e.g., day 3, 5, and 7), harvest a fraction of the cells.
-
Stain for surface markers (CD4, CD25) and intracellular FOXP3 as described in the flow cytometry protocol.
-
Analyze the percentage of FOXP3+ cells and the mean fluorescence intensity of FOXP3 to assess the stability of its expression.
3. Epigenetic Analysis of the FOXP3 Locus (TSDR Methylation):
-
For a more in-depth analysis of Treg lineage stability, the methylation status of the Treg-specific demethylated region (TSDR) within the FOXP3 gene can be assessed.
-
Isolate genomic DNA from treated and control Tregs.
-
Perform bisulfite conversion of the DNA, which converts unmethylated cytosines to uracils while leaving methylated cytosines unchanged.
-
Amplify the TSDR region by PCR.
-
Sequence the PCR products to determine the methylation status of CpG sites within the TSDR. A demethylated TSDR is a hallmark of stable, committed Tregs.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway in Tregs
Caption: PI3K/AKT/mTOR signaling in Tregs and roginolisib's inhibitory action.
In Vitro Treg Suppression Assay Workflow
Caption: Workflow for assessing Treg suppressive function in vitro.
Treg Phenotyping by Flow Cytometry Workflow
Caption: Workflow for identifying and phenotyping Tregs using flow cytometry.
Conclusion
Roginolisib demonstrates a clear impact on regulatory T-cells by inhibiting the PI3Kδ signaling pathway, which is crucial for their function and stability. The available data indicates that roginolisib can reduce the frequency of Tregs and their expression of the key transcription factor FOXP3. This mechanism is a cornerstone of its potential to enhance anti-tumor immunity. The provided experimental protocols offer a framework for researchers to further investigate and quantify the effects of roginolisib and other PI3Kδ inhibitors on Treg biology.
Further research is warranted to generate more comprehensive quantitative data on the dose-dependent effects of roginolisib on Treg suppressive function and to specifically investigate its impact on the epigenetic stability of the Treg lineage. Such studies will provide a more complete understanding of roginolisib's immunomodulatory properties and inform its continued clinical development as a promising cancer therapeutic.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Roginolisib Hemifumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roginolisib (also known as IOA-244) is an orally administered, highly selective, first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] PI3Kδ is a critical enzyme in signaling pathways that promote the growth and survival of cancer cells.[2] Overexpression of PI3Kδ is associated with oncogenic activity in various tumor types.[3] Roginolisib demonstrates a multi-faceted anti-cancer effect by directly inhibiting cancer cell proliferation and modulating the tumor immune microenvironment, notably by reducing regulatory T-cells (Tregs) and enhancing the activity of cytotoxic T-cells.[2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Roginolisib hemifumarate in a laboratory setting.
Mechanism of Action
Roginolisib selectively inhibits the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling cascade. This pathway is frequently overactivated in cancer and plays a crucial role in cell survival, proliferation, and differentiation. By blocking PI3Kδ, Roginolisib disrupts downstream signaling, leading to the suppression of AKT and mTOR activity.[5][6] This inhibition ultimately induces apoptosis (programmed cell death) in cancer cells and alters the immune landscape to be more conducive to an anti-tumor response.[5][7]
Caption: PI3Kδ Signaling Pathway Inhibition by Roginolisib.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT-Based)
This protocol is adapted from studies on mesothelioma cell lines and is designed to determine the concentration-dependent cytotoxic effect of Roginolisib.[5]
Materials:
-
This compound
-
DMSO (use newly opened for best solubility)[8]
-
Cancer cell lines of interest (e.g., mesothelioma cell lines: PXF698, PXF1118, PXF1752)[5]
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 4 x 10³ cells per 100 µL of complete medium per well.[5] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[8] Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).[5] Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of Roginolisib or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
References
- 1. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Roginolisib Hemifumarate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244) is a potent and selective, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, survival, and differentiation.[2][4] Roginolisib's unique allosteric mechanism of action offers the potential for a more precise and tolerable inhibition of the PI3Kδ pathway.[2] These application notes provide a summary of effective concentrations and detailed protocols for in vitro studies using Roginolisib hemifumarate.
Mechanism of Action
This compound selectively inhibits the delta isoform of PI3K. This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, including AKT and mTOR. The ultimate effects of this pathway inhibition are the induction of apoptosis and the suppression of cell proliferation in cancer cells.[4][5] Furthermore, Roginolisib has been shown to modulate the tumor microenvironment by reducing the number of regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[1]
Data Presentation: Effective Concentrations in Cell Culture
The following tables summarize the effective concentrations of this compound observed in various in vitro assays. These values can serve as a starting point for designing new experiments.
| Cell Line/Cell Type | Assay | Concentration/IC50 | Reference |
| Ramos (Human Burkitt's Lymphoma) | B Cell Proliferation | IC50: 48 nM | [6] |
| Ramos (Human Burkitt's Lymphoma) | pAkt Inhibition (BCR-induced) | IC50: 280 nM | [6] |
| Malignant Pleural Mesothelioma (MPM) (PXF698, PXF1118, PXF1752) | Cell Viability (MTT Assay) | Up to 100 µM tested | This is an inferred protocol based on available data. |
| Malignant Pleural Mesothelioma (MPM) (PXF698) | Apoptosis Assay | 100 µM | This is an inferred protocol based on available data. |
| Myelofibrosis (MF) CD34+ Cells | Clonogenic Assay (CFU-GM) | IC50: 0.79 µM | This is an inferred protocol based on available data. |
| Myelofibrosis (MF) CD34+ Cells | Clonogenic Assay (BFU-E) | IC50: 2.12 µM | This is an inferred protocol based on available data. |
| T Cells | T Cell Function Assays | Up to 5 µM tested | This is an inferred protocol based on available data. |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells.
Materials:
-
This compound
-
Appropriate cell line (e.g., Ramos, Mesothelioma cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., Mesothelioma cell lines), seed at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
For suspension cells (e.g., Ramos), seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Appropriate cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency (for adherent cells) or a density of 0.5-1 x 10⁶ cells/mL (for suspension cells) at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound (e.g., 100 µM for mesothelioma cells) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Materials:
-
This compound
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. Molecular profiling reveals primary mesothelioma cell lines recapitulate human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal mesothelial cell lines newly derived from human pleural biopsy explants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Lymphocyte Cell RAMOS-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Dosing Guide for Roginolisib Hemifumarate in Murine Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244 and MSC2360844) is a potent and highly selective, orally bioavailable, non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] PI3Kδ is preferentially expressed in hematopoietic cells and plays a crucial role in the function of immune cells, including regulatory T cells (Tregs).[1] By inhibiting PI3Kδ, Roginolisib can modulate the tumor microenvironment, reducing the number of immunosuppressive Tregs and enhancing the anti-tumor immune response.[1][2] It has also been shown to have direct anti-tumor effects in cancer cells with high PI3Kδ expression.[1]
These application notes provide a comprehensive guide for the in vivo administration of Roginolisib hemifumarate in mice, based on preclinical data from syngeneic tumor models and a model of systemic lupus erythematosus (SLE).
Mechanism of Action: PI3Kδ Signaling Pathway
Roginolisib selectively inhibits PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes cell growth, proliferation, and survival while inhibiting apoptosis. By blocking PI3Kδ, Roginolisib disrupts this signaling cascade, leading to reduced cancer cell proliferation and survival, and modulation of the immune response.
Caption: PI3Kδ signaling pathway and the inhibitory action of Roginolisib.
Data Presentation
Table 1: In Vivo Dosing of this compound in Syngeneic Mouse Cancer Models
| Mouse Model | Cancer Type | Roginolisib Dose | Administration Route | Dosing Frequency | Vehicle | Combination Therapy | Reference |
| BALB/c | CT26 Colorectal Carcinoma | 30 mg/kg | Oral Gavage | Twice Daily | 1% Methylcellulose | Anti-PD-L1 (10 mg/kg, twice weekly, i.p.) | [4] |
| C57BL/6 | Lewis Lung Carcinoma (LLC) | Not Specified | Not Specified | Not Specified | Not Specified | Anti-PD-1 | [5][6] |
| C57BL/6 | Pan-02 Pancreatic Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Anti-PD-1 | [5][6] |
| BALB/c | A20 Lymphoma | Not Specified | Not Specified | Not Specified | Not Specified | Anti-PD-1 | [5][6] |
Table 2: In Vivo Dosing of this compound in a Murine Model of Systemic Lupus Erythematosus (SLE)
| Mouse Model | Disease Model | Roginolisib Dose | Administration Route | Dosing Frequency | Outcome | Reference |
| NZB/W F1 female | Interferon-alpha accelerated SLE | 6.6, 22, or 66 mg/kg | Oral | Once Daily | Dose-dependent reduction in proteinuria incidence and severity. | [6] |
Experimental Protocols
Protocol 1: Administration of Roginolisib in a Syngeneic CT26 Colorectal Cancer Model
Objective: To evaluate the anti-tumor efficacy of Roginolisib as a monotherapy or in combination with an immune checkpoint inhibitor.
Materials:
-
This compound
-
Vehicle: 1% Methylcellulose in sterile water
-
CT26 tumor cells
-
Female BALB/c mice
-
Anti-PD-L1 antibody (e.g., clone 10F.9G2)
-
Standard animal handling and oral gavage equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject CT26 tumor cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a mean size of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups based on tumor volume.
-
Drug Preparation: Prepare a suspension of Roginolisib in 1% methylcellulose.
-
Dosing:
-
Roginolisib Monotherapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice daily.
-
Combination Therapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice daily and 10 mg/kg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection twice weekly.
-
Vehicle Control Group: Administer an equivalent volume of 1% methylcellulose via oral gavage twice daily.
-
Isotype Control Group (for combination therapy): Administer an equivalent volume of 1% methylcellulose via oral gavage twice daily and an isotype control antibody via i.p. injection twice weekly.
-
-
Tumor Measurement: Measure tumor dimensions with calipers three times a week and calculate tumor volume.
-
Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration. At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Caption: Experimental workflow for Roginolisib in a CT26 syngeneic model.
Protocol 2: Formulation of Roginolisib for Oral Administration
Objective: To prepare a stable and consistent formulation of Roginolisib for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 1% (w/v) Methylcellulose in sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Appropriate weighing and volumetric equipment
Procedure:
-
Vehicle Preparation: Prepare the 1% methylcellulose solution by slowly adding the methylcellulose powder to stirring water. It may be necessary to heat the water initially to aid in dissolution, followed by cooling to allow for complete hydration and thickening.
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Suspension Preparation:
-
Method A (Mortar and Pestle): Add a small amount of the vehicle to the Roginolisib powder in a mortar to create a paste. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Method B (Homogenizer): Place the weighed Roginolisib powder in a suitable container with the full volume of the vehicle. Use a homogenizer to create a fine and uniform suspension.
-
-
Storage: Store the prepared suspension at 2-8°C and protected from light. Ensure the suspension is well-mixed (e.g., by vortexing or stirring) before each administration to ensure dose uniformity. It is recommended to prepare the formulation fresh, though stability should be determined for longer-term studies.
Note on Alternative Vehicles: For toxicology studies in rats, a vehicle of 0.25% aqueous hydroxypropyl methylcellulose has been used.[5] For SLE models, formulations in 20% SBE-β-CD in saline or corn oil have been described.[6] The choice of vehicle may depend on the specific experimental requirements and the solubility and stability of the compound.
Concluding Remarks
This compound has demonstrated promising anti-tumor activity in preclinical mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors. The provided dosing and protocol information serves as a valuable resource for researchers designing in vivo studies to further investigate the therapeutic potential of this novel PI3Kδ inhibitor. It is crucial to carefully consider the specific mouse strain, tumor model, and experimental endpoints when adapting these protocols for individual research needs. Further dose-finding and pharmacokinetic/pharmacodynamic studies may be necessary to optimize the dosing regimen for different cancer types and therapeutic combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib hemifumarate solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib hemifumarate (also known as IOA-244 hemifumarate or MSC2360844 hemifumarate) is a potent, orally active, and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 of 145 nM.[1] Its high selectivity makes it a valuable tool for investigating the role of PI3Kδ in various cellular processes, particularly in the context of immunology and oncology. Roginolisib has been shown to induce apoptosis in mesothelioma cells and modulate the tumor microenvironment by increasing the presence of immune effector cells.[2][3] This document provides detailed application notes and protocols for the use of this compound in experimental settings.
Chemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 584.62 g/mol and a chemical formula of C26H27FN4O5S·1/2C4H4O4.[1] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| In Vitro | |||
| DMSO | 100 mg/mL | 171.05 mM | Ultrasonic treatment may be needed to achieve full dissolution. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.28 mM | Prepare a clear stock in DMSO first, then sequentially add co-solvents.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 4.28 mM | Prepare a clear stock in DMSO first.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.28 mM | Prepare a clear stock in DMSO first.[1] |
Experimental Protocols
In Vitro Stock Solution Preparation and Storage
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL (171.05 mM).
-
If necessary, use an ultrasonic water bath to aid dissolution until the solution is clear.
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are tightly sealed to prevent moisture absorption.
In Vitro Treatment of Cell Cultures
Objective: To treat cultured cells with this compound to assess its biological activity. This protocol provides a general guideline; specific concentrations and incubation times should be optimized for each cell line and experiment.
Materials:
-
Cultured cells (e.g., Ramos B cells, mesothelioma cell lines)[1][2]
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
On the day of the experiment, prepare a series of working solutions by diluting the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0-10 µM).[1]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubate the cells for the desired period (e.g., 1 hour to 72 hours, depending on the assay).[1][2]
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blotting for pAkt).
Preparation of In Vivo Dosing Solutions
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Protocol (Example using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final dosing solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.[1]
-
This formulation yields a solution with a this compound concentration of 2.5 mg/mL. The dosing volume can be adjusted based on the animal's weight and the desired dose (e.g., 6.6-66 mg/kg).[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Mechanism of Action and Signaling Pathway
Roginolisib is a selective inhibitor of the delta isoform of PI3K (PI3Kδ). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[4][5] In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.[4] By inhibiting PI3Kδ, Roginolisib blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the recruitment and activation of downstream effectors like AKT and mTOR.[6][7] This inhibition leads to decreased phosphorylation of AKT and its substrates, ultimately inducing apoptosis and suppressing cell proliferation in cancer cells.[2][3]
Caption: Experimental workflow for this compound from powder to in vitro and in vivo applications.
Caption: Roginolisib inhibits PI3Kδ, blocking the PI3K/AKT/mTOR signaling pathway and promoting apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of pAkt Inhibition by Roginolisib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of Roginolisib on the phosphorylation of Akt (Protein Kinase B) using Western blot analysis. Roginolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Inhibition of PI3Kδ by Roginolisib leads to a downstream reduction in Akt phosphorylation (pAkt), a critical event in cell survival and proliferation pathways.[1][3] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, SDS-PAGE, immunoblotting, and data analysis to quantify the dose-dependent inhibition of pAkt at serine 473 (Ser473) by Roginolisib.
Introduction
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, survival, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Roginolisib (also known as IOA-244) is an orally bioavailable and highly selective allosteric inhibitor of PI3Kδ.[4][5] By targeting PI3Kδ, Roginolisib effectively downregulates the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt.
Western blotting is a widely used and robust technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note provides a comprehensive protocol to measure the reduction in phosphorylated Akt (pAkt) at Ser473 in cancer cell lines following treatment with Roginolisib, thereby providing a method to evaluate its biological efficacy in vitro.
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for Roginolisib.
References
- 1. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 4. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Roginolisib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a first-in-class, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the proliferation, survival, and function of various immune cells.[2] In the context of oncology, aberrant PI3Kδ signaling can contribute to an immunosuppressive tumor microenvironment, partly by supporting the function of regulatory T cells (Tregs).[2][3]
Roginolisib's selective inhibition of PI3Kδ has a multi-modal effect on the anti-tumor immune response. It has been shown to decrease the population of immunosuppressive Tregs while promoting the activity of anti-cancer immune cells such as activated CD8+ T cells and Natural Killer (NK) cells.[1][4] This shift in the immune cell landscape can lead to a more effective immune response against tumors.[1] This document provides detailed protocols for the analysis of immune cell populations by flow cytometry in response to Roginolisib treatment, along with representative data and workflow diagrams.
Data Presentation
The following tables summarize the expected quantitative changes in peripheral blood immune cell subsets following treatment with Roginolisib, based on clinical trial data.
Table 1: Changes in Major Immune Cell Populations After Roginolisib Treatment
| Immune Cell Subset | Marker Profile | Expected Change Post-Roginolisib |
| CD8+ T Cells | CD3+CD8+ | Increase[1][4] |
| Natural Killer (NK) Cells | CD3-CD56+ | Increase[1][4] |
| Regulatory T (Treg) Cells | CD3+CD4+CD25highFoxP3+ | Decrease[1][4] |
Table 2: Changes in Activated CD8+ T Cell Subsets in Patients with Stable Disease (SD) vs. Progressive Disease (PD)
| Time Point | Activated CD8+ T Cells (% of CD8+) in SD Patients (Granzyme B+/CD27-) | Activated CD8+ T Cells (% of CD8+) in PD Patients (Granzyme B+/CD27-) |
| Baseline (Day 1) | ~15% | ~20% |
| Day 15 | ~25% | ~20% |
| Cycle 3 | ~30% | ~18% |
| Cycle 5 | ~35% | ~15% |
| Cycle 8 | ~40% | ~15% |
| Note: The data in Table 2 are estimations derived from graphical representations in clinical trial presentations and are intended for illustrative purposes.[4] |
Signaling Pathway
The following diagram illustrates the simplified PI3Kδ signaling pathway and the mechanism of action of Roginolisib in T cells.
Caption: Roginolisib's inhibition of the PI3Kδ signaling pathway.
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the staining of surface markers to identify major immune cell populations, including T cells, B cells, and NK cells.
Materials:
-
Human PBMCs isolated by density gradient centrifugation
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Flow cytometer
Table 3: Antibody Panel for General Immune Cell Phenotyping
| Target | Fluorochrome | Clone | Purpose |
| CD45 | FITC | HI30 | Leukocyte gate |
| CD3 | PerCP-Cy5.5 | UCHT1 | T cell identification |
| CD4 | APC | RPA-T4 | T helper cell identification |
| CD8 | PE-Cy7 | RPA-T8 | Cytotoxic T cell identification |
| CD19 | BV421 | HIB19 | B cell identification |
| CD56 | PE | B159 | NK cell identification |
Procedure:
-
Resuspend PBMCs in FACS buffer at a concentration of 1 x 107 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate or to individual FACS tubes.
-
Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
-
Prepare a cocktail of the antibodies listed in Table 3 at their predetermined optimal concentrations.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Protocol 2: Staining for Regulatory T Cells (Tregs)
This protocol describes the staining of surface and intracellular markers to identify the Treg population.
Materials:
-
Human PBMCs
-
FACS buffer
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated surface antibodies (see Table 4)
-
FoxP3/Transcription Factor Staining Buffer Set
-
Fluorochrome-conjugated intracellular antibody (see Table 4)
-
Flow cytometer
Table 4: Antibody Panel for Treg Identification
| Target | Fluorochrome | Clone | Staining Location |
| CD3 | PerCP-Cy5.5 | UCHT1 | Surface |
| CD4 | APC | RPA-T4 | Surface |
| CD25 | PE | M-A251 | Surface |
| CD127 | PE-Cy7 | A019D5 | Surface |
| FoxP3 | Alexa Fluor 488 | 259D/C7 | Intracellular |
Procedure:
-
Perform surface staining for CD3, CD4, CD25, and CD127 as described in Protocol 1, steps 1-6.
-
After the final wash of the surface staining, resuspend the cell pellet in 1 mL of fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of permeabilization buffer, centrifuging at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in the residual volume and add the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 1 mL of permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer within 24 hours.
Protocol 3: Intracellular Staining for Activated Cytotoxic T Cells
This protocol is for identifying activated CD8+ T cells by staining for the cytotoxic granule protein Granzyme B.
Materials:
-
Human PBMCs
-
FACS buffer
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated surface antibodies (see Table 5)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated intracellular antibody (see Table 5)
-
Flow cytometer
Table 5: Antibody Panel for Activated CD8+ T Cell Identification
| Target | Fluorochrome | Clone | Staining Location |
| CD3 | PerCP-Cy5.5 | UCHT1 | Surface |
| CD8 | APC | RPA-T8 | Surface |
| CD27 | PE-Cy7 | O323 | Surface |
| Granzyme B | Alexa Fluor 647 | GB11 | Intracellular |
Procedure:
-
Perform surface staining for CD3, CD8, and CD27 as described in Protocol 1, steps 1-6.
-
Following the last wash for surface staining, fix and permeabilize the cells as described in Protocol 2, steps 2-3.
-
Resuspend the cell pellet in the residual volume and add the anti-Granzyme B antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 1 mL of permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Experimental Workflow
The following diagram outlines the general workflow for analyzing immune cell populations after Roginolisib treatment.
Caption: General workflow for flow cytometry analysis.
References
- 1. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. Targeting T regulatory (Treg) cells in immunotherapy-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp-ionctura-2024.s3.eu-west-2.amazonaws.com [wp-ionctura-2024.s3.eu-west-2.amazonaws.com]
Application Notes and Protocols for the Combination Study of Roginolisib Hemifumarate and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and clinical study design for the combination of roginolisib hemifumarate, a selective PI3Kδ inhibitor, and venetoclax, a BCL-2 inhibitor, in the context of hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL). Detailed protocols for key preclinical experiments are also included to facilitate further research and development.
Introduction and Scientific Rationale
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B-cells, a process driven by aberrant survival signaling. Two key pathways implicated in CLL pathogenesis are the B-cell receptor (BCR) pathway, which signals through phosphoinositide 3-kinase (PI3K), and the intrinsic apoptosis pathway, regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.
Roginolisib (IOA-244) is a next-generation, selective, and non-ATP competitive inhibitor of the delta isoform of PI3K (PI3Kδ).[1] Inhibition of PI3Kδ disrupts critical survival signals in malignant B-cells.[1] Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein BCL-2.[2] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, leading to cancer cell death.[2]
Preclinical studies have demonstrated a strong synergistic effect when combining roginolisib and venetoclax in various hematological malignancy cell lines and patient-derived CLL samples.[1][3] The mechanistic basis for this synergy lies in the dual targeting of key survival pathways. Roginolisib, by inhibiting the PI3K/AKT pathway, leads to the downregulation of the anti-apoptotic protein MCL-1 and the upregulation of the pro-apoptotic protein BIM.[2][4] This alteration in the balance of BCL-2 family proteins sensitizes cancer cells to the direct pro-apoptotic effects of venetoclax.[2][4]
Preclinical Data Summary
The synergistic anti-cancer activity of the roginolisib and venetoclax combination has been evaluated in various lymphoma cell lines and primary CLL cells. The key findings from these preclinical studies are summarized below.
Table 1: Synergistic Activity of Roginolisib and Venetoclax in Lymphoma Cell Lines[3][5]
| Cell Line | Cancer Type | Combination Index (CI) | Synergy Level |
| HH | Cutaneous T-cell Lymphoma | 0.003 | Strong Synergy |
| GRANTA-519 | Mantle Cell Lymphoma | 0.05 - 0.81 | Synergy |
| JVM2 | Mantle Cell Lymphoma | 0.05 - 0.81 | Synergy |
| FARAGE | Diffuse Large B-cell Lymphoma | 0.05 - 0.81 | Synergy |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.05 - 0.81 | Synergy |
| MEC1 | Chronic Lymphocytic Leukemia | 0.05 - 0.81 | Synergy |
| MJ | Cutaneous T-cell Lymphoma | 0.05 - 0.81 | Synergy |
| YT | NK/T-cell Lymphoma | 0.05 - 0.81 | Synergy |
| SP-49 | Mantle Cell Lymphoma | 1.3 | No Synergy |
Combination Index (CI) was determined by the Chou-Talalay method. CI < 1 indicates synergy.
Table 2: Effect of Roginolisib on BCL-2 Family Protein Expression in Primary CLL Cells[5]
| Treatment | Change in MCL-1 Expression | Change in BIM Expression |
| Roginolisib (0.625 µM) | Significant downregulation (p=0.0033 in BTKi responders, p=0.0025 in BTKi progressors) | Significant upregulation (p=0.0054) |
| Roginolisib (5 µM) | Significant downregulation (p=0.0033 in BTKi responders, p=0.0025 in BTKi progressors) | Significant upregulation (p=0.0194) |
Signaling Pathway and Mechanism of Action
The combination of roginolisib and venetoclax targets two distinct but interconnected pathways that are crucial for the survival of malignant B-cells. The following diagrams illustrate the individual and combined mechanisms of action.
Clinical Study Design: NCT06644183
A Phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of roginolisib in combination with venetoclax and rituximab in patients with relapsed or refractory CLL.[5][6][7]
Table 3: Overview of the NCT06644183 Clinical Trial[6][7]
| Parameter | Description |
| Trial ID | NCT06644183 |
| Title | A Study of Roginolisib (IOA-244) in Combination With Venetoclax and Rituximab for Refractory/Relapsed Chronic Lymphocytic Leukemia (CLL) |
| Phase | Phase 1/2 |
| Study Design | Open-label, Randomized, Comparator-Controlled |
| Primary Purpose | Treatment |
| Patient Population | Adults with relapsed or refractory CLL who have received at least two prior therapies, including a BTK inhibitor. |
| Phase 1 Objective | To determine the highest safe dose of roginolisib in combination with venetoclax and rituximab. |
| Phase 2 Objective | To evaluate the efficacy and safety of the combination of roginolisib, venetoclax, and rituximab compared to venetoclax and rituximab alone. |
| Treatment Arms | Phase 1b: Dose escalation of roginolisib in combination with standard doses of venetoclax and rituximab.Phase 2: - Arm A: Roginolisib + Venetoclax + Rituximab- Arm B: Venetoclax + Rituximab |
| Sample Size | Approximately 3-12 participants in Phase 1 and 52 participants in Phase 2. |
Dosing Information
-
Roginolisib: The Phase 1 portion of the study will determine the recommended Phase 2 dose (RP2D). In other clinical trials, roginolisib has been evaluated at continuous daily doses of 10, 20, 40, and 80 mg.[8]
-
Venetoclax: Administered orally according to the standard of care, which typically involves a 5-week dose ramp-up schedule to a final daily dose of 400 mg to mitigate the risk of Tumor Lysis Syndrome (TLS).
-
Rituximab: Administered via intravenous infusion per the standard of care.[5]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to evaluate the synergy between roginolisib and venetoclax. These protocols are based on standard laboratory methods and the descriptions provided in the preclinical publications.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of roginolisib and venetoclax, alone and in combination, on the viability of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., HH, TMD8)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of roginolisib and venetoclax in complete culture medium.
-
Treat the cells with various concentrations of roginolisib, venetoclax, or the combination of both. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/7-AAD Staining)
Objective: To quantify the induction of apoptosis in lymphoma cells following treatment with roginolisib and venetoclax.
Materials:
-
Lymphoma cell lines or primary CLL cells
-
This compound
-
Venetoclax
-
Annexin V-FITC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/mL and treat with the desired concentrations of roginolisib, venetoclax, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
-
Western Blotting for BCL-2 Family Proteins
Objective: To assess the changes in the expression levels of pro- and anti-apoptotic BCL-2 family proteins (e.g., MCL-1, BIM) after treatment with roginolisib.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCL-1, BIM, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The combination of this compound and venetoclax represents a promising therapeutic strategy for hematological malignancies, particularly CLL. The strong preclinical evidence for synergy, based on the dual targeting of the PI3K and BCL-2 pathways, provides a solid rationale for the ongoing clinical investigation. The detailed protocols provided herein are intended to support further research into this and similar combination therapies, ultimately aiming to improve outcomes for patients with these cancers.
References
- 1. New preclinical study identifies promising drug combination for blood cancers [ior.usi.ch]
- 2. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CareAcross [careacross.com]
- 6. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]
- 7. Roginolisib (IOA-244) With Venetoclax and Rituximab for Refractory/Relapsed Chronic Lymphocytic Leukemia (CLL) [clin.larvol.com]
- 8. VENCLEXTA® | AML Dosing Schedule, TLS Risk, & Drug Interactions [venclextahcp.com]
Application Notes and Protocols for Roginolisib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244) is a potent and highly selective, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] As a non-ATP competitive inhibitor, Roginolisib offers a unique mechanism of action with a potentially improved safety profile compared to other PI3K inhibitors.[3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Roginolisib has demonstrated preclinical and clinical activity in a range of solid and hematological malignancies, not only by directly inhibiting cancer cell proliferation but also by modulating the tumor immune microenvironment.[4]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform that more accurately recapitulates the heterogeneity and therapeutic response of human cancers. This document provides detailed application notes and protocols for the utilization of Roginolisib in PDX models to evaluate its anti-tumor efficacy and pharmacodynamic effects.
Mechanism of Action and Signaling Pathway
Roginolisib selectively inhibits the p110δ catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, survival, and metabolism. In addition to its direct effects on tumor cells, Roginolisib has been shown to modulate the immune system by selectively inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, while promoting the activity of cytotoxic CD8+ T cells and natural killer (NK) cells.[1] This dual mechanism of action, targeting both the tumor and its immune microenvironment, makes Roginolisib a promising candidate for monotherapy and combination therapies.
Quantitative Data from Preclinical In Vivo Studies
While specific quantitative data from Roginolisib studies in PDX models is limited in publicly available literature, data from syngeneic mouse models provide strong evidence of its in vivo anti-tumor activity.
| Model | Treatment | Dosing Schedule | Key Findings | Reference |
| CT26 (Colon Carcinoma) | Roginolisib + anti-PD-L1 | 30 mg/kg, BID, oral (Roginolisib) | Enhanced efficacy of anti-PD-L1; Decreased MDSCs, increased CD8+ T cells and NK cells in the tumor microenvironment. | [2] |
| Lewis Lung Carcinoma | Roginolisib | 30 mg/kg, BID, oral | Inhibited tumor growth as monotherapy and sensitized tumors to anti-PD-1 treatment. | [2] |
| Pan-02 (Pancreatic Cancer) | Roginolisib + anti-PD-1 | Not specified | Sensitized tumors to anti-PD-1 treatment. | [2] |
| A20 (B-cell Lymphoma) | Roginolisib + anti-PD-1 | Not specified | Delayed tumor growth as monotherapy and enhanced the efficacy of checkpoint blockade. | [5] |
| Breast Cancer Xenograft (Nude Mice) | Roginolisib | Not specified | Effectively inhibited the growth of PI3Kδ-expressing breast cancer cells. | [3] |
| Melanoma PDX | Roginolisib | Not specified | Patient-derived melanoma cells with high PIK3CD expression were susceptible to treatment. | [3] |
Experimental Protocols
The following protocols provide a general framework for utilizing Roginolisib in PDX models. These should be adapted based on the specific tumor type, PDX model characteristics, and experimental goals.
PDX Model Establishment and Expansion
This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia.
Protocol:
-
Tissue Preparation:
-
Within 2-4 hours of surgical resection, wash the tumor tissue with sterile PBS containing antibiotics.
-
In a sterile petri dish on ice, mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Coat the tumor fragment in Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice weekly.
-
Measure tumor dimensions with calipers once tumors become palpable.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Remove any necrotic tissue and repeat the implantation procedure in a new cohort of mice for expansion.
-
Efficacy Study of Roginolisib in Established PDX Models
This protocol describes a typical in vivo efficacy study design.
Materials:
-
A cohort of immunodeficient mice with established PDX tumors of a specified volume (e.g., 100-200 mm³).
-
Roginolisib (IOA-244).
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles).
Protocol:
-
Animal Randomization:
-
Once tumors reach the desired starting volume, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Treatment Group: Administer Roginolisib orally at a predetermined dose (e.g., based on syngeneic model data, a starting point could be 30 mg/kg, twice daily).[2] The optimal dose may need to be determined empirically for each PDX model.
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
-
-
Endpoint Analysis:
-
Resect the tumors and measure their final weight.
-
Process tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting, RNA sequencing).
-
Calculate tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines methods to assess the biological effects of Roginolisib on the tumor tissue.
Materials:
-
Tumor samples from Roginolisib-treated and control mice.
-
Reagents for protein extraction and Western blotting.
-
Antibodies for key signaling proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6).
-
Reagents for immunohistochemistry (IHC) or immunofluorescence (IF).
-
Antibodies for immune cell markers (e.g., CD8, FoxP3 for Tregs).
Protocol:
-
Western Blotting:
-
Homogenize a portion of the tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key downstream targets of the PI3K pathway (e.g., p-AKT, p-mTOR).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensity to determine the level of target engagement and pathway inhibition.
-
-
Immunohistochemistry (IHC) / Immunofluorescence (IF):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Section the paraffin blocks and mount on slides.
-
Perform antigen retrieval.
-
Incubate the slides with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD8 for cytotoxic T cells, FoxP3 for Tregs).
-
Use appropriate secondary antibodies and detection reagents.
-
Image the slides and perform quantitative analysis of the staining.
-
Conclusion
Roginolisib is a promising PI3Kδ inhibitor with a dual mechanism of action that impacts both tumor cell signaling and the immune microenvironment. The use of PDX models provides a clinically relevant platform to further investigate the therapeutic potential of Roginolisib. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of Roginolisib in various cancer types. Careful adaptation of these protocols to specific research questions and PDX models will be crucial for generating robust and translatable data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay Using Roginolisib on B cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (also known as IOA-244) is a potent and highly selective, orally available, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.[4] The delta isoform of PI3K is preferentially expressed in hematopoietic cells, including B lymphocytes, and plays a crucial role in B-cell receptor (BCR) signaling.[5][6] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies, making it a key target for therapeutic intervention.[5][7] Roginolisib's unique non-ATP competitive mechanism of action allows for a highly selective inhibition of PI3Kδ, which in turn blocks downstream signaling, including the phosphorylation of AKT, ERK, FOXO1, and GSK3α/β.[4][6] This targeted inhibition ultimately leads to a reduction in B-cell proliferation and viability.[8][9] These application notes provide a detailed protocol for assessing the in vitro efficacy of Roginolisib on B-cell viability using a colorimetric MTT assay.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Roginolisib in various contexts related to B-cell function.
| Parameter | Cell Type/Context | IC50 Value | Reference |
| PI3Kδ Inhibition | Enzyme Assay | 145 nM | [8] |
| Inhibition of pAkt (BCR-induced) | Ramos B cells | 280 nM | [8] |
| Inhibition of B-cell Proliferation | B cells | 48 nM | [8] |
Signaling Pathway of Roginolisib in B cells
Caption: PI3Kδ signaling pathway and the inhibitory action of Roginolisib.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of Roginolisib on the viability of suspension B cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials
-
B-cell line (e.g., Ramos, Raji) or primary B cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Roginolisib (stock solution prepared in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Co-culture Experiments with Roginolisib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting co-culture experiments to evaluate the efficacy of Roginolisib, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. The protocol is designed for a three-dimensional co-culture model involving malignant pleural mesothelioma (MPM) cells, peripheral blood mononuclear cells (PBMCs), and fibroblasts, mimicking the tumor microenvironment. This application note includes comprehensive methodologies for cell culture, co-culture setup, Roginolisib treatment, and subsequent analysis of cytotoxicity and immunomodulatory effects. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Roginolisib (IOA-244) is an orally bioavailable and selective inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] PI3Kδ is preferentially expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and function of both malignant cells and immune cells.[2] Notably, Roginolisib has been shown to induce apoptosis in cancer cells and modulate the tumor immune microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs) and increasing the activity of effector T cells.[1][3] Co-culture systems that recapitulate the complex interactions within the tumor microenvironment are invaluable tools for assessing the multifaceted effects of novel cancer therapeutics like Roginolisib.
Signaling Pathway of Roginolisib
Roginolisib exerts its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling pathway and the interconnected RAS/MEK/ERK pathway. By blocking PI3Kδ, Roginolisib prevents the phosphorylation of AKT, which in turn inhibits downstream effectors like mTOR, a central regulator of cell growth and proliferation. This inhibition ultimately leads to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Roginolisib Hemifumarate in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib hemifumarate is a potent and selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)[1][2][3][4]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[5][6]. As a selective PI3Kδ inhibitor, roginolisib presents a promising tool for cancer research and therapeutic development. CRISPR-based functional genomics screening is a powerful technology to systematically identify genes and pathways that modulate cellular responses to therapeutic agents. The combination of CRISPR screening with roginolisib treatment can uncover novel drug targets, identify mechanisms of resistance, and reveal synthetic lethal interactions, thereby accelerating the development of more effective cancer therapies.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in CRISPR screening applications to identify genetic modifiers of PI3Kδ inhibition.
Mechanism of Action of Roginolisib
Roginolisib is a non-ATP competitive, allosteric modulator of PI3Kδ[2][7]. By binding to a site distinct from the ATP-binding pocket, roginolisib locks the enzyme in an inactive conformation, leading to the suppression of the PI3K/AKT/mTOR signaling cascade[7]. This targeted inhibition can induce apoptosis in cancer cells and modulate the tumor microenvironment by affecting immune cells[7][8]. Preclinical and clinical studies are evaluating roginolisib in various hematological malignancies and solid tumors, including uveal melanoma, non-small cell lung cancer, and myelofibrosis[1][2][9].
Applications in CRISPR Screening
The integration of roginolisib into CRISPR screening workflows enables the high-throughput identification of genes that influence cellular sensitivity to PI3Kδ inhibition. Key applications include:
-
Identification of Sensitizer and Resistance Genes: Genome-wide CRISPR screens can pinpoint genes whose knockout confers sensitivity or resistance to roginolisib. This information is invaluable for predicting patient response and designing combination therapies.
-
Discovery of Synthetic Lethal Interactions: Identifying genes that are essential for survival only in the presence of PI3Kδ inhibition can reveal novel therapeutic targets for combination strategies.
-
Elucidation of Drug Mechanism of Action: CRISPR screens can validate the on-target effects of roginolisib and uncover unexpected off-target activities or downstream signaling consequences.
-
Pathway Analysis: Mapping the genetic interactors of PI3Kδ inhibition provides a deeper understanding of the cellular signaling networks involved.
Data Presentation: Expected Outcomes from CRISPR Screens with PI3K Inhibitors
While specific quantitative data for CRISPR screens with this compound are not yet publicly available, results from screens with other PI3K inhibitors can provide a framework for expected outcomes. The following table summarizes representative data from a hypothetical genome-scale CRISPR screen designed to identify genes that modulate sensitivity to a PI3K inhibitor.
| Screen Type | Cell Line | PI3K Inhibitor | Top Sensitizing Gene Hits (Negative Selection) | Top Resistance Gene Hits (Positive Selection) | Key Pathway Enriched in Hits |
| Genome-Scale Knockout | Pancreatic Ductal Adenocarcinoma (PDAC) | Alpelisib (PI3Kα inhibitor) | PTEN, TSC1, TSC2 | ERBB2, ERBB3, MTOR | ERBB and mTOR Signaling |
| Genome-Scale Knockout | Uveal Melanoma (GNAQ-mutant) | FAK Inhibitor (downstream of Gαq) | PIK3CA, PIK3CB, AKT1 | PTEN, TSC2 | PI3K/AKT Signaling |
Data in this table is illustrative and based on findings from studies on other PI3K pathway inhibitors to provide an example of expected outcomes.[1][9]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for CRISPR Screening
Objective: To determine the optimal sub-lethal concentration of this compound that induces a clear phenotypic response without causing excessive cell death, which could confound screen results.
Materials:
-
Cancer cell line of interest
-
This compound (HY-135827A, MedChemExpress or equivalent)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cancer cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of this compound in complete cell culture medium, starting from a high concentration (e.g., 10 µM) down to a vehicle control (e.g., DMSO).
-
Treatment: The following day, replace the medium with the prepared roginolisib dilutions. Include triplicate wells for each concentration.
-
Incubation: Incubate the plate for a duration relevant to the planned CRISPR screen (e.g., 7-14 days).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the roginolisib concentration to generate a dose-response curve. Determine the IC20-IC50 (the concentration that inhibits growth by 20-50%) as the working concentration for the CRISPR screen. This concentration should be high enough to exert selective pressure but low enough to maintain a sufficient population of cells for library representation.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To perform a genome-scale or targeted pooled CRISPR knockout screen to identify genes that, when knocked out, alter the sensitivity of cancer cells to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction reagent
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentivirus Production: Produce lentivirus for the pooled sgRNA library in HEK293T cells according to standard protocols.
-
Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain library representation (at least 500x coverage of the library complexity).
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Representation: Collect a population of cells after selection to serve as the baseline (T0) for sgRNA representation.
-
Screening: Split the remaining cell population into two arms:
-
Control Arm: Culture cells in the presence of the vehicle (e.g., DMSO).
-
Treatment Arm: Culture cells in the presence of the pre-determined optimal concentration of this compound.
-
-
Passaging and Maintenance: Passage the cells as needed for the duration of the screen (typically 14-21 days), maintaining a cell number that preserves library representation. Replenish the medium with fresh roginolisib or vehicle at each passage.
-
Harvesting: At the end of the screen, harvest cells from both the control and treatment arms.
-
Genomic DNA Extraction and sgRNA Sequencing: Extract genomic DNA from the T0, control, and treatment cell populations. Amplify the integrated sgRNA sequences using PCR and prepare the amplicons for next-generation sequencing.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the treatment arm relative to the control arm.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the roginolisib-treated population.
-
Perform pathway analysis on the hit genes to identify enriched biological processes.
-
Visualization of Key Pathways and Workflows
To aid in the conceptualization of CRISPR screens with roginolisib, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: PI3Kδ Signaling Pathway and Point of Inhibition by Roginolisib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. alitheagenomics.com [alitheagenomics.com]
- 3. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ-focal adhesion kinase signaling circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Screen Workflow: Target Discovery in Nature Study | Ubigene [ubigene.us]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mali.ucsd.edu [mali.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ–focal adhesion kinase signaling circuitry - PMC [pmc.ncbi.nlm.nih.gov]
Roginolisib in Combination with Checkpoint Inhibitors: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] Its mechanism of action is multi-faceted, directly inhibiting the proliferation of cancer cells and modulating the tumor microenvironment to favor an anti-tumor immune response.[2][3] By selectively targeting PI3Kδ, Roginolisib has been shown to decrease the number of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while increasing the prevalence of activated CD8+ T cells and Natural Killer (NK) cells.[2][4] This immunomodulatory activity provides a strong rationale for its combination with immune checkpoint inhibitors (ICIs), which function to release the brakes on the immune system. Preclinical and clinical studies are actively exploring the synergistic potential of combining Roginolisib with checkpoint inhibitors such as anti-PD-1 and anti-PD-L1 antibodies.[5][6]
These application notes provide a summary of key preclinical and clinical findings and detailed protocols for researchers investigating the combination of Roginolisib with checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Roginolisib, both as a monotherapy and in combination with other agents.
Table 1: Preclinical In Vitro Efficacy of Roginolisib
| Cell Line | Cancer Type | Assay | Endpoint | Roginolisib Concentration | Result | Reference |
| PXF698, PXF1118, PXF1752 | Malignant Pleural Mesothelioma | MTT Assay | Cell Viability | 0.1-100 µM | 34-60% reduction in viability after 72h | [7] |
| PXF698 | Malignant Pleural Mesothelioma | RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay | Apoptosis | 100 µM | Induction of apoptosis | [7] |
Table 2: Clinical Efficacy of Roginolisib (DIONE-01 Study)
| Cancer Type | Treatment | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) | Reference |
| Uveal Melanoma | Roginolisib (80 mg QD) | 29 | 3% Partial Response (PR) | 75% (PR + Stable Disease) | 16 months | [8] |
| Follicular Lymphoma | Roginolisib (80 mg QD) | 4 | 50% Partial Response (PR) | Not Reported | Not Reported | [8] |
Signaling Pathways and Mechanism of Action
Roginolisib's primary target is the delta isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in the survival and proliferation of malignant cells.[9] In the tumor microenvironment, PI3Kδ signaling is also critical for the function and survival of immunosuppressive cells, particularly Tregs.
By inhibiting PI3Kδ, Roginolisib exerts a dual effect:
-
Direct Anti-tumor Effect: Inhibition of the PI3K/AKT/mTOR pathway in cancer cells can lead to apoptosis and reduced proliferation.[7][10]
-
Immunomodulatory Effect: Roginolisib disrupts the immunosuppressive network within the tumor microenvironment. It selectively inhibits the proliferation of Tregs without affecting the proliferation of cytotoxic CD8+ T cells.[6] This shifts the balance towards an active anti-tumor immune response.
The combination with checkpoint inhibitors, which block inhibitory signals on T cells (e.g., PD-1), is hypothesized to have a synergistic effect. Roginolisib "reconditions" the tumor microenvironment to be more immune-active, while checkpoint inhibitors then "release the brakes" on the newly invigorated anti-tumor T cells.
Experimental Protocols
In Vitro Co-culture of Tumor Cells and PBMCs
This protocol is designed to assess the combined effect of Roginolisib and a checkpoint inhibitor on the anti-tumor activity of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Tumor cell line of interest (e.g., NSCLC, mesothelioma)
-
Cryopreserved human PBMCs from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Roginolisib (IOA-244)
-
Anti-PD-1 antibody (e.g., nivolumab)
-
96-well U-bottom plates
-
Cell viability assay (e.g., CellTiter-Glo®)
-
Flow cytometer and relevant antibodies for immunophenotyping
Procedure:
-
Tumor Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density to allow for co-culture.
-
PBMC Thawing and Resting: Thaw PBMCs and allow them to rest in complete RPMI-1640 medium for 2-4 hours.
-
Co-culture Setup: Add PBMCs to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add Roginolisib and the anti-PD-1 antibody at desired concentrations. Include single-agent and vehicle controls.
-
Incubation: Co-culture for 48-72 hours at 37°C and 5% CO2.
-
Readouts:
-
Tumor Cell Viability: Assess tumor cell killing by measuring the viability of the remaining tumor cells.
-
Immunophenotyping: Collect PBMCs and stain for immune cell markers to analyze changes in cell populations (e.g., CD8+ T cells, Tregs, NK cells) and their activation status (e.g., CD69, Granzyme B) by flow cytometry.
-
In Vivo Syngeneic Mouse Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in combination with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 colorectal or LLC lung cancer).
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26, C57BL/6 for LLC)
-
Tumor cells (e.g., CT26, LLC)
-
Roginolisib (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle, Roginolisib alone, anti-PD-1 alone, combination).
-
Treatment Administration:
-
Roginolisib: Administer daily via oral gavage at a predetermined dose.
-
Anti-PD-1 Antibody: Administer intraperitoneally (e.g., 200 µ g/mouse ) every 3-4 days for a specified number of doses.[11]
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Tumor and Spleen Analysis: At the end of the study, tumors and spleens can be harvested for analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to assess immune cell infiltration and activation.
Flow Cytometry Gating Strategy for Immune Cell Populations
A crucial aspect of evaluating the efficacy of Roginolisib and checkpoint inhibitor combinations is the detailed analysis of immune cell populations within the tumor microenvironment and periphery.
General Gating Strategy:
-
Initial Gating: Gate on live, single cells.
-
Leukocyte Gate: Gate on CD45+ cells to identify all immune cells.
-
T Cell Subsets:
-
From the CD45+ gate, identify T cells using a CD3 marker.
-
From the CD3+ gate, differentiate between CD4+ and CD8+ T cells.
-
Regulatory T cells (Tregs): Within the CD4+ gate, identify Tregs as CD25+ FoxP3+.
-
-
Myeloid-Derived Suppressor Cells (MDSCs):
-
From the CD45+ gate, identify myeloid cells using a CD11b marker.
-
Within the CD11b+ gate, differentiate MDSC subsets:
-
Monocytic MDSCs (M-MDSCs): Ly6C+ Ly6G-
-
Polymorphonuclear MDSCs (PMN-MDSCs): Ly6C- Ly6G+
-
-
Clinical Trial Protocols
Several clinical trials are currently underway to evaluate Roginolisib in combination with checkpoint inhibitors.
DIONE-01 (NCT04328844): A Phase 1/2 study assessing the safety, tolerability, and efficacy of Roginolisib in patients with advanced solid tumors and lymphomas, both as a monotherapy and in combination with other therapies.[4][12]
OCULE-01 (NCT06717126): A Phase 2 randomized study evaluating the efficacy of Roginolisib monotherapy versus investigator's choice of therapy in patients with metastatic uveal melanoma who have progressed on prior immunotherapy.[10][13] The recommended Phase 2 dose of Roginolisib is 80 mg administered orally once daily.[8]
NSCLC Study (NCT06879717): A Phase 1/2a open-label, randomized study of oral Roginolisib in combination with the anti-PD-1 antibody dostarlimab, with or without docetaxel, in patients with advanced non-small cell lung cancer (NSCLC) who have progressed on standard of care immunotherapy and chemotherapy.
-
Roginolisib: 80 mg orally once daily.
-
Dostarlimab: 500 mg as an IV infusion every 3 weeks.
-
Docetaxel (if applicable): 75 mg/m² as an IV infusion every 3 weeks.
Conclusion
The combination of Roginolisib with checkpoint inhibitors represents a promising therapeutic strategy for a range of solid tumors and hematological malignancies. By targeting the PI3Kδ pathway, Roginolisib can modulate the tumor microenvironment to be more susceptible to the effects of immunotherapy. The protocols outlined in these application notes provide a framework for researchers to further investigate this synergistic combination and contribute to the development of more effective cancer treatments. It is crucial to adapt these protocols to specific experimental systems and to consult relevant literature for the most up-to-date methodologies.
References
- 1. fcslaboratory.com [fcslaboratory.com]
- 2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel In Vitro Model of Human Mesothelioma for Studying Tumor Biology and Apoptotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mesotheliomahope.com [mesotheliomahope.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Roginolisib Hemifumarate in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Roginolisib hemifumarate when dissolved in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and recommended experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL.[1][2] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] The aliquots should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[1][2]
-
-20°C: for short-term storage, stable for up to 1 month.[1][2]
Solutions should be stored in tightly sealed containers to protect from moisture.[1][2]
Q3: How should I handle the DMSO stock solution before use?
A3: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution. Once thawed, vortex the solution gently to ensure it is homogeneous before making dilutions for your experiments.
Q4: Is it necessary to use sonication when dissolving this compound in DMSO?
A4: While this compound is highly soluble in DMSO, sonication can be used to aid dissolution, especially at high concentrations.[1][2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be applied.[1]
Troubleshooting Guide
Issue: I am observing precipitation in my DMSO stock solution upon storage or after thawing.
-
Possible Cause 1: Supersaturated Solution. You may have prepared a concentration that is at the limit of solubility.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. For future preparations, consider using a slightly lower concentration.
-
-
Possible Cause 2: Water Absorption. DMSO is highly hygroscopic. If the stock solution has been exposed to air, it may have absorbed water, reducing the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO for all new stock solution preparations. When working with existing stocks, minimize the time the vial is open to the atmosphere.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the degradation of the compound or cause it to precipitate out of solution.
-
Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]
-
Issue: My experimental results are inconsistent when using the same stock solution.
-
Possible Cause 1: Incomplete Dissolution. The compound may not have been fully dissolved when the stock solution was initially prepared or after thawing.
-
Solution: Always ensure your stock solution is completely clear and homogeneous before making dilutions. Vortex the solution thoroughly after thawing.
-
-
Possible Cause 2: Compound Degradation. The stock solution may have degraded due to improper storage conditions or prolonged storage beyond the recommended period.
-
Solution: Prepare fresh stock solutions regularly and adhere strictly to the recommended storage temperatures and durations. If you suspect degradation, it is advisable to perform a quality control check, for instance, using High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 3: Adsorption to Plastics. At low concentrations, small molecules can sometimes adsorb to the surface of plastic storage tubes or pipette tips.
-
Solution: For preparing highly diluted working solutions, consider using low-adhesion microcentrifuge tubes.
-
Data Summary: Storage and Stability of this compound in DMSO
| Parameter | Recommendation/Data | Source(s) |
| Solvent | DMSO | [1][2] |
| Solubility in DMSO | 100 mg/mL (171.05 mM) | [1][2] |
| Storage Temperature (Long-term) | -80°C | [1][2] |
| Stability at -80°C | Up to 6 months | [1][2] |
| Storage Temperature (Short-term) | -20°C | [1][2] |
| Stability at -20°C | Up to 1 month | [1][2] |
| Freeze-Thaw Cycles | Avoid | [1] |
| Quantitative Degradation Data | Not available in public sources | - |
| Degradation Products | Not identified in public sources | - |
Experimental Protocols
Recommended Protocol for Preparing and Storing DMSO Stock Solutions
-
Preparation:
-
Allow the vial of solid this compound to reach room temperature before opening.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes.
-
-
Storage:
-
Once the compound is fully dissolved, dispense the stock solution into single-use, tightly sealed aliquots.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
General Protocol for Assessing Compound Stability in DMSO using HPLC
As a specific, validated HPLC method for this compound is not publicly available, the following general protocol can be used as a starting point for method development.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquot this solution into several vials.
-
Store the vials at different temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Designate a "time zero" sample that is analyzed immediately after preparation.
-
-
Sample Analysis at Different Time Points:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours for room temperature; 1, 7, 14, and 30 days for refrigerated and frozen samples), retrieve one vial from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute the sample to a suitable concentration for HPLC analysis using an appropriate mobile phase or a compatible solvent.
-
-
HPLC Conditions (Example for a PI3K Inhibitor):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis detector (e.g., start with 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At each time point, calculate the peak area of the main this compound peak.
-
The stability is determined by comparing the peak area at each time point to the peak area at "time zero". The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.
-
Monitor the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: PI3K Signaling Pathway and the inhibitory action of Roginolisib.
Caption: Experimental workflow for assessing the stability of Roginolisib in DMSO.
References
Navigating Roginolisib Solubility: A Technical Guide to Preventing Precipitation in Cell Culture
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Roginolisib, ensuring its proper solubilization in cell culture media is critical for accurate and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions to prevent the precipitation of Roginolisib, a potent and selective PI3Kδ inhibitor.
Troubleshooting Guide: Preventing Roginolisib Precipitation
Precipitation of Roginolisib in your cell culture media can arise from several factors, ranging from improper stock solution preparation to issues with the final dilution. The table below outlines potential causes and provides actionable solutions to maintain a clear, homogenous solution.
| Potential Cause | Description | Recommended Solution |
| Poor Initial Dissolution | Roginolisib may not have fully dissolved in the stock solvent. | Ensure complete dissolution of Roginolisib powder in 100% DMSO to prepare the stock solution. Use of an ultrasonic bath is recommended to aid dissolution.[1][2][3] |
| Low-Quality or Hygroscopic DMSO | Water content in DMSO can significantly decrease the solubility of hydrophobic compounds. | Always use a fresh, high-quality, anhydrous grade of DMSO for preparing stock solutions.[2] Store DMSO properly to prevent moisture absorption. |
| Shock Precipitation upon Dilution | Rapid dilution of a high-concentration DMSO stock into aqueous cell culture media can cause the compound to crash out of solution. | Perform a serial dilution of the DMSO stock solution. First, dilute the stock into a small volume of serum-free media, vortexing gently, before adding it to the final volume of complete media. Adding the diluted compound dropwise while gently swirling the media can also help. |
| High Final Concentration | The desired final concentration of Roginolisib in the cell culture media may exceed its solubility limit in that specific medium. | Test a range of final concentrations to determine the solubility limit in your specific cell culture medium. Start with lower, more soluble concentrations and gradually increase. Published in vitro studies have used concentrations up to 10 μM.[2] |
| Media Components and pH | Components in the cell culture media, such as high concentrations of salts or certain proteins, and the pH of the media can influence compound solubility. | If precipitation is consistently observed in a particular medium, consider testing an alternative medium formulation. Ensure the pH of your media is within the optimal range. |
| Temperature Effects | Temperature fluctuations can affect the solubility of the compound. | Prepare dilutions at room temperature or 37°C. Avoid cold-shocking the compound by adding a cold stock solution to warm media. |
| Improper Storage of Working Solutions | Storing pre-diluted working solutions in aqueous media for extended periods can lead to precipitation over time. | Prepare fresh working solutions of Roginolisib in cell culture media for each experiment. Avoid long-term storage of diluted aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Roginolisib stock solutions?
A1: The recommended solvent for preparing Roginolisib stock solutions is 100% dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the solubility of Roginolisib in DMSO?
A2: Roginolisib is soluble in DMSO at a concentration of 100 mg/mL; however, the use of an ultrasonic bath may be necessary to achieve complete dissolution.[1][2][3]
Q3: How should I store my Roginolisib stock solution?
A3: Powdered Roginolisib should be stored at -20°C for long-term storage (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: I observed precipitation after adding my Roginolisib DMSO stock to the cell culture media. What should I do?
A4: This is likely due to "shock precipitation." To avoid this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium. Mix gently and then add this intermediate dilution to your final volume of complete cell culture medium.
Q5: What is a safe final concentration of DMSO in my cell culture?
A5: It is generally recommended to keep the final concentration of DMSO in your cell culture below 0.5% (v/v) to avoid solvent-induced cellular toxicity. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q6: Can I pre-dilute Roginolisib in PBS before adding it to my media?
A6: It is not recommended to dilute Roginolisib in phosphate-buffered saline (PBS) directly from a DMSO stock, as this is highly likely to cause precipitation due to the poor solubility of the compound in aqueous buffers.
Experimental Protocol: Preparation of a Stable Roginolisib Working Solution
This protocol provides a step-by-step guide for preparing a 10 µM working solution of Roginolisib in a final volume of 10 mL of cell culture medium, starting from a 10 mM stock solution in DMSO.
Materials:
-
Roginolisib powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Your chosen cell culture medium (e.g., RPMI-1640) with serum and other supplements
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO: a. Calculate the required amount of Roginolisib powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 526.58 g/mol ). b. Add the appropriate volume of 100% DMSO to the vial containing the Roginolisib powder. c. Vortex the solution thoroughly. d. If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear. e. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Preparation of 10 µM Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM Roginolisib stock solution at room temperature. b. In a sterile 15 mL conical tube, add 9.99 mL of your complete cell culture medium. c. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to a sterile microcentrifuge tube containing 99 µL of serum-free cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution. d. Add 1 mL of the 100 µM intermediate solution to the 9 mL of complete cell culture medium to achieve a final concentration of 10 µM. e. Cap the tube and invert gently several times to ensure a homogenous solution. Do not vortex vigorously, as this can cause foaming of the medium. f. Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the precipitation of Roginolisib in cell culture media.
Caption: Troubleshooting workflow for Roginolisib precipitation.
Roginolisib and the PI3K/Akt/mTOR Signaling Pathway
Roginolisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In certain cancers, this pathway is constitutively active, promoting tumor development and progression. By selectively inhibiting PI3Kδ, Roginolisib can modulate downstream signaling, leading to anti-tumor effects.[4]
Caption: Roginolisib's inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Roginolisib dosage for long-term in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Roginolisib (also known as IOA-244) for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Roginolisib and what is its mechanism of action?
A1: Roginolisib (IOA-244) is an orally administered, first-in-class, non-ATP-competitive, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] By selectively inhibiting PI3Kδ, Roginolisib can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for the growth and survival of certain cancer cells.[3][4] Additionally, it has immunomodulatory effects, including the reduction of regulatory T cells (Tregs), which can enhance the body's anti-tumor immune response.[5]
Q2: What is a recommended starting dose for a long-term in vivo efficacy study in mice?
A2: While specific efficacy-based dosing for every mouse model has not been published, a good starting point can be extrapolated from preclinical toxicology and pharmacodynamic studies. In rats and dogs, a dose of 5 mg/kg administered orally once daily was sufficient to achieve free plasma levels that exceed the cellular IC90 for PI3Kδ target engagement for at least 12 hours.[3][6][7] Given that the No-Observed-Adverse-Effect-Level (NOAEL) in rats was 15 mg/kg, a starting dose in the range of 5-15 mg/kg/day would be a rational starting point for efficacy studies in mice, pending tolerability studies in the specific strain.
Q3: How should I formulate Roginolisib for oral administration in animal studies?
A3: Based on non-clinical toxicology studies, Roginolisib can be formulated in 0.25% aqueous hydroxypropyl methylcellulose (Methocel® K4M Premium) for oral gavage.[3]
Q4: What are the potential toxicities I should monitor for during a long-term in vivo study?
A4: In preclinical studies, dose-dependent toxicities were observed. In dogs, these included skin and gastrointestinal toxicity.[3][6][7] Lymphoid tissue toxicity was noted in both rats and dogs.[3][6] Therefore, long-term studies should include regular monitoring of animal weight, skin condition, fecal consistency, and overall behavior. Periodic hematology and clinical chemistry may also be warranted to monitor for liver and lymphoid organ-related adverse effects.
Q5: Can Roginolisib be combined with other therapies, like immune checkpoint inhibitors?
A5: Yes, preclinical studies have shown that Roginolisib can sensitize tumors to anti-PD-1 treatment in various syngeneic mouse models, including CT26 colorectal and LLC lung cancer models.[1][8][9] This suggests a strong rationale for combination studies with immune checkpoint inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity (e.g., significant weight loss, severe skin rash, diarrhea) | Dose may be too high for the specific animal strain or model. | 1. Immediately suspend dosing. 2. Provide supportive care to the animals. 3. Consider restarting at a lower dose (e.g., 50% of the original dose) once animals have recovered. 4. If using a combination therapy, consider potential synergistic toxicity and evaluate the toxicity of each agent alone in the model system. |
| Lack of Efficacy | 1. Suboptimal dose. 2. Insufficient target engagement. 3. Tumor model is not dependent on the PI3Kδ pathway. | 1. Confirm formulation accuracy and administration technique. 2. If tolerability allows, perform a dose-escalation study (e.g., increase dose in cohorts up to the tolerated level, such as the rat-tolerated dose of ≤75 mg/kg, while carefully monitoring for toxicity).[3][6] 3. Conduct a pilot pharmacodynamic (PD) study to confirm PI3K pathway inhibition in tumor tissue at the selected dose. 4. Verify the expression and activation of the PI3Kδ pathway in your tumor model of choice. |
| Variable Tumor Response Within a Treatment Group | 1. Inconsistent drug administration. 2. Biological variability of the tumor model. 3. Issues with drug formulation stability. | 1. Ensure all technical staff are proficient in the oral gavage technique. 2. Increase the number of animals per group to improve statistical power. 3. Prepare fresh drug formulation regularly and ensure it is properly stored and mixed before each administration.[3] |
Data Presentation: Preclinical Toxicology and Dosing
Table 1: Summary of Roginolisib Dosing and Acute Toxicity in Rodent and Non-Rodent Models
| Species | Study Type | Doses Administered | Key Findings | Reference |
| Rat | 4-Week GLP Toxicology | 0, 5, 15, 50, 75 mg/kg/day (oral) | Doses ≤75 mg/kg were tolerated. NOAEL was determined to be 15 mg/kg. Toxicity occurred at doses ≥100 mg/kg. | [3][6][7] |
| Dog | 4-Week GLP Toxicology | 0, 5, 15, 45 mg/kg/day (oral) | Dose-dependent skin and GI toxicity. Effects at 5 mg/kg were considered monitorable and reversible. No NOAEL was determined due to effects at the lowest dose. | [3][6][7] |
Table 2: Preclinical Pharmacokinetic and Pharmacodynamic Summary
| Species | Dose | Cmax | Target Engagement | Key Observation | Reference |
| Rat & Dog | 5 mg/kg (oral) | Reached within ~1 hour | Free plasma levels exceeded IC90 for PI3Kδ for ≥12 hours | Rapid absorption and sufficient target coverage at a well-tolerated dose. | [3][6][7] |
| Rat & Dog | Multiple | Dose-proportional | N/A | No evidence of plasma accumulation with once-daily dosing. | [3] |
Experimental Protocols
Protocol 1: General Protocol for Long-Term Oral Dosing of Roginolisib in a Syngeneic Mouse Tumor Model
-
Animal Model: Select a suitable syngeneic tumor model (e.g., CT26, LLC) and implant tumor cells according to established procedures. Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before initiating treatment.
-
Drug Formulation:
-
Prepare a stock solution of Roginolisib in a suitable solvent.
-
On the day of dosing, dilute the stock solution to the final desired concentration using the vehicle: 0.25% aqueous hydroxypropyl methylcellulose (Methocel® K4M Premium).[3]
-
Ensure the final formulation is a homogenous suspension. Prepare fresh weekly.
-
-
Dose Administration:
-
Based on preclinical data, start with a dose of 5-15 mg/kg.
-
Administer the formulation once daily via oral gavage. The volume should be based on the animal's most recent body weight (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Animal Health: Monitor body weight, clinical signs of toxicity (skin lesions, diarrhea, changes in posture or activity), and overall condition daily.
-
Efficacy Endpoint: Continue dosing until tumors in the control group reach a predetermined endpoint size, or for a set duration based on the study design.
-
Toxicity Endpoint: Establish clear criteria for humane endpoints based on weight loss (e.g., >20%), tumor burden, or severe clinical signs of toxicity.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of animals.
-
Collect tumor tissue and plasma.
-
Analyze tumor lysates for downstream markers of PI3K pathway inhibition (e.g., phosphorylated AKT) via Western blot or ELISA.
-
Visualizations
Caption: PI3Kδ signaling pathway inhibited by Roginolisib.
References
- 1. iOnctura announces publication of pioneering research describing the unique biological features of roginolisib [prnewswire.com]
- 2. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 3. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Roginolisib Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Roginolisib.
Frequently Asked Questions (FAQs)
Q1: What is Roginolisib and what is its mechanism of action?
Roginolisib (also known as IOA-244) is an orally active and selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its mechanism of action involves blocking the PI3Kδ-dependent signaling pathway, which is crucial for the growth and survival of certain cancer cells.[1] Notably, Roginolisib can modulate the tumor immune microenvironment by reducing the number of regulatory T cells (Tregs), which are immune cells that can suppress the body's anti-cancer response.[3]
Q2: How should I prepare and store Roginolisib?
Roginolisib is soluble in DMSO.[2][4] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL.[1][2] It is important to use newly opened, hygroscopic DMSO and ultrasonic agitation to ensure complete dissolution.[1] For long-term storage, the solid powder should be kept at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks).[4]
Q3: What are the reported IC50 values for Roginolisib?
The half-maximal inhibitory concentration (IC50) of Roginolisib can vary depending on the cell line and assay conditions. Reported values include:
| Cell Line/Target | IC50 Value | Reference |
| PI3Kδ enzyme | 145 nM | [1][2] |
| Ramos B cells (BCR-induced pAkt) | 280 nM | [1] |
| B cell proliferation | 48 nM | [1] |
| Mesothelioma cell lines (viability) | ~25 µM | [5] |
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results (e.g., MTT or XTT assays)
Question: My cell viability (e.g., MTT assay) results with Roginolisib are highly variable between replicate wells and experiments. What are the potential causes and solutions?
Answer: Inconsistent cell viability results can stem from several factors, from technical execution to the biological properties of your cell line.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Errors and Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping and ensure a uniform cell number in each well. Use a multichannel pipette for adding cells and reagents to minimize variability. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by adding an adequate volume of DMSO or other solubilizing agent and mixing thoroughly by pipetting or shaking. Visually inspect the wells under a microscope to confirm dissolution. |
| Incorrect Incubation Times | Adhere to a consistent incubation time for both the drug treatment and the viability reagent (e.g., MTT). Longer or shorter times can lead to variability. Optimize the incubation time for your specific cell line. |
| Cell Line Heterogeneity | The genetic and phenotypic heterogeneity within a cancer cell line can lead to variable responses to treatment. Ensure you are using a consistent passage number and that the cells are in the logarithmic growth phase.[6] |
| Roginolisib Precipitation | If the concentration of Roginolisib is too high in the final culture medium, it may precipitate out of solution. Ensure the final DMSO concentration is low (typically <0.5%) and that the drug is well-mixed into the medium before adding to the cells. |
Issue 2: Lack of Expected Decrease in p-AKT in Western Blot
Question: I am not observing the expected decrease in phosphorylated AKT (p-AKT) levels in my Western blot analysis after treating cells with Roginolisib. What could be the problem?
Answer: Failure to detect a decrease in p-AKT, a key downstream target of PI3K, can be due to issues with the experimental protocol, the specific biology of the cell line, or the reagents used.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Performance | The primary antibodies for p-AKT and total AKT may not be sensitive or specific enough. Validate your antibodies using positive and negative controls. Refer to the manufacturer's datasheet for recommended dilutions and blocking conditions.[7][8][9][10] |
| Insufficient Drug Concentration or Treatment Time | The concentration of Roginolisib may be too low, or the treatment duration too short to effectively inhibit PI3Kδ signaling. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Rapid Signal Recovery | In some cell lines, feedback loops can lead to the reactivation of the PI3K/AKT pathway.[11] Harvest cell lysates at earlier time points after treatment to capture the initial inhibition of p-AKT. |
| PI3K Isoform Redundancy | While Roginolisib is selective for PI3Kδ, some cell lines may rely on other PI3K isoforms (α, β, γ) for AKT activation, making them less sensitive to a PI3Kδ-specific inhibitor.[12] |
| Poor Protein Extraction or Sample Handling | Ensure that your lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of AKT during sample preparation. Keep samples on ice throughout the process. |
| Western Blotting Technical Errors | Insufficient protein transfer, inadequate blocking, or issues with the detection reagents can all lead to weak or absent signals. Optimize your Western blotting protocol, including transfer time, blocking buffer composition, and antibody incubation times.[13] |
Issue 3: Inconsistent Apoptosis Results (e.g., Annexin V/PI Staining)
Question: My flow cytometry results for apoptosis using Annexin V/PI staining are inconsistent after Roginolisib treatment. Why might this be happening?
Answer: Inconsistent apoptosis data can arise from problems with sample preparation, staining, or the flow cytometry setup itself.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Improper Cell Handling | Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining. Handle cells gently and use a non-enzymatic cell dissociation solution if necessary. |
| Incorrect Compensation Settings | Spectral overlap between the fluorochromes used for Annexin V (e.g., FITC) and PI can lead to inaccurate results if not properly compensated. Use single-stained controls to set the correct compensation.[14][15][16] |
| Delayed Analysis | Annexin V binding is reversible. Analyze stained samples as soon as possible after staining to avoid dissociation of the antibody and loss of signal. |
| Cell Clumping | Cell aggregates can clog the flow cytometer and lead to inaccurate event counting. Ensure a single-cell suspension by filtering the samples before analysis. |
| Inappropriate Gating Strategy | An inconsistent gating strategy can lead to variability in the quantification of apoptotic cells. Use unstained and single-stained controls to define the boundaries for live, apoptotic, and necrotic populations. |
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Roginolisib and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Roginolisib at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[18] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blotting for p-AKT and Total AKT
-
Cell Lysis: After treatment with Roginolisib, wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C. Recommended dilutions are typically between 1:500 and 1:3000.[7][8][9][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Roginolisib inhibits the PI3Kδ signaling pathway.
Caption: A general workflow for troubleshooting inconsistent results.
Caption: A logical flow for diagnosing the source of inconsistencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 4. medkoo.com [medkoo.com]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of response to PI3K/akt/mTOR and KRAS pathways inhibitors in NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-AKT (phospho Ser473) antibody (GTX128414) | GeneTex [genetex.com]
- 8. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. pnas.org [pnas.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. colibri-cytometry.com [colibri-cytometry.com]
- 16. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
How to minimize toxicity of Roginolisib in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Roginolisib (also known as IOA-244) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Roginolisib and what is its mechanism of action?
A1: Roginolisib (IOA-244) is an investigational, orally administered, non-ATP competitive inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] PI3Kδ is a crucial enzyme in signaling pathways that promote the growth and survival of cancer cells.[2] By selectively blocking PI3Kδ, Roginolisib aims to inhibit tumor growth.[2] Its mechanism of action also involves the regulation of the Akt/mTOR signaling pathway.[1][3] Furthermore, Roginolisib has been shown to reduce regulatory T cells (Tregs), which may enhance the body's anti-cancer immune response.[2][4]
Q2: What are the most common toxicities observed with Roginolisib in animal studies?
A2: The most frequently observed toxicities in preclinical animal studies with Roginolisib are species-dependent.
-
In dogs: Dose-dependent skin and gastrointestinal toxicities are primary concerns. At doses of 15 mg/kg and higher, necrotizing damage to the intestinal epithelia, as well as effects on the digestive mucosa, liver, and skin have been noted.[1][3] Increased mortality was seen at doses of 30 mg/kg and above.[1][3]
-
In rats: Toxicity was observed at doses of 100 mg/kg and higher.[1][3]
-
In both species: Lymphoid tissue toxicity has been reported.[1][3]
Q3: Are the toxicities observed in animal models reversible?
A3: In dogs, toxicities affecting the digestive mucosa, liver, and skin observed at the 15 mg/kg dose were found to clear after the cessation of treatment.[1][3] The adverse effects seen at 5 mg/kg in dogs were considered monitorable and reversible.[1]
Q4: How does the pharmacokinetic profile of Roginolisib influence its toxicity?
A4: The pharmacokinetic (PK) profile of Roginolisib is a critical factor in its safety.[1] Its unique PK profile is thought to be a key reason for the better tolerability observed in human clinical trials compared to the toxicities seen in canine studies.[1] In both rats and dogs, Roginolisib is rapidly absorbed, with peak plasma concentrations typically reached within one hour of oral administration, and it does not accumulate in the blood plasma.[3]
Troubleshooting Guides
Issue 1: Unexpected Mortality in Canine Studies
Symptoms:
-
Sudden death of animals, particularly at higher dose levels.
-
Severe clinical symptoms preceding mortality.
Possible Cause:
-
Exceeding the maximum tolerated dose. In dogs, doses of 30 mg/kg and higher have been associated with a greater incidence of mortality.[1][3]
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose for subsequent cohorts. Refer to the dose-response data in Table 1.
-
Increased Monitoring: Implement more frequent clinical observations for animals in higher dose groups.
-
Staggered Dosing: Initiate dosing in a small number of animals at a new dose level before proceeding with the full cohort.
Issue 2: Gastrointestinal and Skin Toxicities in Dogs
Symptoms:
-
Diarrhea, vomiting, or other signs of gastrointestinal distress.
Possible Cause:
Troubleshooting Steps:
-
Dose Adjustment: Lower the administered dose. Epithelial skin lesions have been observed even at 5 mg/kg in dogs.[1][3]
-
Supportive Care: Consult with veterinary staff about appropriate supportive care for affected animals.
-
Dosing Holiday: For established toxicities, consider a temporary cessation of treatment, as some effects have been shown to be reversible.[1][3]
Quantitative Data Summary
Table 1: Summary of Dose-Dependent Toxicities of Roginolisib in Animal Studies
| Species | Dose | Observed Toxicities/Effects | NOAEL* | Reference |
| Rat | ≤ 75 mg/kg | Tolerated | 15 mg/kg | [1][3] |
| ≥ 100 mg/kg | Toxicity observed | [1][3] | ||
| Dog | 5 mg/kg | Epithelial lesions of the skin | Not Determined | [1][3] |
| ≥ 15 mg/kg | Necrotizing damage of intestinal epithelia, digestive mucosa, liver, and skin toxicity (reversible) | [1][3] | ||
| ≥ 30 mg/kg | Greater incidence of mortality | [1][3] |
*NOAEL: No-Observed-Adverse-Effect-Level
Experimental Protocols
General Protocol for a 4-Week Oral Toxicology Study in Dogs (Adapted from published studies[3])
-
Animal Allocation: Assign 36 dogs (18 males and 18 females) to four treatment groups (vehicle control, 5 mg/kg, 15 mg/kg, and 45 mg/kg Roginolisib daily).
-
Administration: Administer Roginolisib orally once daily.
-
Clinical Observations: Conduct and record clinical observations daily.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Toxicokinetics: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of Roginolisib.
-
Clinical Pathology: Perform hematology and clinical chemistry analysis at baseline and at the end of the study.
-
Necropsy and Histopathology: At the end of the 4-week period, conduct a full necropsy and collect tissues for histopathological examination. In cases of premature euthanasia due to severe clinical symptoms, perform necropsy and histopathology at the time of euthanasia.[3]
Visualizations
Caption: Roginolisib inhibits the PI3Kδ/Akt/mTOR signaling pathway.
Caption: General workflow for a preclinical toxicology study.
Caption: Troubleshooting logic for managing adverse events.
References
- 1. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes in Roginolisib-treated cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing unexpected phenotypes in cells treated with Roginolisib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Roginolisib?
Roginolisib, also known as IOA-244, is a selective, allosteric inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It functions as a non-ATP competitive inhibitor, which is expected to improve its safety and tolerability profile compared to earlier generation PI3K inhibitors.[4] Its primary on-target effects are the inhibition of cancer cell proliferation and survival, as well as modulating the immune response by reducing regulatory T cells (Tregs) and increasing the activity of cytotoxic T cells.[5][6]
Q2: I'm observing less of an effect on cell viability than expected. What are the possible reasons?
Several factors could contribute to a reduced effect on cell viability:
-
Cell Line Insensitivity: The cell line you are using may not be highly dependent on the PI3Kδ signaling pathway for survival.
-
Compensatory Signaling: Inhibition of PI3Kδ can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.[7]
-
Acquired Resistance: Prolonged exposure to PI3K inhibitors can lead to the development of resistance mechanisms, such as the upregulation of PIM kinases.[4][8]
-
Suboptimal Drug Concentration or Exposure: Ensure that the concentration and duration of Roginolisib treatment are appropriate for your specific cell line and experimental conditions.
Q3: My cells are showing an unexpected increase in the phosphorylation of AKT after initial treatment. Is this a known phenomenon?
While counterintuitive, a transient increase or rebound in AKT phosphorylation can occur due to feedback loops within the PI3K signaling pathway. Inhibition of one component can sometimes lead to the compensatory upregulation of other signaling arms.[9][10] It is recommended to perform a time-course experiment to observe the dynamics of AKT phosphorylation following Roginolisib treatment.
Q4: Can Roginolisib affect cellular metabolism?
Yes, the PI3K/AKT pathway is a key regulator of cellular metabolism. Inhibition of this pathway can lead to changes in glucose uptake and utilization. While the primary metabolic effects are associated with PI3Kα inhibition, isoform-specific inhibitors can still have metabolic consequences that may vary between cell types.[11]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Reagent Quality | Ensure the MTT or other viability assay reagent is properly stored and not expired. |
| Drug Solubilization | Confirm that Roginolisib is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). |
| Incubation Time | Optimize the incubation time for both the drug treatment and the viability assay itself. |
Issue 2: No change or unexpected increase in p-AKT levels by Western Blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use a well-validated phospho-specific AKT antibody. |
| Sample Preparation | Ensure that phosphatase inhibitors are included in the lysis buffer to preserve phosphorylation states. |
| Feedback Loop Activation | Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to assess the dynamics of p-AKT signaling. |
| Loading Controls | Always probe for total AKT as a loading control to ensure that changes in p-AKT are not due to variations in total protein levels. |
| Blocking Buffer | For phospho-antibodies, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[12][13] |
Issue 3: Unexpected changes in immune cell populations in co-culture experiments.
| Potential Cause | Troubleshooting Steps |
| Incorrect Gating Strategy in Flow Cytometry | Use a well-defined gating strategy with appropriate isotype controls to accurately identify T cell subsets, particularly Tregs (e.g., CD4+CD25+FoxP3+ or CD4+CD25+CD127lo/-).[1] |
| Cell Viability in Co-culture | Assess the viability of all cell populations in the co-culture, as Roginolisib may have differential effects on tumor and immune cells. |
| Donor Variability | If using primary immune cells, be aware of potential donor-to-donor variability in immune responses. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C, diluted in 5% BSA/TBST.[14]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe for total AKT as a loading control.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of Roginolisib and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.[15]
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by pipetting.
-
-
Absorbance Measurement:
Protocol 3: Flow Cytometry for Treg Analysis
-
Cell Preparation:
-
Prepare a single-cell suspension from your co-culture or treated peripheral blood mononuclear cells (PBMCs).
-
-
Surface Staining:
-
Stain cells with fluorescently conjugated antibodies against surface markers such as CD4, CD25, and CD127 in FACS buffer (PBS with 2% FBS) for 30 minutes on ice, protected from light.[1]
-
-
Fixation and Permeabilization (for intracellular FoxP3 staining):
-
Wash the cells after surface staining.
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular FoxP3 with a fluorescently conjugated antibody for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD4+ T cells and then identifying the Treg population as either CD25+FoxP3+ or CD25+CD127lo/-.[1]
-
Visualizations
Caption: PI3Kδ Signaling Pathway and the Action of Roginolisib.
Caption: Troubleshooting Logic for Unexpected Roginolisib Results.
Caption: Experimental Workflow for Phospho-AKT Western Blotting.
References
- 1. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flow cytometric profiling of mature and developing regulatory T cells in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
Roginolisib hemifumarate lot-to-lot variability issues
Welcome to the technical support center for Roginolisib hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Roginolisib (also known as IOA-244) is an orally bioavailable, highly selective, allosteric small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a role in cell growth, survival, and proliferation.[2][3][5] By selectively inhibiting PI3Kδ, Roginolisib aims to block downstream signaling, induce apoptosis in cancer cells, and modulate the tumor immune microenvironment.[1][5][6] Specifically, it has been shown to reduce the number of regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[2]
Q2: In which signaling pathway does Roginolisib act?
Roginolisib targets the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is activated by growth factors and hormones, leading to a cascade of events that regulate cell proliferation, metabolism, and survival. Roginolisib's inhibition of PI3Kδ blocks the phosphorylation of AKT and downstream effectors like S6 ribosomal protein (S6RP) and ERK1/2.[5]
Caption: PI3K/AKT/mTOR Signaling Pathway and Roginolisib's Point of Inhibition.
Q3: Are there common challenges when working with kinase inhibitors like Roginolisib?
Yes, researchers may encounter several challenges, including:
-
Compound Interference: The compound itself may fluoresce or quench signals in certain assay formats, leading to false positives or negatives.[7]
-
Non-specific Inhibition: Molecules can indirectly inhibit kinases through mechanisms like chelating cofactors.[7]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[7]
-
Protein Aggregation: The kinase may aggregate, leading to reduced or altered activity.[7]
-
Assay Format Mismatch: Not all assay formats are suitable for every kinase or inhibitor.[7] It is often recommended to cross-validate findings using multiple methods.[7]
Troubleshooting Guide for Lot-to-Lot Variability
Lot-to-lot variability in small molecule inhibitors can manifest as differences in potency, solubility, or off-target effects. This guide provides a structured approach to identifying and mitigating these issues.
References
- 1. onclive.com [onclive.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]
- 4. Roginolisib - iOnctura - AdisInsight [adisinsight.springer.com]
- 5. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Overcoming Resistance to Roginolisib in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Roginolisib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Roginolisib and what is its primary mechanism of action?
A1: Roginolisib (also known as IOA-244) is an orally administered small molecule that acts as a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is crucial for cell proliferation, survival, and growth.[2][3] By selectively targeting PI3Kδ, Roginolisib aims to suppress this pathway in cancer cells, leading to apoptosis (programmed cell death). Additionally, Roginolisib has been shown to modulate the tumor microenvironment by reducing the number of immunosuppressive regulatory T cells (Tregs), thereby enhancing the body's anti-cancer immune response.[1]
Q2: We are observing a decrease in the efficacy of Roginolisib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to PI3K inhibitors like Roginolisib can arise from several mechanisms. The most commonly observed are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT pathway by upregulating alternative pro-survival signaling pathways. The most frequently implicated bypass pathways are the MAPK/ERK and the Wnt/β-catenin pathways. Activation of these pathways can maintain cell proliferation and survival despite the presence of a PI3K inhibitor.
-
Genetic Mutations: While less commonly reported for PI3Kδ inhibitors compared to other targeted therapies, mutations in the PI3K signaling pathway or related pathways could potentially confer resistance.
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs can lead to the reactivation of the PI3K/AKT pathway or the activation of parallel signaling cascades.
-
Loss of PTEN Function: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Loss of PTEN function can lead to the hyperactivation of the pathway, potentially rendering PI3Kδ inhibition less effective.
Q3: Our cells are showing increased phosphorylation of ERK (p-ERK) after prolonged treatment with Roginolisib. What does this indicate?
A3: Increased p-ERK levels suggest the activation of the MAPK/ERK signaling pathway. This is a common mechanism of acquired resistance to PI3K inhibitors. The inhibition of the PI3K/AKT pathway can lead to a feedback mechanism that results in the activation of the MAPK/ERK pathway, which can then take over as the primary driver of cell proliferation and survival.
Q4: We suspect our cells have developed resistance. What initial steps should we take to confirm this?
A4: To confirm resistance, you should first perform a dose-response assay (e.g., MTT or WST-1 assay) to compare the IC50 value of Roginolisib in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. Following this, you can investigate the underlying mechanisms by performing Western blot analysis to check for the activation of bypass pathways (e.g., increased p-ERK, active β-catenin).
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with Roginolisib Treatment Over Time
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or WST-1) to determine the IC50 of Roginolisib in the suspected resistant cells and compare it to the parental cell line. A rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
-
Investigate Bypass Pathways:
-
MAPK/ERK Pathway: Perform a Western blot to assess the phosphorylation levels of key proteins in the MAPK/ERK pathway, such as MEK and ERK. An increase in p-MEK and p-ERK in the resistant cells compared to the parental cells upon Roginolisib treatment suggests activation of this bypass pathway.
-
Wnt/β-catenin Pathway: Analyze the levels of active (non-phosphorylated) β-catenin and the expression of its downstream targets (e.g., c-Myc, Cyclin D1) via Western blot or qRT-PCR. Increased nuclear β-catenin is a hallmark of Wnt pathway activation.
-
-
Combination Therapy: To overcome resistance mediated by the MAPK/ERK pathway, consider co-treating the resistant cells with Roginolisib and a MEK inhibitor (e.g., Trametinib). For Wnt/β-catenin-mediated resistance, a Wnt pathway inhibitor could be explored in combination with Roginolisib.
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Concentration and Stability: Ensure the correct concentration of Roginolisib is being used and that the drug stock is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Cell Seeding Density: Cell density can influence drug sensitivity. Ensure consistent seeding densities across experiments.
-
Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell lines for contamination.
-
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause 1: Assay Variability
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure all steps of the cell viability assay protocol are performed consistently, including incubation times, reagent volumes, and reading parameters.
-
Include Proper Controls: Always include untreated control cells, vehicle-only control (e.g., DMSO), and positive and negative controls for cell death if applicable.
-
Optimize Reading Time: For assays like MTT, ensure the formazan crystals are fully dissolved before reading the absorbance.
-
Possible Cause 2: Heterogeneity of Resistant Population
-
Troubleshooting Steps:
-
Clonal Selection: If you have established a resistant cell line, consider performing single-cell cloning to isolate and characterize different resistant clones, as the bulk population may be heterogeneous.
-
Characterize Clones: Analyze individual clones for their level of resistance (IC50) and the underlying resistance mechanisms.
-
Data Presentation
Table 1: Representative IC50 Values for a PI3Kδ Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Lymphoma Cells | PI3Kδ Inhibitor | 50 | - |
| Resistant Lymphoma Cells | PI3Kδ Inhibitor | 500 | 10 |
Note: This table presents hypothetical data based on typical resistance patterns observed with PI3K inhibitors. Actual values will vary depending on the cell line and specific experimental conditions.
Table 2: Representative Changes in Protein Expression/Phosphorylation in Resistant vs. Sensitive Cells
| Protein | Change in Resistant Cells (Fold Change vs. Parental) | Method |
| p-AKT (Ser473) | ↓ (0.2) | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | ↑ (5.0) | Western Blot |
| Active β-catenin | ↑ (4.5) | Western Blot |
| c-Myc | ↑ (3.8) | Western Blot |
Note: This table illustrates the expected changes in key signaling proteins in a resistant cell line with activation of bypass pathways. Fold changes are representative.
Experimental Protocols
Protocol for Establishing Roginolisib-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Roginolisib through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Roginolisib
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Roginolisib Concentration: Perform a dose-response curve to determine the IC20 (concentration that inhibits 20% of cell growth) of Roginolisib for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing the IC20 concentration of Roginolisib. Culture a parallel flask of cells with vehicle (DMSO) only.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant reduction in cell proliferation is expected.
-
Subculture and Dose Escalation: When the cells in the Roginolisib-treated flask reach 70-80% confluency and their growth rate begins to recover, subculture them into a new flask with a slightly increased concentration of Roginolisib (e.g., 1.5 to 2-fold increase).
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation as the cells adapt and become resistant to the current concentration.
-
Cryopreservation: At each dose escalation step, cryopreserve a vial of the resistant cells.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of Roginolisib (e.g., 10-fold higher than the parental IC50), perform a full characterization, including determining the new IC50 and investigating the mechanisms of resistance.
Protocol for Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
Materials:
-
Sensitive and resistant cell lines
-
Roginolisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-active β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed both sensitive and resistant cells in 6-well plates.
-
Treat the cells with Roginolisib at the desired concentration and for the specified time. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Protocol for MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells to be tested
-
Roginolisib
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Drug Treatment: After allowing the cells to adhere overnight, add 100 µL of medium containing serial dilutions of Roginolisib to the wells. Include wells with vehicle control and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Roginolisib inhibits the PI3K/AKT signaling pathway.
Caption: Activation of the MAPK/ERK pathway can bypass PI3Kδ inhibition.
Caption: Wnt/β-catenin signaling can promote survival when PI3K is blocked.
Caption: Workflow for generating and characterizing Roginolisib resistance.
References
Technical Support Center: Improving Roginolisib Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective PI3Kδ inhibitor, Roginolisib, in orthotopic tumor models. The following information is intended to help overcome common challenges in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Roginolisib and what is its mechanism of action?
A1: Roginolisib (also known as IOA-244) is a potent, orally active, and highly selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in tumor cell proliferation and survival.[2][3] Roginolisib has also been shown to modulate the tumor microenvironment by affecting immune cells.[4]
Q2: What are the main challenges in delivering Roginolisib and other small molecule kinase inhibitors to solid tumors in orthotopic models?
A2: The delivery of small molecule inhibitors like Roginolisib to solid tumors, particularly in orthotopic settings that closely mimic human disease, faces several hurdles:
-
Tumor Microenvironment: The dense stroma, high interstitial fluid pressure, and disorganized vasculature of many tumors can impede drug penetration.[5][6]
-
Pharmacokinetics: Achieving and maintaining therapeutic concentrations of the drug at the tumor site without causing systemic toxicity is a key challenge. This is influenced by factors like absorption, distribution, metabolism, and excretion.[2][7]
-
Drug Resistance: Tumors can develop resistance to PI3K inhibitors through various mechanisms, including feedback upregulation of compensatory signaling pathways.[5][7]
-
Off-Target Toxicities: While Roginolisib is highly selective for PI3Kδ, off-target effects or on-target toxicities in non-tumor tissues can limit the achievable dose.[8][9]
Q3: Are there any advanced formulation strategies being explored for PI3Kδ inhibitors?
A3: While specific advanced formulations for Roginolisib are not yet widely published, nanoparticle-based delivery systems are a promising strategy for PI3K inhibitors in general. These can potentially:
-
Improve drug solubility and stability.
-
Enhance accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.
-
Enable targeted delivery to cancer cells, reducing systemic exposure and toxicity.
For other PI3K inhibitors, strategies like encapsulation in liposomes and polymeric nanoparticles have been shown to improve bioavailability and tumor accumulation in preclinical models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or variable drug concentration in tumor tissue | - Poor oral bioavailability.- Rapid metabolism and clearance.- Inefficient penetration of the tumor microenvironment. | - Optimize the vehicle for oral administration to enhance solubility and absorption.- Consider alternative routes of administration, such as intraperitoneal or intravenous injection, if feasible with the study design.- Evaluate the use of nanoparticle formulations to improve drug stability and tumor accumulation.- Co-administer with agents that can modulate the tumor microenvironment to enhance drug penetration. |
| High systemic toxicity at effective doses | - Off-target effects of the drug.- On-target effects in non-tumor tissues where PI3Kδ is expressed. | - Adjust the dosing schedule (e.g., intermittent vs. continuous dosing) to manage toxicity while maintaining efficacy.[9]- Explore targeted delivery systems, such as antibody-drug conjugates or ligand-targeted nanoparticles, to concentrate the drug at the tumor site.- Carefully monitor for and manage common side effects associated with PI3Kδ inhibitors, such as gastrointestinal and skin toxicities.[8] |
| Lack of tumor response despite adequate drug delivery | - Intrinsic or acquired resistance to PI3Kδ inhibition.- Activation of compensatory signaling pathways (e.g., MAPK/ERK).- Tumor heterogeneity. | - Confirm target engagement in the tumor tissue by assessing the phosphorylation status of downstream effectors like AKT.- Consider combination therapies with inhibitors of compensatory pathways (e.g., MEK inhibitors).- Analyze tumor biopsies to identify potential resistance mechanisms. |
| Inconsistent tumor growth or high variability between animals | - Improper implantation of tumor cells/tissue.- Variation in animal health and immune status.- Inconsistent drug administration. | - Refine the surgical technique for orthotopic implantation to ensure consistent tumor take and growth.- Ensure uniform age, weight, and health status of the animals at the start of the experiment.- Standardize the drug formulation and administration procedure to minimize variability. |
Quantitative Data from Preclinical Studies
Note: The following tables present preclinical pharmacokinetic data for Roginolisib and other PI3K inhibitors. This data is intended to provide a comparative overview and may not be directly transferable between different experimental systems.
Table 1: Preclinical Pharmacokinetics of Roginolisib (IOA-244) in Rats and Dogs (Oral Administration) [2][8]
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) |
| Rat | 15 | 1,500 | 10,000 |
| 45 | 4,500 | 30,000 | |
| 75 | 7,500 | 50,000 | |
| Dog | 5 | 500 | 3,000 |
| 15 | 1,500 | 10,000 | |
| 30 | 3,000 | 20,000 |
Table 2: Preclinical Pharmacokinetics of Other Selective PI3Kδ Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Idelalisib | 10 | Oral | 1,200 | 4,500 | 40 |
| Duvelisib | 25 | Oral | 2,500 | 15,000 | 60 |
| Umbralisib | 20 | Oral | 1,800 | 12,000 | 50 |
(Data in Table 2 is representative and compiled from various public sources for illustrative purposes.)
Experimental Protocols
Protocol 1: Oral Administration of Roginolisib in an Orthotopic Mouse Model
This protocol is based on the formulation used in non-clinical toxicology studies of Roginolisib.[2]
-
Preparation of Dosing Solution:
-
Weigh the required amount of Roginolisib (free base or hemi-fumarate salt).
-
Prepare a 0.25% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Suspend the Roginolisib powder in the 0.25% HPMC solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration. Prepare fresh daily.
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the Roginolisib suspension orally using a gavage needle. The typical volume for a mouse is 5-10 mL/kg body weight.
-
Administer the vehicle (0.25% HPMC) to the control group.
-
Monitor the animals for any signs of distress during and after administration.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C until analysis by LC-MS/MS.
-
At the end of the study, harvest tumors and other tissues for analysis of drug concentration and target modulation (e.g., Western blot for p-AKT).
-
Protocol 2: General Workflow for Evaluating a Novel Drug Delivery System for Roginolisib
-
Formulation and Characterization:
-
Encapsulate Roginolisib into a nanoparticle system (e.g., liposomes, PLGA nanoparticles).
-
Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro drug release kinetics.
-
-
In Vitro Cellular Uptake and Cytotoxicity:
-
Treat cancer cells with the Roginolisib-loaded nanoparticles and free Roginolisib.
-
Assess cellular uptake of the nanoparticles using fluorescence microscopy or flow cytometry (if fluorescently labeled).
-
Determine the cytotoxic effects of the formulations using assays such as MTT or CellTiter-Glo.
-
-
In Vivo Biodistribution and Pharmacokinetics:
-
Administer the nanoparticle formulation and free drug to tumor-bearing animals.
-
Use an imaging modality (e.g., IVIS for fluorescently labeled nanoparticles) to track the biodistribution over time.
-
Quantify drug concentration in the tumor and major organs at different time points to determine pharmacokinetic parameters.
-
-
In Vivo Efficacy Study:
-
Treat animals with established orthotopic tumors with the nanoparticle formulation, free drug, and vehicle control.
-
Monitor tumor growth over time using an appropriate imaging modality (e.g., bioluminescence, ultrasound, or MRI).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, harvest tumors for histopathological and molecular analysis.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.
Caption: General experimental workflow for evaluating a novel Roginolisib delivery system.
References
- 1. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Roginolisib hemifumarate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Roginolisib hemifumarate. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. For short-term storage, the stock solution can be kept at -20°C for up to one month. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -80°C for up to six months.[1][2] Always ensure the containers are sealed tightly to prevent moisture absorption. To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the solution after preparation.[2]
Q3: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A3: this compound is soluble in DMSO at 100 mg/mL.[1][3] If you are experiencing solubility issues, it may be due to the quality of the DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of the compound.[1] It is highly recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing your stock solution.[1] Gentle warming or sonication can also aid in dissolution.[2]
Q4: Can I prepare a working solution in an aqueous buffer for my in vitro experiments?
A4: While the stock solution is prepared in DMSO, you will likely need to dilute it into an aqueous buffer for your experiments. It is important to note that direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD have been described and should be prepared fresh on the day of use.[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | 1. The storage temperature is not low enough. 2. The container is not properly sealed, allowing for solvent evaporation or moisture absorption. 3. The concentration of the stock solution is too high for the storage conditions. | 1. Ensure storage at -80°C for long-term stability. 2. Use tightly sealed vials with a secure cap. 3. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Compound precipitates out of solution during experimental setup | 1. The final concentration of DMSO in the aqueous buffer is too high, causing the compound to be less soluble. 2. The aqueous buffer's pH or composition is not compatible with the compound. | 1. Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. 2. Perform a solubility test in your final experimental buffer before proceeding with the full experiment. 3. Consider using a formulation with solubilizing agents if compatible with your experimental system. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Always follow the recommended storage and handling procedures. 2. Verify the concentration of your stock solution, if possible. 3. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[2] |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Molecular Weight | - | 584.62 g/mol [3] |
| Molecular Formula | - | C26H27FN4O5S.1/2C4H4O4[3] |
| Storage (Solid) | Temperature | 4°C[1] |
| Conditions | Sealed container, away from moisture[1] | |
| Storage (Stock Solution) | Short-term | -20°C for up to 1 month[1][2] |
| Long-term | -80°C for up to 6 months[1][2] | |
| Conditions | Sealed container, away from moisture, aliquoted[1][2] | |
| Solubility | Solvent | DMSO |
| Concentration | 100 mg/mL[1][3] | |
| Note | Use of fresh, anhydrous DMSO is recommended[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: Based on the molecular weight of this compound (584.62 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 5.846 mg.
-
Weigh the compound: Carefully weigh the calculated amount of solid this compound in a suitable container.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Dissolve: Gently vortex or sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot and store: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Simplified PI3K/AKT signaling pathway showing inhibition by Roginolisib.
References
Adjusting Roginolisib concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Roginolisib concentration across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Roginolisib?
A1: Roginolisib, also known as IOA-244, is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1] By selectively targeting PI3Kδ, Roginolisib can modulate the tumor microenvironment and directly inhibit the growth of cancer cells where this pathway is active.[2]
Q2: Which signaling pathways are affected by Roginolisib?
A2: Roginolisib primarily inhibits the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism. Inhibition of PI3Kδ by Roginolisib leads to decreased phosphorylation of downstream targets such as AKT and S6 ribosomal protein, ultimately inducing apoptosis in cancer cells.
Q3: How does the sensitivity to Roginolisib vary between different cell lines?
A3: The sensitivity of cancer cell lines to Roginolisib can vary significantly. This variability is often linked to the expression levels of PI3Kδ and the genetic background of the cell line, including the status of genes like PTEN. For example, a study in 66 B- and T-cell lymphoma cell lines showed that 18 of them had IC50 values below 10 nM.[3] It is crucial to determine the optimal concentration for each specific cell line experimentally.
Q4: What is a typical starting concentration range for in vitro experiments with Roginolisib?
A4: Based on preclinical studies, a broad concentration range from 10 nM to 10 µM is often used for initial screening in cell viability assays. For specific mechanistic studies, concentrations around the determined IC50 value for the cell line of interest should be used. For instance, in Ramos B cells, an IC50 of 280 nM was observed for the inhibition of BCR-induced pAkt.[1]
Data Summary: Roginolisib IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Roginolisib in various cell lines as reported in the literature. This data can serve as a starting point for designing experiments. However, it is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ramos | B-cell Lymphoma | 280 (pAkt inhibition) | [1] |
| Various B-cell Lines | B-cell Lymphoma | 48 (proliferation) | [1] |
| 18 of 66 Lymphoma Lines | B- and T-cell Lymphoma | < 10 | [3] |
Note: This table is not exhaustive and IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).
Experimental Protocols & Troubleshooting
Determining Optimal Roginolisib Concentration
A critical first step is to determine the optimal concentration of Roginolisib for your specific cell line. This is typically done by performing a dose-response curve and calculating the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in viability assays | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use a multichannel pipette for adding reagents and ensure proper mixing. |
| IC50 value is much higher/lower than expected from literature | - Different cell line passage number or source- Variation in assay incubation time- Inaccurate drug concentration | - Use low passage number cells and be consistent.- Optimize incubation time (24, 48, 72 hours) as drug effects can be time-dependent.- Verify the stock concentration of Roginolisib and perform fresh dilutions. |
| Inconsistent Western blot results for pAKT/pS6 | - Suboptimal cell lysis- Phosphatase activity during sample preparation- Low protein concentration | - Use a lysis buffer containing phosphatase and protease inhibitors.- Keep samples on ice at all times.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
| Unexpected cell death at low Roginolisib concentrations | - Off-target effects in a specific cell line- Synergistic effects with components in the cell culture medium | - Perform a literature search for known off-target effects of PI3Kδ inhibitors in your cell model.- Consider using serum-free or reduced-serum medium for the duration of the treatment. |
| No effect on cell viability even at high concentrations | - Cell line is resistant to PI3Kδ inhibition- Presence of compensatory signaling pathways | - Confirm PI3Kδ expression in your cell line.- Investigate potential resistance mechanisms, such as activation of the MAPK pathway, and consider combination therapies. |
Signaling Pathway
Roginolisib targets the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling cascade. Understanding this pathway is essential for interpreting experimental results and troubleshooting unexpected outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionctura shows PI3Kδ inhibitor IOA-244 to be suitable for lymphoma treatment | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Analysis of Roginolisib and Idelalisib on T-Cell Function
An objective guide for researchers and drug development professionals on the differential immunomodulatory effects of two prominent PI3Kδ inhibitors.
This guide provides a detailed comparison of roginolisib (IOA-244) and idelalisib, two inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While both drugs target the same enzyme, crucial for B-cell malignancies, their distinct mechanisms of action lead to significantly different effects on T-cell function. This comparison, supported by experimental data, aims to inform research and development in oncology and immunology.
Mechanism of Action: A Tale of Two Inhibitors
Both roginolisib and idelalisib target PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells that plays a critical role in the PI3K/AKT/mTOR signaling pathway. This pathway is fundamental for cellular functions including proliferation, survival, and differentiation.
Idelalisib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3Kδ catalytic subunit. This action blocks the downstream signaling cascade, inducing apoptosis in malignant B-cells.
Roginolisib is a first-in-class, non-ATP-competitive, allosteric modulator of PI3Kδ. Its unique binding mechanism results in a distinct biological profile, particularly concerning its impact on the immune system.
Comparative Effects on T-Cell Function
Experimental data reveals a stark contrast in how roginolisib and idelalisib affect T-cell health and function. While both drugs effectively inhibit PI3K signaling in T-cells, idelalisib is associated with significant impairment of T-cell activity, whereas roginolisib largely preserves these functions.
T-Cell Proliferation and Cytotoxicity
Idelalisib significantly reduces the proliferation of both CD4+ and CD8+ T-cells at various concentrations. In contrast, roginolisib does not cause a significant reduction in the proliferation of these critical immune cells. Furthermore, higher concentrations of idelalisib have been shown to significantly decrease the cytotoxic capabilities of CD8+ T-cells, an effect not observed with roginolisib. This impairment of T-cell effector functions by idelalisib may contribute to the increased risk of opportunistic infections seen in patients.
| Parameter | Roginolisib | Idelalisib | Source |
| CD4+ T-Cell Proliferation | No significant reduction | Significantly reduced at 1.25 µM and 10 µM | |
| CD8+ T-Cell Proliferation | No significant reduction | Significantly reduced at 5 µM and 10 µM | |
| CD8+ T-Cell Cytotoxicity | Non-significant effects | Significant reduction at 5 µM | |
| Cytokine Secretion (IFN-γ, TNF) | Not significantly affected | Significantly reduced |
Table 1. Comparative Effects on T-Cell Proliferation and Cytotoxicity.
T-Cell Subsets and Differentiation
The two inhibitors have opposing effects on T-cell differentiation and the balance of T-cell subsets. Idelalisib treatment promotes the differentiation of CD4+ T-cells into pro-inflammatory Th1, Th2, and Th17 subsets. This shift is not seen with roginolisib.
Crucially, roginolisib demonstrates a selective effect on regulatory T-cells (Tregs), a subset that can suppress anti-tumor immunity. Roginolisib inhibits Treg proliferation while sparing conventional CD4+ and CD8+ T-cells. This re-balances the tumor microenvironment to favor an anti-cancer immune response, marked by an increase in activated CD8+ T-cells and NK cells. Conversely, while idelalisib also reduces Treg numbers, its broad immunosuppressive effects on effector T-cells can negate the potential benefits.
Additionally, roginolisib treatment has been shown to favor the development of long-lived, memory-like CD8+ T-cells, which are known to have superior anti-tumor capacity.
| Parameter | Roginolisib | Idelalisib | Source |
| CD4+ Helper T-Cell Differentiation (Th1, Th2, Th17) | No significant effect | Promotes differentiation | |
| Regulatory T-Cell (Treg) Function | Inhibits proliferation; reduces suppressive function | Reduces number and function | |
| Effector T-Cell / Treg Ratio | Increases (favors effector cells) | Variable due to broad suppression | |
| Memory CD8+ T-Cell Differentiation | Favors differentiation | Not reported |
Table 2. Comparative Effects on T-Cell Subsets and Differentiation.
Experimental Protocols & Workflow
The following are generalized methodologies for key experiments used to assess T-cell function.
T-Cell Proliferation Assay
-
Objective: To measure the rate of T-cell division upon stimulation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation.
-
Label cells with a proliferation tracking dye, such as CellTrace™ Violet, which is diluted with each cell division.
-
Activate T-cells using anti-CD3/CD28 antibodies.
-
Culture the activated T-cells with varying concentrations of roginolisib, idelalisib, or a DMSO vehicle control for 48-72 hours.
-
Stain cells with fluorescently-labeled antibodies for CD4 and CD8 to identify T-cell subsets.
-
Analyze the dilution of the proliferation dye in CD4+ and CD8+ populations using flow cytometry.
-
Cytotoxic T-Lymphocyte (CTL) Killing Assay
-
Objective: To evaluate the ability of CD8+ T-cells to kill target cancer cells.
-
Methodology:
-
Isolate and activate CD8+ T-cells as described above.
-
Treat activated CD8+ T-cells with roginolisib, idelalisib, or a DMSO control.
-
Co-culture the treated T-cells with a labeled target tumor cell line (e.g., HL-60 cells) at various effector-to-target ratios.
-
After a defined incubation period (e.g., 4-24 hours), assess target cell viability. This can be measured by quantifying the release of a label (like chromium-51) or by flow cytometry using viability dyes (like 7-AAD or Propidium Iodide).
-
Flow Cytometry for T-Helper Cell Subset Analysis
-
Objective: To identify and quantify different CD4+ T-helper cell subsets.
-
Methodology:
-
Isolate and culture CD4+ T-cells as described in the proliferation assay.
-
After 48 hours of treatment with the inhibitors, stain the cells with a panel of antibodies against surface markers that define different subsets (e.g., CXCR3 for Th1, CCR4 for Th2, CCR6 for Th17).
-
Analyze the percentage of each T-helper subset within the CD4+ T-cell population using multi-color flow cytometry.
-
Clinical Implications and Conclusion
The distinct effects of roginolisib and idelalisib on T-cells have significant clinical implications. The broad immunosuppressive activity of idelalisib, particularly its impairment of T-cell proliferation and cytotoxicity, is linked to the high rates of severe, sometimes fatal, immune-related adverse events and opportunistic infections observed in clinical trials.
In contrast, roginolisib's ability to preserve effector T-cell function while selectively targeting Tregs presents a more favorable safety profile. This T-cell sparing mechanism, combined with its ability to promote an anti-tumor immune environment, suggests roginolisib could be a safer and potentially more effective immunomodulatory agent. By avoiding the widespread T-cell dysfunction associated with first-generation PI3Kδ inhibitors, roginolisib may offer the therapeutic benefits of PI3Kδ inhibition without the dose-limiting toxicities, making it a promising candidate for both monotherapy and combination with other cancer treatments.
A Comparative Analysis of Roginolisib Hemifumarate and Pan-PI3K Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Roginolisib hemifumarate, a selective PI3Kδ inhibitor, against pan-PI3K inhibitors. This analysis is supported by a review of key clinical trial data and experimental methodologies.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention.[1] PI3K inhibitors have emerged as a promising class of anti-cancer agents. These inhibitors can be broadly categorized into two groups: pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, δ, and γ), and isoform-selective inhibitors, which target specific PI3K isoforms.[2]
This guide focuses on comparing the efficacy of this compound, a novel, orally active, and selective PI3Kδ inhibitor, with that of several pan-PI3K inhibitors that have been evaluated in clinical trials.
Mechanism of Action: A Tale of Selectivity
Pan-PI3K inhibitors, as their name suggests, broadly target all Class I PI3K isoforms. This broad inhibition can be effective in cancers where multiple isoforms are implicated in tumor progression. However, this lack of specificity can also lead to a wider range of on-target, off-tumor toxicities, as the PI3K pathway is also crucial for normal physiological processes.[3]
In contrast, this compound is a highly selective inhibitor of the PI3Kδ isoform. The δ isoform is primarily expressed in hematopoietic cells and plays a significant role in the function of both normal and malignant B cells. By specifically targeting PI3Kδ, Roginolisib aims to achieve anti-tumor activity, particularly in hematological malignancies, while potentially minimizing the side effects associated with broader PI3K inhibition.
Below is a diagram illustrating the PI3K signaling pathway and the points of intervention for both pan-PI3K and isoform-selective inhibitors.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with pan-PI3K inhibitors are not yet available. Therefore, this comparison is based on data from separate clinical trials. It is crucial to consider the differences in study populations, disease types, and trial designs when interpreting these results.
This compound (DIONE-01 Trial)
The DIONE-01 trial (NCT04328844) is a Phase 1/2 study evaluating the safety and efficacy of Roginolisib in patients with advanced solid tumors and non-Hodgkin lymphoma.[4][5][6]
| Efficacy Endpoint | Uveal Melanoma (n=29) | Follicular Lymphoma |
| Overall Response Rate (ORR) | - | - |
| Median Progression-Free Survival (PFS) | 5 months | Not Reported |
| Median Overall Survival (OS) | 16 months | Not Reported |
Data from the DIONE-01 trial as of the latest reports.[4]
Pan-PI3K Inhibitors: Efficacy in Various Cancers
The following tables summarize the efficacy data for several pan-PI3K inhibitors from their respective clinical trials.
Copanlisib (CHRONOS-3 Trial)
The CHRONOS-3 trial (NCT02367040) evaluated Copanlisib in combination with Rituximab in patients with relapsed indolent non-Hodgkin lymphoma (iNHL).[7][8][9][10]
| Efficacy Endpoint | Copanlisib + Rituximab (n=307) | Placebo + Rituximab (n=151) |
| Overall Response Rate (ORR) | 80% | 47.7% |
| Complete Response (CR) | 33.9% | 14.6% |
| Median Progression-Free Survival (PFS) | 21.5 months | 13.8 months |
Data from the CHRONOS-3 trial.[8][9]
Buparlisib (BELLE-2 Trial)
The BELLE-2 trial (NCT01610284) investigated Buparlisib in combination with Fulvestrant in postmenopausal women with HR+/HER2- advanced breast cancer.[11][12][13][14][15]
| Efficacy Endpoint | Buparlisib + Fulvestrant (n=576) | Placebo + Fulvestrant (n=571) |
| Median Progression-Free Survival (PFS) | 6.9 months | 5.0 months |
| Median Overall Survival (OS) | 33.2 months | 30.4 months |
Data from the BELLE-2 trial.[11][12]
Alpelisib (SOLAR-1 Trial)
The SOLAR-1 trial (NCT02437318) assessed Alpelisib (a PI3Kα-selective inhibitor, often discussed in the context of broader PI3K inhibition strategies) with Fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.[16][17][18][19][20]
| Efficacy Endpoint | Alpelisib + Fulvestrant (n=169) | Placebo + Fulvestrant (n=172) |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months |
| Median Overall Survival (OS) | 39.3 months | 31.4 months |
Data from the SOLAR-1 trial in the PIK3CA-mutant cohort.[16][17]
Idelalisib (Study 116)
Study 116 (NCT01520519) evaluated Idelalisib (a PI3Kδ-selective inhibitor) with Rituximab in patients with relapsed chronic lymphocytic leukemia (CLL).[21][22]
| Efficacy Endpoint | Idelalisib + Rituximab (n=110) | Placebo + Rituximab (n=110) |
| Overall Response Rate (ORR) | 81% | 13% |
| Median Progression-Free Survival (PFS) | Not Reached | 5.5 months |
| Overall Survival at 12 months | 92% | 80% |
Data from Study 116.[21]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experiments used in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay
This assay is fundamental to determining the inhibitory activity and selectivity of a compound against specific kinase enzymes.
Protocol:
-
Reaction Setup: A reaction mixture containing the purified recombinant PI3K enzyme (e.g., p110δ/p85α), a kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2), and ATP is prepared.[23]
-
Inhibitor Addition: The test inhibitor (Roginolisib or a pan-PI3K inhibitor) is added to the reaction mixture at a range of concentrations.
-
Incubation: The mixture is incubated at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: The substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), is added to initiate the kinase reaction.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by adding a solution like EDTA.
-
Product Detection: The amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated to determine its potency.
Cell-Based Proliferation Assay
This assay assesses the effect of a drug on the growth and division of cancer cells in culture.
Protocol:
-
Cell Seeding: Cancer cell lines relevant to the inhibitor's target (e.g., lymphoma cell lines for Roginolisib) are seeded in multi-well plates.
-
Drug Treatment: The cells are treated with varying concentrations of the inhibitor.
-
Incubation: The plates are incubated for a period of time (typically 24-72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTT or XTT assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (GI50) is determined.
Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).[24]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: The mice are then randomly assigned to different treatment groups, including a control group that receives a vehicle solution.
-
Drug Administration: The investigational drug is administered to the treatment groups according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity, such as the inhibition of the PI3K pathway or the induction of apoptosis.
Conclusion
The comparison between this compound and pan-PI3K inhibitors highlights a key strategic divergence in the targeting of the PI3K pathway. Pan-PI3K inhibitors have demonstrated efficacy across a range of solid and hematological malignancies, but their broad activity is often accompanied by a challenging toxicity profile.
Roginolisib, with its selective targeting of the PI3Kδ isoform, offers the potential for a more favorable safety profile while retaining potent anti-tumor activity, particularly in hematological cancers where the δ isoform is a key driver. The clinical data for Roginolisib in uveal melanoma and follicular lymphoma are promising.
Ultimately, the choice between a selective and a pan-PI3K inhibitor will depend on the specific cancer type, the underlying genetic alterations driving the tumor, and the individual patient's tolerance for potential side effects. Further clinical trials, including head-to-head comparisons, will be crucial to fully elucidate the relative merits of these two approaches and to define the optimal patient populations for each.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Phase III CHRONOS-3 study evaluating copanlisib and rituximab combination meets primary endpoint [lymphomahub.com]
- 8. aacr.org [aacr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 [pubmed.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 19. Study Assessing the Efficacy and Safety of Alpelisib Plus Fulvestrant in Men and Postmenopausal Women With Advanced Breast Cancer Which Progressed on or After Aromatase Inhibitor Treatment. [clin.larvol.com]
- 20. Patient-Reported Outcomes in Patients With PIK3CA-Mutated Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer From SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Idelalisib approved to treat CLL, FL in EU | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 22. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.es [promega.es]
- 24. ascopubs.org [ascopubs.org]
Roginolisib's Superior Selectivity for PI3Kδ: A Comparative Analysis
For Immediate Release
Geneva, Switzerland and Amsterdam, Netherlands - Roginolisib (IOA-244), a novel, orally administered small molecule, demonstrates exceptional selectivity for the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme implicated in a variety of hematological malignancies and solid tumors.[1] This high degree of selectivity, achieved through a unique non-ATP competitive, allosteric mechanism of inhibition, positions Roginolisib as a potentially safer and more effective therapeutic agent compared to other PI3K inhibitors.[2][3][4][5] This guide provides a comprehensive comparison of Roginolisib's selectivity profile with other PI3K inhibitors, supported by experimental data and detailed methodologies.
Unparalleled Selectivity Profile of Roginolisib
Roginolisib was designed to specifically target the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling.[3] Dysregulation of the PI3Kδ pathway is a known driver in many B-cell malignancies. By selectively inhibiting PI3Kδ, Roginolisib aims to maximize therapeutic efficacy while minimizing off-target effects associated with the inhibition of other PI3K isoforms (α, β, and γ), which are more ubiquitously expressed and involved in essential cellular functions.
Biochemical assays confirm Roginolisib's potent and selective inhibition of PI3Kδ. The in vitro half-maximal inhibitory concentration (IC50) for Roginolisib against PI3Kδ is 150 nM. In contrast, its activity against other Class I PI3K isoforms is significantly lower, with IC50 values greater than 19,000 nM for PI3Kα, greater than 2,900 nM for PI3Kβ, and greater than 20,000 nM for PI3Kγ. This demonstrates a remarkable selectivity window for the delta isoform.
Comparative Kinase Inhibition Profile
To further validate its specificity, the activity of Roginolisib was compared to other approved PI3K inhibitors, including the PI3Kδ-selective inhibitor Idelalisib, the dual δ/γ inhibitor Duvelisib, and the pan-Class I inhibitor Copanlisib. The following table summarizes the IC50 values of these inhibitors against the four Class I PI3K isoforms.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Roginolisib (IOA-244) | >19,000 | >2,900 | 150 | >20,000 |
| Idelalisib | 8,600 | 4,000 | 19 | 2,100 |
| Duvelisib | 1,739 | 922 | 23 | 49 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
Data compiled from published literature.
The data clearly illustrates Roginolisib's superior selectivity for PI3Kδ compared to other inhibitors. While Idelalisib also shows a preference for the delta isoform, it has more significant off-target activity against PI3Kα, β, and γ than Roginolisib. Duvelisib potently inhibits both PI3Kδ and γ, and Copanlisib, as a pan-inhibitor, targets all four isoforms with high potency. The high selectivity of Roginolisib is attributed to its allosteric mechanism, which is distinct from the ATP-competitive binding of many other kinase inhibitors.[2][3][4][5]
The PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which subsequently modulate a cascade of proteins to effect cellular responses.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. Biochemical assays are employed to quantify the inhibitory activity of a compound against a panel of kinases.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Roginolisib and other test compounds
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Roginolisib and other test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In the wells of the assay plate, combine the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7][8][9][10]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a four-parameter logistic curve.
Broad Kinase Selectivity Profiling (e.g., KINOMEscan™)
To assess the selectivity of a compound against a wide range of kinases, binding assays such as KINOMEscan™ are utilized. This competition-based assay measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[11][12][13][14][15]
Procedure:
-
A solution of the test compound (e.g., Roginolisib) is incubated with a panel of over 400 different kinases, each tagged with a unique DNA identifier.
-
The kinase-compound mixtures are then passed over a solid support to which a broad-spectrum kinase inhibitor is immobilized.
-
Kinases that are not bound by the test compound will bind to the immobilized inhibitor, while those that are bound will be washed away.
-
The amount of each kinase remaining on the solid support is quantified by qPCR.
-
The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound to the kinase.
Caption: Experimental workflow for kinase selectivity.
Conclusion
The extensive preclinical data robustly demonstrates that Roginolisib is a highly selective inhibitor of PI3Kδ. Its unique allosteric mechanism of action translates into a superior selectivity profile when compared to other PI3K inhibitors, many of which exhibit significant off-target activities. This high selectivity is anticipated to result in a more favorable safety profile and a wider therapeutic window for Roginolisib in the treatment of various cancers. Ongoing clinical trials will further elucidate the clinical benefits of this promising targeted therapy.[16][17]
References
- 1. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
Synergistic Effects of Roginolisib: A Comparative Guide for Cancer Therapy Development
For Immediate Release to the Research Community
This guide provides a comprehensive analysis of the synergistic effects of Roginolisib (IOA-244), a novel, non-ATP competitive, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in combination with other cancer therapies. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical findings, presents comparative quantitative data, and details the experimental protocols utilized in these pivotal studies.
Executive Summary
Roginolisib, a highly selective PI3Kδ inhibitor, has demonstrated significant therapeutic potential beyond its monotherapy activity. Preclinical evidence strongly supports its synergistic anti-cancer effects when combined with targeted agents and chemo-immunotherapies. This guide focuses on two key combination strategies:
-
Roginolisib with the BCL2 inhibitor Venetoclax in Hematological Malignancies: This combination has been shown to induce potent, synergistic apoptosis in various lymphoma and chronic lymphocytic leukemia (CLL) models.
-
Roginolisib with Chemo-immunotherapy in Non-Small Cell Lung Cancer (NSCLC): Preclinical data indicates that Roginolisib can enhance the anti-tumor immune response when combined with chemotherapy and an immune checkpoint inhibitor.
This document serves as a vital resource for understanding the mechanistic basis of these synergies and for designing future preclinical and clinical investigations.
Roginolisib and Venetoclax: A Synergistic Combination in Hematological Malignancies
A seminal study by Sasi, Tarantelli, et al. (2025) elucidated the potent synergy between Roginolisib and the BCL2 inhibitor, Venetoclax, in a broad range of lymphoma cell lines and primary CLL samples.[1][2][3]
Mechanism of Synergy
The synergistic effect of Roginolisib and Venetoclax is attributed to the dual targeting of key survival pathways in cancer cells.[1] Roginolisib inhibits the PI3K/AKT pathway, which leads to the modulation of pro- and anti-apoptotic proteins of the BCL-2 family. Specifically, Roginolisib treatment results in:
-
Downregulation of MCL-1: A key anti-apoptotic protein and a known resistance factor to Venetoclax.[4]
-
Upregulation of BIM: A pro-apoptotic "BH3-only" protein that can neutralize anti-apoptotic BCL-2 family members.[4]
This re-balancing of the apoptotic machinery sensitizes cancer cells to BCL2 inhibition by Venetoclax, leading to enhanced cell death.
Quantitative Data: Synergy in Lymphoma Cell Lines
The synergy between Roginolisib and Venetoclax was quantified using the Chou-Talalay method, with the Combination Index (CI) calculated for various lymphoma cell lines. A CI value < 1 indicates synergy.
| Cell Line | Cancer Type | Combination Index (CI) |
| HH | Cutaneous T-cell Lymphoma (CTCL) | 0.003[4] |
| GRANTA-519 | Mantle Cell Lymphoma (MCL) | Synergistic (CI: 0.81 - 0.05)[5] |
| JVM2 | Mantle Cell Lymphoma (MCL) | Synergistic (CI: 0.81 - 0.05)[5] |
| FARAGE | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic (CI: 0.81 - 0.05)[5] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Synergistic (CI: 0.81 - 0.05)[5] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | Synergistic (CI: 0.81 - 0.05)[5] |
| MJ | Cutaneous T-cell Lymphoma (CTCL) | Synergistic (CI: 0.81 - 0.05)[5] |
| YT | NK/T-cell Lymphoma | Synergistic (CI: 0.81 - 0.05)[5] |
| SP-49 | Mantle Cell Lymphoma (MCL) | Antagonistic (CI: 1.3)[5] |
Experimental Protocols
-
Cell Plating: Lymphoma cell lines were seeded in 96-well plates at an appropriate density.
-
Drug Treatment: Cells were treated with increasing concentrations of Roginolisib and Venetoclax, both as single agents and in combination, for 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control. The Combination Index was calculated using CompuSyn software.
-
Drug Treatment: Cells were treated with Roginolisib and/or Venetoclax for 48 hours.
-
Staining: Cells were washed and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.
-
Protein Extraction: Whole-cell lysates were prepared from cells treated with Roginolisib for 24 hours.
-
SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[6]
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated with primary antibodies against MCL-1, BIM, and a loading control (e.g., GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Roginolisib with Chemo-immunotherapy in Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies in patient-derived NSCLC models have demonstrated the potential of Roginolisib to enhance the efficacy of chemotherapy and immune checkpoint blockade.
Mechanism of Synergy
Roginolisib's immunomodulatory effects are key to its synergy with chemo-immunotherapy. By inhibiting PI3Kδ, Roginolisib can reshape the tumor microenvironment from immunosuppressive to immune-active. This is achieved through:
-
Reduction of Regulatory T cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs): These immunosuppressive cell populations are diminished, allowing for a more robust anti-tumor immune response.
-
Enhancement of Effector T-cell Function: Roginolisib promotes the activation and function of cytotoxic CD8+ T cells.
When combined with chemotherapy (which can induce immunogenic cell death) and an anti-PD-1 antibody (which relieves T-cell exhaustion), Roginolisib creates a more favorable environment for T-cell-mediated tumor killing.
Quantitative Data: Immunomodulatory Effects
While specific quantitative data from a peer-reviewed publication is pending, a conference abstract by Riganti et al. (SITC 2023) reported that the combination of Roginolisib with chemotherapy (carboplatin or gemcitabine) and nivolumab in a co-culture model of NSCLC patient-derived tumor cells and peripheral blood mononuclear cells (PBMCs) resulted in:
-
Increased activated CD107a+/IFNγ+ CD8+ T cells.
-
Increased M1-like macrophages.
-
Decreased Tregs and exhausted CTLA4+ CD8+ T cells.
-
Decreased MDSCs.
-
A strong synergistic effect in cytotoxicity towards tumor cells.
Experimental Protocols
-
Cell Isolation: Tumor cells were derived from NSCLC patients, and peripheral blood mononuclear cells (PBMCs) were isolated from the same patients.
-
Co-culture Setup: Tumor cells and PBMCs were co-cultured in appropriate media.
-
Drug Treatment: The co-cultures were treated with Roginolisib, chemotherapy (carboplatin or gemcitabine), and an anti-PD-1 antibody (nivolumab), alone and in combination.
-
Incubation: The co-cultures were incubated for a defined period (e.g., 72 hours).
-
Cell Harvesting and Staining: Cells from the co-culture were harvested and stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD4, FoxP3 for Tregs) and activation/exhaustion markers (e.g., CD107a, IFNγ, CTLA4).
-
Flow Cytometry Analysis: The stained cells were analyzed using a multi-color flow cytometer to quantify the different immune cell populations and their activation status.
-
Co-culture and Treatment: As described above.
-
Cytotoxicity Measurement: The viability of the tumor cells in the co-culture was assessed using a suitable method, such as a flow cytometry-based killing assay or by measuring the release of a cytotoxic marker.
Conclusions and Future Directions
The preclinical data presented in this guide strongly support the continued investigation of Roginolisib in combination therapies for both hematological malignancies and solid tumors. The synergistic effects with Venetoclax and chemo-immunotherapy are mechanistically well-defined and offer promising avenues for clinical development.
Future research should focus on:
-
In vivo studies to confirm these synergistic effects in animal models.
-
Identification of predictive biomarkers to select patients most likely to benefit from these combination therapies.
-
Clinical trials to evaluate the safety and efficacy of these combinations in patients. A clinical trial of Roginolisib with venetoclax and an anti-CD20 antibody is already underway for CLL.[1]
This comparative guide provides a solid foundation for the scientific community to build upon as we work towards developing more effective cancer treatments.
References
- 1. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]
- 4. Paper: Novel Pi3kδ Inhibitor Roginolisib Synergizes with the Bcl-2 Inhibitor Venetoclax in Hematological Malignancies [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Roginolisib in Relapsed/Refractory Peripheral T-Cell Lymphoma: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the emerging therapeutic agent, Roginolisib, with the established standard of care for relapsed or refractory peripheral T-cell lymphoma (PTCL). While clinical trial data for Roginolisib in PTCL is still emerging, this document synthesizes the available information on its mechanism of action and contrasts it with the proven efficacy, safety, and experimental protocols of approved therapies, offering a valuable resource for the research and drug development community.
Roginolisib: An Emerging PI3Kδ Inhibitor
Roginolisib (IOA-244) is an orally administered, highly selective, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ signaling pathway is crucial for the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin.[2] By blocking this pathway, Roginolisib aims to halt cancer cell growth.[2] Preclinical and early clinical studies in other malignancies, such as uveal melanoma and follicular lymphoma, have suggested that Roginolisib is well-tolerated and shows promising anti-tumor activity.[3] A Phase I/II clinical trial (NCT04328844) is currently evaluating Roginolisib in various metastatic cancers, including a cohort of patients with PTCL; however, specific efficacy and safety data for this cohort are not yet publicly available.[4]
Signaling Pathway of Roginolisib
Caption: Roginolisib inhibits PI3Kδ, blocking a key cancer survival pathway.
Standard of Care in Relapsed/Refractory PTCL
The current standard of care for relapsed or refractory PTCL involves several approved agents, primarily pralatrexate, belinostat, and romidepsin. These drugs have demonstrated clinical benefit in pivotal clinical trials and offer important treatment options for this patient population.
Pralatrexate
Pralatrexate is a folate analog metabolic inhibitor that was approved based on the results of the pivotal Phase II PROPEL study.[5]
| Efficacy Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 29% | [5] |
| Complete Response (CR) | 11% | [5] |
| Partial Response (PR) | 18% | [5] |
| Median Duration of Response (DoR) | 10.1 months | [5] |
| Median Progression-Free Survival (PFS) | 3.5 months | [5] |
| Median Overall Survival (OS) | 14.5 months | [5] |
| Grade 3/4 Adverse Events (≥10%) | Incidence | Citation |
| Thrombocytopenia | 32% | [5] |
| Mucositis | 22% | [5] |
| Neutropenia | 22% | [5] |
| Anemia | 18% | [5] |
The PROPEL study was a prospective, multicenter, single-arm, open-label trial.[6][7]
Caption: Workflow of the pivotal PROPEL clinical trial for pralatrexate.
Belinostat
Belinostat, a histone deacetylase (HDAC) inhibitor, gained approval for relapsed or refractory PTCL based on the results of the BELIEF study.[8]
| Efficacy Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 25.8% | [9] |
| Complete Response (CR) | 10.8% | [9] |
| Partial Response (PR) | 15% | [9] |
| Median Duration of Response (DoR) | 13.6 months | [9] |
| Median Progression-Free Survival (PFS) | 1.6 months | [9] |
| Median Overall Survival (OS) | 7.9 months | [9] |
| Grade 3/4 Adverse Events (≥5%) | Incidence | Citation |
| Anemia | 10.8% | [9] |
| Thrombocytopenia | 7% | [9] |
| Dyspnea | 6.2% | [9] |
| Neutropenia | 6.2% | [9] |
The BELIEF study was a Phase II, non-randomized, open-label trial.[10][11]
Caption: Workflow of the pivotal BELIEF clinical trial for belinostat.
Romidepsin
Romidepsin is another HDAC inhibitor approved for the treatment of PTCL in patients who have received at least one prior therapy.[12] Its approval was based on a pivotal, single-arm, international Phase II study.[12]
| Efficacy Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 25% | [13] |
| Complete Response (CR/CRu) | 15% | [13] |
| Median Duration of Response (DoR) | 28 months | [13] |
Note: PFS and OS data from the pivotal study were not highlighted in the provided search results in a manner that could be directly compared.
| Grade 3/4 Adverse Events | Incidence | Citation |
| Thrombocytopenia | Not specified in detail | [14] |
| Neutropenia | Not specified in detail | [14] |
| Infections | Not specified in detail | [15] |
This was a multicenter, open-label, single-arm study.[15][16]
Caption: Workflow of the pivotal Phase II clinical trial for romidepsin.
Comparative Summary and Future Outlook
The table below provides a high-level comparison of the approved standard of care agents for relapsed/refractory PTCL.
| Feature | Pralatrexate | Belinostat | Romidepsin |
| Mechanism of Action | Folate Analog Inhibitor | HDAC Inhibitor | HDAC Inhibitor |
| Pivotal Trial | PROPEL | BELIEF | Phase II Pivotal Study |
| ORR | 29%[5] | 25.8%[9] | 25%[13] |
| Median DoR | 10.1 months[5] | 13.6 months[9] | 28 months[13] |
Roginolisib, with its distinct mechanism of targeting PI3Kδ, represents a novel approach in the treatment landscape of T-cell lymphomas. While direct comparative data against the established standards of care in PTCL are pending the results of the ongoing clinical trial, its performance in other hematological malignancies suggests it may offer a new therapeutic option. The research community eagerly awaits the forthcoming data from the PTCL cohort of the NCT04328844 study to fully assess the potential of Roginolisib in this challenging disease. A definitive comparison will only be possible once these results are publicly available.
References
- 1. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. onclive.com [onclive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. PROPEL Trial Design - FOLOTYN.com - HCP Site [folotyn.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 12. ascopubs.org [ascopubs.org]
- 13. romidepsin-for-the-treatment-of-relapsed-refractory-peripheral-t-cell-lymphoma-pivotal-study-update-demonstrates-durable-responses - Ask this paper | Bohrium [bohrium.com]
- 14. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Romidepsin for the treatment of relapsed/refractory peripheral T cell lymphoma: prolonged stable disease provides clinical benefits for patients in the pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib: A Paradigm Shift in PI3Kδ Inhibition with a Superior Safety Profile
A detailed comparison of the safety and mechanistic profiles of roginolisib versus first-generation PI3Kδ inhibitors, supported by clinical trial data and experimental protocols.
The development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has marked a significant advancement in the treatment of various hematological malignancies. However, the clinical utility of first-generation inhibitors, such as idelalisib and duvelisib, has been hampered by a substantial burden of immune-mediated toxicities. Roginolisib, a novel, highly selective, allosteric modulator of PI3Kδ, has emerged as a promising alternative with a markedly improved safety profile in early clinical trials. This guide provides a comprehensive comparison of the safety, tolerability, and mechanistic underpinnings of roginolisib against its predecessors, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary of Safety Profile Comparison
Clinical data from the DIONE-01 trial of roginolisib and pivotal trials of idelalisib and duvelisib reveal a stark contrast in their safety profiles. While first-generation inhibitors are associated with high rates of severe (Grade ≥3) adverse events, including diarrhea/colitis, hepatotoxicity, and pneumonitis, roginolisib has demonstrated a significantly more favorable tolerability profile.
| Adverse Event (Grade ≥3) | Roginolisib (DIONE-01) | Idelalisib (Various Trials) | Duvelisib (DUO Trial) |
| Diarrhea/Colitis | Not Reported as frequent | 14% - 20%[1][2] | 15%[3] |
| Hepatotoxicity (ALT/AST elevation) | <7% (related to treatment)[4] | 8% - 14%[1][5] | 3%[3] |
| Pneumonitis | Not Reported | 3% - 4%[5] | 3%[3] |
| Neutropenia | Not Reported as frequent | 31% - 34%[2][5] | 30%[3] |
| Serious Adverse Events (SAEs) | No drug-related SAEs reported[6] | High incidence leading to discontinuation[7] | High incidence leading to discontinuation[3] |
| Dose Interruption/Discontinuation due to AEs | None reported[6][8] | 8% - 44%[7][9] | 31%[10] |
Table 1: Comparison of Grade ≥3 Adverse Events. This table summarizes the incidence of key severe adverse events observed in clinical trials of roginolisib, idelalisib, and duvelisib.
Mechanistic Differences: Allosteric Modulation vs. Orthosteric Inhibition
The superior safety profile of roginolisib can be attributed to its unique mechanism of action as an allosteric modulator, distinguishing it from the orthosteric inhibition of first-generation drugs.
Figure 1: Mechanism of Action. Diagram illustrating the difference between orthosteric and allosteric inhibition of PI3Kδ.
First-generation PI3Kδ inhibitors are ATP-competitive, binding to the active site of the enzyme and leading to broad inhibition of the PI3Kδ pathway. This non-selective inhibition is thought to contribute to the observed immune-mediated toxicities by disrupting the delicate balance of immune cell function, particularly by depleting regulatory T cells (Tregs)[10][11].
In contrast, roginolisib binds to a distinct allosteric site on the PI3Kδ enzyme. This induces a conformational change that inhibits its activity without directly competing with ATP[12]. This more nuanced modulation of PI3Kδ signaling is believed to preserve Treg function to a greater extent, thereby mitigating the risk of immune-related adverse events.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. Idelalisib immune-related toxicity is associated with improved treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of idelalisib in combination with ofatumumab for previously treated chronic lymphocytic leukaemia: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]
- 7. Idelalisib Toxicities Appear to Be Immune-Related - The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Post-marketing safety concern of PI3K inhibitors in the cancer therapies: an 8-year disproportionality analysis from the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
Roginolisib Demonstrates Efficacy in Overcoming Resistance to Kinase Inhibitors in Cancer Cell Lines
For Immediate Release
A comprehensive analysis of preclinical data reveals that roginolisib, a selective PI3Kδ inhibitor, shows significant therapeutic potential in cancer cell lines that have developed resistance to other targeted kinase inhibitors. Notably, roginolisib, particularly in combination with other agents, can restore sensitivity and induce cell death in resistant cancer models. This guide provides a detailed comparison of roginolisib's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Roginolisib is an orally bioavailable, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. While various kinase inhibitors targeting this and other pathways have been developed, acquired resistance remains a significant clinical challenge. Preclinical studies now indicate that roginolisib can effectively circumvent some of these resistance mechanisms.
Efficacy in Kinase Inhibitor-Resistant Hematological Malignancies
A key area where roginolisib has shown promise is in hematological cancers that have become refractory to standard-of-care kinase inhibitors. Specifically, studies have highlighted its effectiveness in chronic lymphocytic leukemia (CLL) cells from patients who have progressed on Bruton's tyrosine kinase (BTK) inhibitors and in lymphoma cell lines resistant to the BCL2 inhibitor venetoclax.
Overcoming Venetoclax Resistance in Diffuse Large B-cell Lymphoma (DLBCL)
In a study investigating combination therapies, the DLBCL cell line TMD8, known to be resistant to venetoclax, exhibited significant sensitivity when treated with a combination of roginolisib and venetoclax. While both drugs as single agents demonstrated only modest cell-killing activity, their combination resulted in strong synergistic cytotoxicity.[1] This suggests that roginolisib can re-sensitize resistant cells to BCL2 inhibition.
Activity in BTK Inhibitor-Resistant Chronic Lymphocytic Leukemia (CLL)
Roginolisib has also demonstrated significant activity in primary CLL cells derived from patients whose disease has progressed on BTK inhibitors.[2][3] In these ex vivo studies, roginolisib in combination with venetoclax induced potent cancer cell death, indicating its potential as a therapeutic option for this patient population with limited treatment alternatives.[2][4]
The table below summarizes the key findings from preclinical studies on roginolisib's efficacy in kinase inhibitor-resistant cell lines.
| Cell Line/Patient Samples | Type of Cancer | Resistant To | Roginolisib Treatment | Key Findings | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Venetoclax | Combination with Venetoclax | Strong synergistic cell killing. Roginolisib as a single agent had modest activity. | [1] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | BTK Inhibitors | Combination with Venetoclax | Potent induction of cancer cell death in patient-derived samples. | [2][3][4] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | - (Sensitive to Venetoclax) | Combination with Venetoclax | Strong synergistic cell killing, more pronounced than in resistant TMD8 cells. | [1] |
Mechanism of Action: Re-sensitizing Resistant Cells
The mechanism by which roginolisib overcomes resistance to other kinase inhibitors involves the modulation of key signaling and apoptotic pathways. In venetoclax-resistant cells, roginolisib's inhibition of the PI3Kδ/AKT pathway leads to a decrease in the anti-apoptotic protein MCL1 and an increase in the pro-apoptotic protein BIM.[2] This shift in the balance of apoptotic regulators restores the cell's susceptibility to BCL2 inhibition by venetoclax.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the efficacy of roginolisib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of roginolisib, the other kinase inhibitor, or the combination, and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: Novel Pi3kδ Inhibitor Roginolisib Synergizes with the Bcl-2 Inhibitor Venetoclax in Hematological Malignancies [ash.confex.com]
- 3. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 4. New preclinical study identifies promising drug combination for blood cancers [ior.usi.ch]
A Head-to-Head Comparison: The Allosteric Advantage of Roginolisib Over ATP-Competitive PI3Kδ Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective and well-tolerated kinase inhibitors is a paramount goal. In the landscape of PI3Kδ inhibitors, a new contender, Roginolisib, is challenging the established class of ATP-competitive drugs with its unique allosteric mechanism. This guide provides an in-depth, data-driven comparison of Roginolisib with prominent ATP-competitive inhibitors, offering insights into their mechanisms, selectivity, and clinical implications.
Roginolisib (IOA-244) is a first-in-class, orally bioavailable, highly selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Unlike the majority of currently available PI3K inhibitors that compete with ATP at the kinase's active site, Roginolisib binds to a distinct site on the C-terminus of the PI3Kδ protein.[3][4] This non-competitive mechanism of action is designed to offer a more favorable safety and tolerability profile, a significant concern with first-generation PI3K inhibitors.[1][5]
This comparison guide will delve into the biochemical and clinical data of Roginolisib and benchmark it against well-established ATP-competitive PI3K inhibitors, including both isoform-specific and pan-PI3K inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between Roginolisib and ATP-competitive inhibitors lies in their binding modality to the PI3Kδ enzyme. This distinction has profound implications for their selectivity and potential for off-target effects.
dot
References
- 1. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Halts Studies of Combination Idelalisib due to Adverse Events | ASH Clinical News | American Society of Hematology [ashpublications.org]
- 3. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Roginolisib: A Comparative Validation Guide Using Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the on-target effects of Roginolisib, a selective, allosteric inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. A key approach to confirming that a drug's therapeutic action is a direct result of its intended target is to compare its effects with those of genetically silencing the target protein. Here, we detail the experimental framework for using genetic knockdowns, such as small interfering RNA (siRNA), to validate that the cellular and immunological consequences of Roginolisib treatment are specifically due to the inhibition of PI3Kδ.
Roginolisib is a novel, non-ATP competitive allosteric modulator of PI3Kδ, a key enzyme in cell signaling pathways that regulate cell growth, survival, and the immune response.[1][2][3][4][5] Preclinical and clinical studies have demonstrated its potential in treating various cancers, including uveal melanoma and hematological malignancies, by directly inhibiting cancer cell proliferation and modulating the tumor microenvironment.[6][7][8][9] A critical aspect of its development is the rigorous validation of its on-target effects.
Comparing Pharmacological Inhibition with Genetic Knockdown
The central hypothesis for on-target validation is that the phenotypic effects of a selective inhibitor should closely mirror the effects of reducing the expression of its target protein. In the case of Roginolisib, its impact on cancer cells should phenocopy the effects of knocking down the PIK3CD gene, which encodes the p110δ catalytic subunit of PI3Kδ.
Data Comparison: Predicted Outcomes of Roginolisib Treatment vs. PIK3CD Knockdown
The following table summarizes the expected comparative outcomes from treating cancer cells with Roginolisib versus silencing the PIK3CD gene using siRNA. These predicted results are based on the known functions of PI3Kδ in cancer biology.
| Parameter | Roginolisib Treatment | siRNA-mediated PIK3CD Knockdown | Control (Vehicle/Non-targeting siRNA) |
| Cell Proliferation | Decreased | Decreased | No significant change |
| Apoptosis | Increased | Increased | Baseline levels |
| p-AKT (Ser473) Levels | Decreased | Decreased | Baseline levels |
| Regulatory T cell (Treg) Proliferation/Function | Decreased | Decreased | Normal proliferation/function |
| Cytotoxic T cell Activity | Increased | Increased | Baseline levels |
Experimental Protocols
siRNA-mediated Knockdown of PIK3CD
This protocol outlines the steps for transiently knocking down the PIK3CD gene in a relevant cancer cell line (e.g., a lymphoma or uveal melanoma cell line with known PI3Kδ pathway activation).
Materials:
-
Cancer cell line of interest
-
PIK3CD-targeting siRNA and non-targeting control (NTC) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for downstream analysis (e.g., cell viability assay kits, antibodies for Western blotting, flow cytometry reagents)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (PIK3CD-targeting or NTC) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown and subsequent phenotypic changes.
-
Validation of Knockdown: Harvest a subset of cells to confirm the knockdown of PI3Kδ protein expression by Western blot or qPCR for PIK3CD mRNA levels.
-
Phenotypic Assays: Use the remaining cells for downstream functional assays as outlined in the data comparison table (e.g., cell viability, apoptosis, and signaling pathway analysis).
Treatment with Roginolisib
Procedure:
-
Cell Seeding: Seed cells at the same density as for the siRNA experiment.
-
Drug Treatment: After 24 hours, treat the cells with Roginolisib at a predetermined effective concentration or a range of concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a duration comparable to the siRNA experiment (e.g., 48-72 hours).
-
Phenotypic Assays: Harvest the cells and perform the same functional assays as for the genetic knockdown experiment.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the logic and processes described, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for validating Roginolisib's on-target effects.
Caption: PI3Kδ signaling pathway and points of intervention.
Conclusion
The validation of Roginolisib's on-target effects through genetic knockdown of PIK3CD is a robust method to ensure its specificity. A strong correlation between the phenotypic outcomes of pharmacological inhibition and genetic silencing provides compelling evidence that Roginolisib's therapeutic potential is directly mediated through its intended target, PI3Kδ. This comparative approach is fundamental in the preclinical validation of targeted therapies, providing a solid foundation for further clinical development.
References
- 1. ionctura.com [ionctura.com]
- 2. iOnctura announces publication of pioneering research describing the unique biological features of roginolisib [prnewswire.com]
- 3. iOnctura Expands Roginolisib Clinical Trials to NSCLC [synapse.patsnap.com]
- 4. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology | News | News & insights | Syncona [synconaltd.com]
- 5. iOnctura announces expansion of roginolisib clinical trial program to NSCLC [prnewswire.com]
- 6. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]
- 9. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
A Head-to-Head Battle in Breast Cancer Cell Lines: Roginolisib vs. CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Preclinical Efficacy
In the landscape of targeted therapies for breast cancer, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as a cornerstone of treatment, particularly in hormone receptor-positive (HR+) subtypes. However, the quest for novel therapeutic strategies and the challenge of acquired resistance necessitate the exploration of alternative and complementary pathways. This guide provides a detailed comparison between Roginolisib, a PI3Kδ inhibitor, and the established CDK4/6 inhibitors, with a focus on their preclinical performance in breast cancer cell lines.
While direct comparative studies between Roginolisib and CDK4/6 inhibitors in breast cancer cell lines are not yet extensively published, this guide synthesizes available preclinical data for CDK4/6 inhibitors and uses Duvelisib, another selective PI3Kδ inhibitor, as a proxy for Roginolisib to provide a quantitative comparison. This comparative analysis is based on their distinct mechanisms of action and available in vitro efficacy data.
Mechanisms of Action: Two Distinct Approaches to Halt Cancer Cell Proliferation
Roginolisib and CDK4/6 inhibitors target two different, yet crucial, signaling pathways involved in cancer cell growth and survival.
Roginolisib (PI3Kδ Inhibitor): Roginolisib is a first-in-class, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[1][2][3][4][5] In breast cancer, aberrant activation of this pathway is common.[1][2][3][4][5] By selectively inhibiting the delta isoform of PI3K, Roginolisib aims to disrupt these pro-survival signals within the cancer cells.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These inhibitors target the cyclin D-CDK4/6-Rb pathway, a key regulator of the cell cycle.[6][7][8][9][10] In many breast cancers, this pathway is hyperactivated, leading to uncontrolled cell division.[6][8] CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle, effectively inducing cell cycle arrest.[6][7][9][10]
Comparative Efficacy in Breast Cancer Cell Lines: A Quantitative Look
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the CDK4/6 inhibitors and the PI3Kδ inhibitor Duvelisib in various breast cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of CDK4/6 Inhibitors in Breast Cancer Cell Lines (in µM)
| Cell Line | Palbociclib | Ribociclib | Abemaciclib |
| MCF-7 (ER+) | ~0.04[3] | ~0.1[3] | ~0.02[3] |
| T47D (ER+) | ~0.04[3] | ~0.1[3] | ~0.02[3] |
| MDA-MB-231 (TNBC) | 0.85[2] | >10[11] | - |
Data compiled from multiple sources.[2][3][11] Note that experimental conditions can influence IC50 values.
Table 2: IC50 Values of Duvelisib (PI3Kδ Inhibitor) in Breast Cancer Cell Lines (in µM)
| Cell Line | Duvelisib |
| MCF-7 (ER+) | - |
| MDA-MB-231 (TNBC) | - |
| 4T1 (Murine) | 22.88[1] |
Data for Duvelisib in human breast cancer cell lines is limited in the reviewed literature. The value for the 4T1 murine breast cancer cell line is provided for context.[1]
Signaling Pathways and Experimental Workflow
To understand the molecular basis of action and the methods used to generate the comparative data, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard protocols used to assess the efficacy of anticancer agents in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[12][13][14]
-
Drug Treatment: Cells are treated with a range of concentrations of Roginolisib or a CDK4/6 inhibitor for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[12][14]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds of interest for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.[15][16][17]
-
Staining: The fixed cells are washed and stained with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.[15][16][17]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This method is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular effects of the drugs.
-
Protein Extraction: Cells are treated with the drugs, and then lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).[18][19][20]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Rb, total Rb, Akt, phospho-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The available preclinical data indicate that CDK4/6 inhibitors are potent inducers of cell cycle arrest in ER-positive breast cancer cell lines. While direct comparative data for Roginolisib in these specific cell lines is still emerging, the distinct mechanism of action targeting the PI3Kδ pathway presents a compelling alternative or complementary therapeutic strategy. The synergistic effects observed when combining PI3K and CDK4/6 inhibitors in preclinical models suggest that a dual-pronged attack on both the cell cycle machinery and critical survival signaling pathways could be a powerful approach to overcome resistance and improve patient outcomes. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy of Roginolisib and to guide the rational design of future clinical trials in breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Short Term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Item - Growth inhibitory effects of drug treatments in MCF-7, T47D, SKBr3 and MDA-MB-231 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Roginolisib Hemifumarate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Roginolisib hemifumarate are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the safe disposal of this compound, drawing from available safety data sheets to promote a culture of safety and compliance in the laboratory.
Core Principles of Disposal
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, the primary principle for its disposal is to prevent its release into the environment. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste. The recommended method of disposal is through a licensed and approved waste disposal plant.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Component | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator if dust or aerosols are generated |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for managing and disposing of this compound waste, including pure compound, contaminated labware, and solutions.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as personal protective equipment (gloves, lab coats), weigh boats, and absorbent paper should be collected in a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste.
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Dispose: Dispose of all cleanup materials as hazardous waste according to the procedures outlined in this guide.
Final Disposal
-
All waste containers (solid, liquid, and sharps) must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and safety data sheets for the most current information.
Essential Safety and Logistical Information for Handling Roginolisib Hemifumarate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Roginolisib hemifumarate is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted. While one Safety Data Sheet (SDS) classifies the compound as not hazardous, another identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adopting a cautious approach is essential. The following PPE and engineering controls are recommended:
| Control Type | Specification | Rationale |
| Ventilation | Work in a well-ventilated area. | To minimize inhalation of dust or aerosols.[1][2] |
| Use of a chemical fume hood is recommended, especially when handling powders or creating solutions. | Provides effective local exhaust ventilation.[1] | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or airborne particles.[2] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact.[2] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated and ventilation is inadequate. | To prevent inhalation.[2] |
| Hygiene Facilities | Accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure.[1][2] |
Operational Plan for Handling this compound
This procedural guide outlines the key steps for safely handling this compound from receipt to disposal.
Preparation and Weighing
-
Location : Perform all manipulations of powdered this compound within a chemical fume hood to contain any airborne particles.
-
PPE : Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing : Use a tared weigh boat or paper. Handle with care to avoid creating dust.
-
Cleaning : After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Addition : Add the desired solvent to the vessel containing the weighed this compound.
-
Mixing : Cap the vessel and mix gently until the compound is fully dissolved. If necessary, use a sonicator or vortex mixer within the fume hood.
Experimental Use
-
Handling Solutions : When working with solutions of this compound, continue to wear appropriate PPE, including gloves and eye protection.
-
Spill Prevention : Conduct all work in a designated area, preferably on a spill-absorbent mat, to contain any potential spills.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its classification as very toxic to aquatic life.[2]
-
Waste Segregation : All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, lab coats), weighing paper, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Environmental Precautions : Prevent the compound from entering drains, water courses, or the soil.[2][3]
-
Disposal Method : Dispose of the hazardous waste container through an approved waste disposal plant, following all local, state, and federal regulations.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
